molecular formula C8H4BrNO2 B1344269 4-Bromoisoindoline-1,3-dione CAS No. 70478-63-6

4-Bromoisoindoline-1,3-dione

Cat. No.: B1344269
CAS No.: 70478-63-6
M. Wt: 226.03 g/mol
InChI Key: ANENLORAJJKWAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromoisoindoline-1,3-dione is a useful research compound. Its molecular formula is C8H4BrNO2 and its molecular weight is 226.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromoisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANENLORAJJKWAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626856
Record name 4-Bromo-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70478-63-6
Record name 4-Bromo-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromoisoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of 4-Bromoisoindoline-1,3-dione (CAS No. 70478-63-6), a key heterocyclic building block in medicinal chemistry and materials science.

Core Chemical and Physical Properties

This compound, also known as 4-bromophthalimide, is a brominated derivative of phthalimide. Its physicochemical properties are crucial for its application in organic synthesis, influencing reaction conditions, solubility, and purification strategies. The presence of the bromine atom and the imide functional group dictates its reactivity, making it a valuable intermediate.

Quantitative Data Summary

The known physical and computational properties of this compound are summarized below for easy reference.

PropertyValueCitation(s)
Identifier
CAS Number70478-63-6[1][2]
Molecular Properties
Molecular FormulaC₈H₄BrNO₂[2]
Molecular Weight226.03 g/mol [2]
Physical Properties
Melting Point260 °C[3]
Spectroscopic Data
Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR)Specific experimental data not publicly available in the searched literature. Chemical suppliers note that analytical data is available upon request.[4]
Infrared (IR) SpectroscopySpecific experimental data not publicly available in the searched literature.

Experimental Protocols

The synthesis of this compound typically proceeds via the reaction of its corresponding anhydride, 3-Bromophthalic anhydride, with a nitrogen source. The following is a representative protocol based on established methods for phthalimide synthesis.

Synthesis of this compound from 3-Bromophthalic Anhydride

This protocol describes a common and efficient method for the synthesis of phthalimides by heating the corresponding anhydride with urea.

Materials:

  • 3-Bromophthalic anhydride

  • Urea

  • Ethanol (for recrystallization)

  • Deionized Water

Equipment:

  • Mortar and pestle

  • Round-bottom flask (100 mL)

  • Heating mantle or oil bath

  • Air condenser

  • Buchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Mixing Reagents: In a mortar, thoroughly grind a mixture of 3-Bromophthalic anhydride (1.0 eq) and urea (1.0-1.2 eq).

  • Reaction Setup: Transfer the resulting fine powder to a round-bottom flask equipped with an air condenser.

  • Heating: Heat the flask using a heating mantle or oil bath. The temperature should be raised gradually to the melting point of the mixture (typically 130-140 °C). The solid mass will melt, and gas evolution (CO₂ and NH₃) may be observed.

  • Reaction Completion: Continue heating until the molten mixture solidifies and gas evolution ceases. This indicates the formation of the imide.

  • Cooling and Work-up: Allow the reaction flask to cool to room temperature. Add cold water to the flask to break up the solid mass and dissolve any unreacted urea or water-soluble byproducts.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with cold water.

  • Purification: For higher purity, the crude product can be recrystallized from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, allow it to cool slowly to form crystals, and then collect the purified product by vacuum filtration.

  • Drying: Dry the purified this compound in a vacuum oven to remove residual solvent.

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis. The imide proton is weakly acidic and can be deprotonated to form a nucleophile, which is central to its use in the Gabriel synthesis for preparing primary amines. The aromatic bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents.

Role as a Protein Degrader Building Block

In modern drug discovery, this compound and its derivatives are recognized as crucial "Protein Degrader Building Blocks".[2] The phthalimide moiety is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase . This property is exploited in the design of Proteolysis-Targeting Chimeras (PROTACs) .

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of three components: a ligand for a target protein (a "warhead"), a ligand for an E3 ligase, and a chemical linker. By binding simultaneously to the target protein and an E3 ligase, the PROTAC forms a ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The logical workflow for the mechanism of action of a PROTAC utilizing a phthalimide-based ligand is visualized below.

PROTAC_Mechanism cluster_0 POI Target Protein (POI) POI->p1 PROTAC PROTAC Molecule Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Forms E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->p1 Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Recruited Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation p1->PROTAC

Caption: Workflow of PROTAC-mediated protein degradation.

In this workflow, the this compound core (as part of the PROTAC) serves as the handle that engages the E3 ligase, initiating the entire degradation cascade. The bromine atom provides a convenient attachment point for synthesizing the linker component of the PROTAC molecule.

Conclusion

This compound is a valuable chemical entity with well-defined physical properties and established synthetic routes. Its primary significance for researchers in drug development lies in its role as a foundational building block for constructing PROTACs, a revolutionary therapeutic modality. The reactivity of both the imide and the aryl bromide functionalities ensures its utility in creating a diverse range of complex molecules for targeting disease-causing proteins.

References

An In-Depth Technical Guide to 4-Bromoisoindoline-1,3-dione (CAS: 70478-63-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromoisoindoline-1,3-dione, also known as 4-bromophthalimide, is a key synthetic intermediate in the burgeoning field of targeted protein degradation. Its significance lies in its role as a foundational building block for the development of Proteolysis Targeting Chimeras (PROTACs), where it functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. Key data is summarized in the table below.

PropertyValueReference
CAS Number 70478-63-6[1][2]
Molecular Formula C₈H₄BrNO₂[1][2]
Molecular Weight 226.03 g/mol [1][2]
Appearance Solid (form may vary)General knowledge
Melting Point Not definitively available for the free form. The hydrochloride salt (4-Bromo-1H-isoindoline hydrochloride, CAS 923590-95-8) has a melting point of 269-274 °C.
Boiling Point Data not available.
Solubility Data not available. Generally expected to be soluble in polar organic solvents.

Synthesis of this compound

General Synthetic Pathway

The most common method for the synthesis of phthalimide derivatives involves the condensation of the corresponding phthalic anhydride with an amine. In the case of this compound, the likely starting material is 3-bromophthalic anhydride.

Synthesis of this compound start 3-Bromophthalic Anhydride intermediate Phthalamic acid intermediate start->intermediate Nucleophilic attack reagent + Ammonia (or Urea) reagent->intermediate product This compound intermediate->product Cyclization conditions Heat dehydration Dehydration PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (with CRBN Ligand) Ternary Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary CRBN CRBN E3 Ligase CRBN->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

References

An In-Depth Technical Guide to the Molecular Structure of 4-Bromoisoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic considerations for 4-Bromoisoindoline-1,3-dione, a key intermediate in the development of pharmaceuticals and functional materials. This document is intended for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Properties

This compound, also known as 4-bromophthalimide, is a brominated derivative of phthalimide. The presence of the bromine atom on the aromatic ring significantly influences its reactivity and makes it a versatile building block in organic synthesis.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
Synonyms 4-Bromophthalimide
CAS Number 70478-63-6[1][2]
Molecular Formula C₈H₄BrNO₂[1][2][3]
Molecular Weight 226.03 g/mol [1][2][3]
SMILES String O=C1NC(=O)c2cc(Br)ccc21
InChI Key GNYICZVGHULCHE-UHFFFAOYSA-N

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance White to light yellow solid
Melting Point 232 - 238 °C[3]
Purity ≥98% (as typically supplied commercially)[2][3]

Molecular Structure

The molecular structure of this compound consists of a planar isoindoline-1,3-dione core with a bromine atom substituted at the 4-position of the benzene ring.

2D structure of this compound.

Synthesis Pathway

The synthesis of this compound typically proceeds from 4-bromophthalic acid or its anhydride. A common method for the formation of the imide ring is through the reaction of the corresponding phthalic anhydride with an ammonia source.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Imide Formation cluster_product Product start1 4-Bromophthalic Acid reaction Reaction with Ammonia Source (e.g., aq. NH3 or Urea) start1->reaction Dehydration start2 4-Bromophthalic Anhydride start2->reaction product This compound reaction->product

Probable synthetic workflow for this compound.

Experimental Protocols

General Synthetic Procedure from 4-Bromophthalic Anhydride:

  • Reaction Setup: 4-Bromophthalic anhydride is dissolved in a suitable solvent, such as glacial acetic acid or an inert high-boiling solvent.

  • Addition of Nitrogen Source: A source of ammonia, such as aqueous ammonia or urea, is added to the solution.

  • Heating: The reaction mixture is heated to reflux for a period of several hours to facilitate the dehydration and ring-closure to form the imide.

  • Workup and Purification: Upon cooling, the product typically precipitates out of the solution. The solid is collected by filtration, washed with a suitable solvent (e.g., water or ethanol) to remove impurities, and then dried. Further purification can be achieved by recrystallization.

General Protocols for Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A sample of this compound would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

    • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum would be obtained using a similar sample preparation and instrument. The chemical shifts of the carbon atoms would provide information about the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy:

    • An IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum would show characteristic absorption bands for the functional groups present, such as the N-H stretch, aromatic C-H stretches, and the symmetric and asymmetric stretches of the carbonyl groups of the imide.

Spectroscopic Data (Predicted and from Related Compounds)

Table 3: Predicted/Typical Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Chemical Shift / Wavenumber
¹H NMR Aromatic Protons7.5 - 8.0 ppm
Imide N-H~11 ppm (broad singlet)
¹³C NMR Carbonyl Carbons165 - 170 ppm
Aromatic Carbons120 - 140 ppm
IR Spectroscopy N-H Stretch3200 - 3100 cm⁻¹
Aromatic C-H Stretch3100 - 3000 cm⁻¹
C=O Stretch (asymmetric)~1770 cm⁻¹
C=O Stretch (symmetric)~1710 cm⁻¹
C-N Stretch1300 - 1200 cm⁻¹
C-Br Stretch700 - 600 cm⁻¹

This guide provides a foundational understanding of the molecular structure and properties of this compound. Further experimental investigation is warranted to fully elucidate its detailed structural and spectroscopic characteristics.

References

An In-depth Technical Guide to the Synthesis of 4-Bromoisoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-Bromoisoindoline-1,3-dione, a versatile building block in the development of pharmaceuticals, agrochemicals, dyes, and fluorescent materials.[1] The document details key experimental protocols, presents quantitative data for comparative analysis, and includes schematic diagrams of the synthetic routes to facilitate understanding and replication.

Core Synthesis Pathways

The synthesis of this compound, also known as 4-Bromophthalimide, predominantly proceeds through two main strategies: the direct amination of a pre-brominated phthalic anhydride derivative or the bromination of a phthalimide precursor. The choice of pathway often depends on the availability of starting materials, desired scale, and purity requirements.

Pathway 1: Amination of 4-Bromophthalic Anhydride

This is the most direct and common approach, involving the reaction of 4-bromophthalic anhydride with an amine source, typically ammonia or a primary amine, to form the corresponding imide.

G cluster_0 Pathway 1: Amination of 4-Bromophthalic Anhydride 4-Bromophthalic_Anhydride 4-Bromophthalic Anhydride This compound This compound 4-Bromophthalic_Anhydride->this compound Heat Amine_Source Amine Source (e.g., Ammonia, Urea) Amine_Source->this compound

Caption: General scheme for the synthesis of this compound from 4-bromophthalic anhydride.

A general procedure involves heating a mixture of 4-bromophthalic anhydride with a suitable amine source. While specific academic protocols for the direct amination of 4-bromophthalic anhydride to this compound are not detailed in the provided search results, the synthesis of N-substituted isoindoline-1,3-diones is a well-established transformation.[2][3] A typical laboratory-scale synthesis would involve refluxing 4-bromophthalic anhydride with an excess of aqueous ammonia or by heating it with urea, followed by purification through recrystallization.

Pathway 2: Synthesis from Phthalic Anhydride via Bromination

This pathway involves the initial bromination of phthalic anhydride to produce 4-bromophthalic anhydride, which is then converted to this compound. A variation of this method directly produces the brominated phthalimide intermediate.

G cluster_1 Pathway 2: From Phthalic Anhydride Phthalic_Anhydride Phthalic Anhydride 4-Bromophthalic_Anhydride 4-Bromophthalic Anhydride Phthalic_Anhydride->4-Bromophthalic_Anhydride NaOH, H2O, Heat Brominating_Agent Brominating Agent (e.g., Bromine) Brominating_Agent->4-Bromophthalic_Anhydride This compound This compound 4-Bromophthalic_Anhydride->this compound Heat Amine_Source Amine Source Amine_Source->this compound

Caption: Two-step synthesis of this compound starting from phthalic anhydride.

  • Reaction Setup: To a suspension of phthalic anhydride (22 g, 148.5 mmol) in water (150 mL), slowly add sodium hydroxide (12 g, 300.0 mmol) and pure bromine (8.5 mL, 165.9 mmol).

  • Reaction: Stir the reaction mixture at 90 °C for 12 hours.

  • Work-up: Upon completion, cool the mixture to 0 °C and filter to collect a pale yellow solid.

  • Purification: Wash the solid with cold water (50 mL). Dissolve the solid in sulfur dioxide (60 mL) and heat the mixture to reflux for 5 hours.

  • Isolation: Concentrate the reaction mixture. Add dichloromethane (200 mL) to the residue and stir at room temperature for 2 hours. After filtration, concentrate the filtrate to yield 5-bromoisobenzofuran-1,3-dione (20 g, 71% yield) as a yellow solid.

The resulting 4-bromophthalic anhydride can then be subjected to amination as described in Pathway 1 to yield the final product.

A patented, multi-stage process with programmed temperature control has also been described for the synthesis of 4-bromophthalic anhydride from phthalic anhydride.[4] This method involves a three-stage reaction with the addition of bromine at controlled temperatures in the presence of a phase transfer catalyst, followed by acidification and purification.[4]

Pathway 3: Synthesis from 4-Chlorotetrahydrophthalic Anhydride

A patented process describes the synthesis of 4-bromophthalic anhydride from 4-chlorotetrahydrophthalic anhydride.[5][6] This method surprisingly yields a mixture of 4-chlorophthalic anhydride and 4-bromophthalic anhydride.[5]

G cluster_2 Pathway 3: From 4-Chlorotetrahydrophthalic Anhydride 4-Chlorotetrahydrophthalic_Anhydride 4-Chlorotetrahydrophthalic Anhydride Product_Mixture Mixture of 4-Bromophthalic Anhydride and 4-Chlorophthalic Anhydride 4-Chlorotetrahydrophthalic_Anhydride->Product_Mixture Bromine Bromine Bromine->Product_Mixture Iron_Catalyst Iron (catalyst) Iron_Catalyst->Product_Mixture Separation Separation Product_Mixture->Separation 4-Bromophthalic_Anhydride 4-Bromophthalic Anhydride Separation->4-Bromophthalic_Anhydride This compound This compound 4-Bromophthalic_Anhydride->this compound Amine_Source Amine Source Amine_Source->this compound

Caption: Synthesis of this compound via a 4-chlorotetrahydrophthalic anhydride intermediate.

The process involves reacting 4-chlorotetrahydrophthalic anhydride with elemental bromine in the presence of a catalytically effective amount of iron or an iron salt.[5] The reaction produces a mixture of 4-bromophthalic anhydride and 4-chlorophthalic anhydride, which can be used as a mixture for certain applications or separated for pure 4-bromophthalic anhydride.[5] The subsequent amination would follow the general procedure outlined in Pathway 1.

Pathway 4: Multi-step Synthesis via Sandmeyer Reaction

A laboratory-scale synthesis of pure 4-bromophthalic anhydride has been reported starting from N-methyl 4-nitrophthalimide.[7] This method is particularly useful for obtaining a high-purity product, avoiding isomers that can arise from direct bromination of o-xylene derivatives.[7]

G cluster_3 Pathway 4: Via Sandmeyer Reaction N-methyl_4-nitrophthalimide N-methyl 4-nitrophthalimide Reduction Reduction N-methyl_4-nitrophthalimide->Reduction 4-aminophthalimide 4-aminophthalimide Reduction->4-aminophthalimide Hydrolysis Hydrolysis 4-aminophthalimide->Hydrolysis di-sodium_4-amino-phthalate di-sodium 4-amino-phthalate Hydrolysis->di-sodium_4-amino-phthalate Sandmeyer_Reaction Sandmeyer Reaction di-sodium_4-amino-phthalate->Sandmeyer_Reaction 4-Bromophthalic_Anhydride 4-Bromophthalic Anhydride Sandmeyer_Reaction->4-Bromophthalic_Anhydride This compound This compound 4-Bromophthalic_Anhydride->this compound Amine_Source Amine Source Amine_Source->this compound

Caption: Multi-step synthesis of this compound involving a Sandmeyer reaction.

  • Reduction: N-methyl 4-nitrophthalimide is first reduced to 4-aminophthalimide.[7]

  • Hydrolysis: The amino derivative is then hydrolyzed to di-sodium 4-amino-phthalate.[7]

  • Sandmeyer Reaction: A Sandmeyer reaction is performed on the di-sodium 4-amino-phthalate to introduce the bromine atom, yielding 4-bromophthalic anhydride.[7]

  • Amination: The resulting 4-bromophthalic anhydride is then converted to this compound.

Quantitative Data Summary

PathwayStarting MaterialKey ReagentsReported YieldReference
2Phthalic AnhydrideNaOH, Br₂, SO₂, CH₂Cl₂71% (for 4-bromophthalic anhydride)[8]

Note: Quantitative data for all pathways were not available in the initial search results. The table will be updated as more information becomes available.

Conclusion

The synthesis of this compound can be achieved through several viable pathways. The choice of method will be dictated by factors such as the availability and cost of starting materials, the required scale of the synthesis, and the desired purity of the final product. The direct amination of 4-bromophthalic anhydride remains the most straightforward approach, while multi-step syntheses offer routes to higher purity products. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

Spectroscopic Profile of 4-Bromoisoindoline-1,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Bromoisoindoline-1,3-dione (also known as 3-Bromophthalimide), a key intermediate in pharmaceutical and organic synthesis. Due to the limited availability of published experimental spectra in public databases, this document presents predicted spectroscopic data based on the compound's structure and established principles of spectroscopic analysis. Detailed experimental protocols for acquiring such data are also provided for researchers in drug development and related scientific fields.

Chemical Structure and Properties

  • IUPAC Name: 4-Bromo-2,3-dihydro-1H-isoindole-1,3-dione

  • Synonyms: 3-Bromophthalimide, 4-Bromophthalimide

  • CAS Number: 70478-63-6[1][2][3][4]

  • Molecular Formula: C₈H₄BrNO₂[1][3]

  • Molecular Weight: 226.03 g/mol [1][3]

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectroscopic data of similar compounds.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~11.0 - 9.0Broad Singlet1HN-H (Imide Proton)
~7.9 - 7.7Multiplet3HAromatic Protons

Note: The exact chemical shifts and multiplicities of the aromatic protons will depend on the solvent used and the specific coupling constants between them.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) (ppm)Assignment
~168 - 165C=O (Carbonyl Carbons)
~138 - 120Aromatic Carbons
~125 - 115Aromatic Carbon (C-Br)
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3100MediumN-H Stretch
3100 - 3000MediumAromatic C-H Stretch
1780 - 1700StrongC=O Stretch (Asymmetric and Symmetric)
1620 - 1580MediumC=C Aromatic Ring Stretch
~1100MediumC-N Stretch
800 - 600StrongC-Br Stretch
Table 4: Predicted Mass Spectrometry Data
m/z ValueInterpretation
225/227Molecular Ion Peak [M]⁺ and [M+2]⁺ due to ⁷⁹Br and ⁸¹Br isotopes
181/183Fragment from loss of C=O
102Fragment from loss of Br and C=O
76Benzene ring fragment

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[5]

  • Sample Preparation: The sample of this compound is dissolved in a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). A standard internal reference, such as Tetramethylsilane (TMS), is used.

  • Data Acquisition:

    • ¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Parameters such as pulse angle, acquisition time, and relaxation delay are optimized.

    • ¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is used to simplify the spectrum and enhance the signal.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.[6]

  • Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a Potassium Bromide (KBr) pellet can be prepared by grinding the sample with KBr and pressing it into a thin disk.

  • Data Acquisition: A background spectrum of the empty spectrometer (or clean ATR crystal) is recorded first. Then, the sample spectrum is recorded over a typical range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal quality.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques. Electron Ionization (EI) is a common method for small organic molecules.

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples, and is then vaporized.

  • Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Workflow Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of an organic compound and the logical relationship between the different spectroscopic techniques for structure elucidation.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_analysis Data Analysis and Elucidation Sample Obtain Pure Sample of This compound Dissolve Dissolve in Deuterated Solvent (for NMR) Sample->Dissolve Prepare_Solid Prepare Solid Sample (ATR or KBr Pellet for IR) Sample->Prepare_Solid MS Mass Spectrometer Sample->MS NMR NMR Spectrometer (¹H, ¹³C) Dissolve->NMR IR FTIR Spectrometer Prepare_Solid->IR Process Process Raw Data (Fourier Transform, etc.) NMR->Process IR->Process MS->Process Interpret Interpret Spectra Process->Interpret Structure Elucidate/Confirm Structure Interpret->Structure Structure_Elucidation_Logic Logical Flow for Structure Elucidation MS Mass Spectrometry (Provides Molecular Weight and Formula) Structure Proposed Structure of This compound MS->Structure Molecular Formula IR IR Spectroscopy (Identifies Functional Groups) IR->Structure Functional Groups (Imide, Aromatic, C-Br) NMR NMR Spectroscopy (¹H and ¹³C) (Shows Connectivity of Atoms) NMR->Structure Carbon-Hydrogen Framework

References

An In-depth Technical Guide to 4-Bromoisoindoline-1,3-dione: Purity, Specifications, and Application in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromoisoindoline-1,3-dione, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the compound's purity and specifications, outlines relevant experimental protocols for its synthesis and analysis, and illustrates its critical role in the mechanism of targeted protein degradation.

Core Specifications

This compound is a fine chemical intermediate widely utilized in the synthesis of complex molecules for pharmaceutical research. Its purity and well-defined characteristics are paramount for the successful and reproducible synthesis of downstream products. Commercial suppliers typically provide this compound with a purity of 98% or higher.[1][2]

ParameterSpecificationReference
Chemical Name This compoundN/A
CAS Number 70478-63-6[1][2]
Molecular Formula C₈H₄BrNO₂[1][2]
Molecular Weight 226.03 g/mol [1][2]
Appearance White to off-white solidN/A
Purity (Typical) ≥ 98%[1][2]
Solubility Soluble in organic solvents such as DMSO and DMFN/A
Storage Store in a cool, dry, and well-ventilated areaN/A

Experimental Protocols

The following sections provide representative methodologies for the synthesis, purification, and analysis of this compound and its derivatives. These protocols are based on established chemical principles for phthalimide synthesis and characterization.

Synthesis of Isoindoline-1,3-dione Derivatives (General Procedure)

A common method for the synthesis of N-substituted isoindoline-1,3-diones involves the reaction of the corresponding phthalic anhydride with a primary amine. This can be adapted for the synthesis of the parent this compound by reacting 3-bromophthalic anhydride with a source of ammonia or a protected amine, followed by deprotection.

Reaction:

G reactant1 3-Bromophthalic Anhydride arrow Heat/Solvent reactant1->arrow reactant2 Amine (R-NH2) plus + reactant2->plus product 4-Bromo-2-(R)-isoindoline-1,3-dione plus->arrow arrow->product

General synthesis of N-substituted 4-bromoisoindoline-1,3-diones.

Materials:

  • 3-Bromophthalic anhydride

  • Appropriate primary amine or ammonia source

  • Glacial acetic acid or another suitable solvent (e.g., DMF)

  • Reflux condenser and heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 3-bromophthalic anhydride in a minimal amount of glacial acetic acid.

  • Add an equimolar amount of the primary amine to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by filtration and wash with a cold solvent (e.g., ethanol or water) to remove impurities.

Purification by Recrystallization

Recrystallization is a standard technique to purify the crude product.

Procedure:

  • Dissolve the crude this compound in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, acetic acid).

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Further cooling in an ice bath can promote crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Analytical Characterization

The purity and identity of this compound are confirmed using various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound. A typical method would involve a C18 column with a gradient elution of water and acetonitrile, with UV detection.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peak would be at m/z 225/227, reflecting the isotopic distribution of bromine.

Application in Targeted Protein Degradation

This compound is a crucial building block for the synthesis of PROTACs. The isoindoline-1,3-dione moiety is a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN).[3] By incorporating this structure into a heterobifunctional molecule, a PROTAC can be created that brings a target protein into proximity with the E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4][5]

PROTAC Mechanism of Action

The following diagram illustrates the signaling pathway of a PROTAC utilizing an isoindoline-1,3-dione-based E3 ligase ligand.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (with this compound derivative) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated targeted protein degradation pathway.
Experimental Workflow for PROTAC Development

The development and validation of a PROTAC involves a multi-step workflow, from initial design and synthesis to cellular and in vivo testing.

PROTAC_Workflow cluster_workflow PROTAC Development Workflow Design 1. PROTAC Design (Target Ligand + Linker + E3 Ligase Ligand) Synthesis 2. Chemical Synthesis (Utilizing Building Blocks like this compound) Design->Synthesis Biochemical_Assay 3. In Vitro Biochemical Assays (Binding Affinity, Ternary Complex Formation) Synthesis->Biochemical_Assay Cellular_Assay 4. Cellular Assays (Target Degradation, Viability) Biochemical_Assay->Cellular_Assay Mechanism_Validation 5. Mechanism of Action Validation (Ubiquitination, Proteasome Dependence) Cellular_Assay->Mechanism_Validation In_Vivo 6. In Vivo Studies (Pharmacokinetics, Efficacy) Mechanism_Validation->In_Vivo

A typical workflow for the development of PROTACs.

Conclusion

This compound is a valuable chemical entity for researchers in drug discovery and chemical biology. Its high purity and well-defined specifications are essential for its successful application as a building block in the synthesis of PROTACs. Understanding the experimental protocols for its handling and the underlying mechanism of how it contributes to targeted protein degradation is key to leveraging its full potential in the development of novel therapeutics.

References

The Multifaceted Biological Activities of Isoindoline-1,3-dione Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindoline-1,3-dione scaffold, commonly known as phthalimide, represents a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds.[1][2] Its derivatives have garnered significant attention for their diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and analgesic activities.[1][2][3][4] The hydrophobic nature of the phthalimide moiety facilitates passage across biological membranes, enhancing the bioavailability of these compounds.[1][2] This technical guide provides an in-depth overview of the key biological activities of isoindoline-1,3-dione derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows.

Anticancer Activity

Isoindoline-1,3-dione derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[5][6] The mechanism of action often involves the induction of apoptosis and necrosis in cancer cells.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of various isoindoline-1,3-dione derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of reported cytotoxic activities against different cancer cell lines.

Compound/DerivativeCell LineIC50 (µM)Reference
Compound 7 (containing azide and silyl ether)A549 (Lung carcinoma)19.41 ± 0.01[5]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneRaji (Burkitt's lymphoma)0.26 µg/mL[7]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneK562 (Chronic myelogenous leukemia)3.81 µg/mL[7]
Compound 3eHeLa (Cervical cancer)Not specified, but showed better activity than other derivatives[8]
Experimental Protocol: BrdU Cell Proliferation Assay

A key method to assess the antiproliferative effects of these compounds is the BrdU (Bromodeoxyuridine) assay.[5]

Principle: This immunoassay measures DNA synthesis by quantifying the incorporation of BrdU, a thymidine analog, into the DNA of proliferating cells.

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., HeLa, C6, A549) are seeded in 96-well plates and incubated to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the isoindoline-1,3-dione derivatives (e.g., 5, 25, 50, 100 µM) and a positive control (e.g., 5-Fluorouracil) for a specified period (e.g., 24 hours).

  • BrdU Labeling: BrdU is added to the wells and the cells are incubated for a further period to allow for its incorporation into newly synthesized DNA.

  • Fixation and Denaturation: The cells are fixed, and the DNA is denatured to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Antibody Incubation: An anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) is added.

  • Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction.

  • Measurement: The absorbance is measured using a microplate reader, and the IC50 values are calculated.

G start Seed Cancer Cells treatment Treat with Isoindoline-1,3-dione Derivatives start->treatment brdu Add BrdU Labeling Solution treatment->brdu fix Fix and Denature Cells brdu->fix antibody Incubate with Anti-BrdU Antibody fix->antibody substrate Add Substrate antibody->substrate measure Measure Absorbance & Calculate IC50 substrate->measure

BrdU Assay Workflow

Anti-inflammatory and Analgesic Activities

Several isoindoline-1,3-dione derivatives exhibit potent anti-inflammatory and analgesic properties.[3][9][10] A key mechanism underlying these activities is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.[4]

Quantitative Data: Anti-inflammatory and Analgesic Effects
Compound/DerivativeAssayEffectReference
ZM5Acetic acid-induced writhing (mice)Significant reduction in writhing at 25 and 50 mg/kg[9]
2-(phenyl(phenylimino)methyl)isoindoline-1,3-dioneAcetic acid "cramps" (mice)1.6 times more active than metamizole sodium[3]
Compound 3aAcetic acid induced writhing (mice)78.78% protection[10]
Compound 3bAcetic acid induced writhing (mice)77.27% protection[10]
Compound 3gAcetic acid induced writhing (mice)74.24% protection[10]
Signaling Pathway: Cyclooxygenase (COX) Inhibition

Isoindoline-1,3-dione derivatives can interfere with the arachidonic acid cascade by inhibiting COX-1 and COX-2, thereby reducing the production of prostaglandins that mediate inflammation and pain.

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation & Pain PGs->Inflammation Derivatives Isoindoline-1,3-dione Derivatives Derivatives->COX

COX Inhibition Pathway
Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

This is a standard in vivo model for screening analgesic activity.[10]

Principle: Intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response in mice. Analgesic compounds reduce the number of writhes.

Methodology:

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions.

  • Compound Administration: The test compounds (isoindoline-1,3-dione derivatives) and a standard drug (e.g., aspirin or metamizole sodium) are administered orally or intraperitoneally to different groups of mice. A control group receives the vehicle.

  • Induction of Writhing: After a specific period (e.g., 30-60 minutes), a solution of acetic acid is injected intraperitoneally.

  • Observation: The number of writhes (a response characterized by stretching of the abdomen and hind limbs) is counted for a set period (e.g., 20-30 minutes).

  • Data Analysis: The percentage protection or inhibition of writhing is calculated for each group compared to the control group.

Antimicrobial Activity

Derivatives of isoindoline-1,3-dione have also been investigated for their antimicrobial properties, showing activity against various bacterial and fungal strains.[1][11]

Quantitative Data: Antimicrobial Activity

While specific Minimum Inhibitory Concentration (MIC) values are not always detailed in the general literature, studies report moderate to good antimicrobial and antifungal effects for newly synthesized compounds.[1][12] For instance, certain derivatives have shown potent activity against S. aureus, E. coli, C. albicans, and A. niger.[12] The effectiveness can be influenced by the solvent used, with N,N-dimethyl formamide (DMF) sometimes being a better solvent than dimethyl sulfoxide (DMSO).[1]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a common method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: The lowest concentration of the antimicrobial agent that completely inhibits the visible growth of a microorganism is determined.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.

  • Serial Dilution: The isoindoline-1,3-dione derivatives are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.

  • Determination of MIC: The wells are visually inspected for turbidity (growth). The MIC is the lowest concentration of the compound at which no growth is observed.

G start Prepare Serial Dilutions of Derivatives inoculate Inoculate with Microbial Suspension start->inoculate incubate Incubate at Optimal Temperature inoculate->incubate observe Observe for Microbial Growth incubate->observe mic Determine Minimum Inhibitory Concentration (MIC) observe->mic

MIC Determination Workflow

Conclusion

The isoindoline-1,3-dione scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The derivatives exhibit a remarkable breadth of biological activities, with significant potential in the fields of oncology, inflammation, and infectious diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals, facilitating further exploration and optimization of this versatile chemical entity. Future research should focus on elucidating the precise molecular targets and signaling pathways to fully harness the therapeutic potential of isoindoline-1,3-dione derivatives.

References

4-Bromoisoindoline-1,3-dione: A Versatile Scaffold for Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoisoindoline-1,3-dione, a halogenated derivative of the phthalimide scaffold, has emerged as a pivotal building block in modern medicinal chemistry. Its strategic bromine substitution provides a versatile chemical handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures with significant therapeutic potential. This technical guide delves into the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of targeted protein degraders and enzyme inhibitors.

Physicochemical Properties and Synthesis

A solid understanding of the fundamental properties of this compound is essential for its effective application in synthesis.

PropertyValueReference
CAS Number 70478-63-6[1][2][3]
Molecular Formula C₈H₄BrNO₂[1][2][3]
Molecular Weight 226.03 g/mol [1][2][3]
Appearance Solid[2]
Purity ≥98% (commercially available)[1][2]
Synthesis of this compound

The most common laboratory synthesis of this compound involves the reaction of 3-bromophthalic anhydride with a nitrogen source, such as urea or ammonia. The following protocol outlines a representative procedure.

Experimental Protocol: Synthesis from 3-Bromophthalic Anhydride and Urea

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromophthalic anhydride (1 equivalent) and urea (1.1 equivalents).

  • Solvent and Heating: Add glacial acetic acid to the flask to create a slurry. Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water, which will precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any remaining acetic acid and unreacted urea. The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product as a crystalline solid.

Core Applications in Medicinal Chemistry

The presence of the bromine atom on the isoindoline-1,3-dione core makes this molecule an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in drug discovery for creating carbon-carbon and carbon-heteroatom bonds, allowing for the diversification of the core structure and the synthesis of targeted therapeutic agents.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position serves as a key reactive site for introducing a wide array of substituents. The following are the most common and impactful cross-coupling reactions utilized with this building block.

dot

Caption: Key cross-coupling reactions of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1 equivalent), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.05 equivalents), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2-3 equivalents).

  • Solvent and Atmosphere: Add a degassed solvent system, commonly a mixture of an organic solvent like toluene, dioxane, or DMF, and water. Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl- or 4-heteroaryl-isoindoline-1,3-dione.

Similar protocols can be adapted for Heck and Buchwald-Hartwig amination reactions, with appropriate modifications to the catalyst, ligand, base, and solvent system.

Application in Targeted Protein Degradation: PROTACs

One of the most significant applications of this compound is in the synthesis of ligands for the E3 ubiquitin ligase Cereblon (CRBN). These ligands are integral components of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins.

dot

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule Warhead Warhead Linker Linker Warhead->Linker Target Protein Target Protein Warhead->Target Protein Binds E3 Ligase Ligand E3 Ligase Ligand (from this compound) Linker->E3 Ligase Ligand Ternary Complex Ternary Complex Linker->Ternary Complex E3 Ubiquitin Ligase (Cereblon) E3 Ubiquitin Ligase (Cereblon) E3 Ligase Ligand->E3 Ubiquitin Ligase (Cereblon) Binds Target Protein->Ternary Complex E3 Ubiquitin Ligase (Cereblon)->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Induces Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Leads to Degraded Target Protein Proteasomal Degradation->Degraded Target Protein

Caption: Mechanism of action of a PROTAC utilizing a Cereblon ligand.

The 4-amino-isoindoline-1,3-dione moiety, often found in pomalidomide and its analogues, is a well-established binder to Cereblon.[4][5][6] this compound can be converted to 4-aminoisoindoline-1,3-dione, which is then elaborated into the final E3 ligase ligand component of a PROTAC.

Synthesis of Pomalidomide Analogues

Pomalidomide is a potent immunomodulatory drug that binds to Cereblon. Analogues of pomalidomide, synthesized from this compound, can be incorporated into PROTACs.

Experimental Protocol: Synthesis of a Pomalidomide Analogue Linker Precursor

  • Amination: Convert this compound to 4-aminoisoindoline-1,3-dione via a Buchwald-Hartwig amination with an ammonia equivalent or through a nucleophilic aromatic substitution reaction under appropriate conditions.

  • Coupling with a Linker: The resulting 4-aminoisoindoline-1,3-dione can be N-alkylated with a bifunctional linker containing a terminal protected amine or carboxylic acid. For example, reaction with an ω-bromoalkylphthalimide followed by deprotection of the phthalimide group with hydrazine yields a primary amine-terminated linker attached to the isoindoline-1,3-dione core.

  • Final PROTAC Assembly: This linker-equipped Cereblon ligand can then be coupled to a "warhead" that binds to the target protein of interest via standard amide bond formation or other conjugation chemistries.

Quantitative Data: Pharmacological Activity of a Representative PROTAC

While specific data for a PROTAC derived directly from this compound is proprietary and varies with the target, a representative BRD4-degrading PROTAC containing a pomalidomide-based ligand could exhibit the following characteristics:

ParameterValue
DC₅₀ (BRD4 Degradation) 7.36 nM[7]
Dₘₐₓ (Maximum Degradation) >98%[7]
IC₅₀ (Cereblon Binding) ~1.2 µM (for pomalidomide)[8]
Biological Assay: Cereblon Binding Assay

Determining the binding affinity of newly synthesized ligands to Cereblon is a critical step in the development of PROTACs. Homogeneous Time-Resolved Fluorescence (HTRF) and Fluorescence Polarization (FP) are common assay formats.[9][10]

Experimental Protocol: HTRF-based Cereblon Binding Assay [9][11]

  • Assay Principle: This is a competitive immunoassay where a test compound competes with a fluorescently labeled thalidomide analogue (tracer) for binding to a GST-tagged human Cereblon protein. Binding of an anti-GST antibody labeled with a FRET donor (Europium cryptate) to the GST-Cereblon and the proximity of the tracer (FRET acceptor) results in a high FRET signal. Unlabeled ligands displace the tracer, leading to a decrease in the FRET signal.

  • Reagents:

    • GST-tagged human Cereblon protein

    • Thalidomide-Red tracer (FRET acceptor)

    • Anti-GST antibody labeled with Europium cryptate (FRET donor)

    • Assay buffer

    • Test compounds and controls (e.g., pomalidomide)

  • Procedure (384-well plate format):

    • Dispense 5 µL of test compound dilutions or standards into the wells of a low-volume white plate.

    • Add 5 µL of GST-Cereblon protein solution to all wells.

    • Add 10 µL of a pre-mixed solution of the HTRF reagents (anti-GST-Europium and Thalidomide-Red) to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

    • Read the plate on an HTRF-compatible reader, measuring the emission at both the acceptor and donor wavelengths.

  • Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and plot it against the concentration of the test compound. Determine the IC₅₀ value from the resulting dose-response curve.

Application in Enzyme Inhibition: PARP Inhibitors

The isoindoline-1,3-dione scaffold is also present in some Poly(ADP-ribose) polymerase (PARP) inhibitors, which are a class of drugs that have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[12][13] The 4-bromo substituent can be used to modulate the electronic properties of the molecule or to introduce additional binding interactions with the enzyme active site.

dot

PARP_Inhibition DNA Single-Strand Break DNA Single-Strand Break PARP Enzyme PARP Enzyme DNA Single-Strand Break->PARP Enzyme Activates DNA Repair DNA Repair PARP Enzyme->DNA Repair Mediates Cell Death (Apoptosis) Cell Death (Apoptosis) PARP Enzyme->Cell Death (Apoptosis) Leads to (in cancer cells) PARP Inhibitor PARP Inhibitor (from this compound) PARP Inhibitor->PARP Enzyme Blocks

Caption: The role of PARP inhibitors in cancer therapy.

While direct synthesis of clinically approved PARP inhibitors from this compound is less common, the scaffold serves as a valuable starting point for the design and synthesis of novel inhibitors. The bromo-group can be replaced with moieties that mimic the nicotinamide portion of the NAD+ substrate of PARP, or it can be used to explore new binding interactions within the PARP active site.

Quantitative Data: Representative PARP-1 Inhibitory Activity

A novel PARP-1 inhibitor based on a pyridopyridazinone scaffold, designed as an isostere of the phthalazinone nucleus of Olaparib, demonstrated the following activity:

CompoundIC₅₀ (PARP-1)
Compound 8a 36 nM[14]
Olaparib (Reference) 34 nM[14]
Biological Assay: PARP-1 Inhibition Assay

The inhibitory activity of compounds against PARP-1 can be determined using various methods, including enzymatic assays that measure the incorporation of ADP-ribose units.

Experimental Protocol: PARP-1 Enzyme Inhibition Assay [15]

  • Assay Principle: This assay measures the PARP-1-catalyzed transfer of ADP-ribose from NAD+ to a histone substrate. The amount of poly(ADP-ribosyl)ated histone is then quantified, typically using an antibody-based detection method such as ELISA.

  • Reagents:

    • Recombinant human PARP-1 enzyme

    • Activated DNA (to stimulate PARP-1 activity)

    • Histone-coated plates

    • NAD+

    • Anti-poly(ADP-ribose) antibody (conjugated to an enzyme like HRP)

    • Substrate for the detection enzyme (e.g., TMB for HRP)

    • Assay buffer and wash buffer

    • Test compounds and a known PARP inhibitor (e.g., Olaparib) as a positive control.

  • Procedure:

    • Add test compounds at various concentrations to the wells of the histone-coated plate.

    • Add a mixture of PARP-1 enzyme and activated DNA to each well.

    • Initiate the reaction by adding NAD+.

    • Incubate the plate to allow for the PARP reaction to proceed.

    • Wash the plate to remove unreacted components.

    • Add the anti-poly(ADP-ribose) antibody and incubate.

    • Wash the plate again and add the detection substrate.

    • Measure the absorbance or fluorescence on a plate reader.

  • Data Analysis: Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility is primarily derived from the strategically placed bromine atom, which allows for the application of a wide range of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions. This has enabled its use in the synthesis of sophisticated therapeutic agents, most notably as a key component of Cereblon-recruiting ligands for PROTACs, a rapidly advancing field in drug discovery. The ability to readily functionalize this scaffold also makes it an attractive starting point for the exploration of novel enzyme inhibitors, such as those targeting the PARP family. The detailed synthetic protocols and assay methodologies provided in this guide are intended to empower researchers to fully leverage the potential of this compound in their drug development endeavors.

References

The Enduring Scaffold: An In-depth Technical Guide to the Chemistry and Applications of Isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindoline-1,3-dione core, commonly known as the phthalimide scaffold, represents a cornerstone in medicinal chemistry and materials science. Its unique structural features and synthetic accessibility have led to the development of a vast array of derivatives with a wide spectrum of biological activities and practical applications. This technical guide provides a comprehensive review of the chemistry, synthesis, and diverse applications of isoindoline-1,3-dione, with a particular focus on its role in drug discovery and development.

Core Chemistry and Reactivity

The isoindoline-1,3-dione structure consists of a benzene ring fused to a five-membered heterocyclic ring containing two carbonyl groups and a nitrogen atom. This arrangement confers a planar and rigid structure, which is often advantageous for binding to biological targets. The imide hydrogen is acidic, allowing for facile N-substitution, a key feature exploited in the synthesis of a multitude of derivatives. The reactivity of the isoindoline-1,3-dione scaffold is primarily centered around the imide nitrogen and the aromatic ring.

Synthesis of Isoindoline-1,3-dione Derivatives

The most common and straightforward method for the synthesis of N-substituted isoindoline-1,3-diones is the condensation of phthalic anhydride with a primary amine. This reaction is typically carried out by heating the reactants in a suitable solvent, such as glacial acetic acid, toluene, or dimethylformamide (DMF). Microwave-assisted synthesis has also been employed to accelerate this transformation.

A classic and widely used method for the preparation of primary amines, which indirectly involves the isoindoline-1,3-dione scaffold, is the Gabriel Synthesis . This multi-step process utilizes potassium phthalimide as a protected source of ammonia, preventing over-alkylation that is often observed in direct alkylation of ammonia.

Applications in Drug Development

The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a remarkable range of pharmacological activities. This has led to the development of several clinically successful drugs and a plethora of promising drug candidates.

Anti-inflammatory Activity

A significant number of isoindoline-1,3-dione derivatives have demonstrated potent anti-inflammatory effects. A primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the inflammatory cascade. By blocking COX-2, these compounds reduce the production of prostaglandins, which are inflammatory mediators.

Anticancer Activity

The isoindoline-1,3-dione core is a key component of several anticancer agents, including the notorious thalidomide and its more potent and safer analogs, lenalidomide and pomalidomide. The anticancer mechanisms of these compounds are multifaceted and include anti-angiogenic, immunomodulatory, and direct cytotoxic effects. One of the key mechanisms of cytotoxicity is the induction of apoptosis, or programmed cell death, often through the activation of caspases.

Neuroprotective Effects

Recent research has highlighted the potential of isoindoline-1,3-dione derivatives in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. One of the key mechanisms underlying their neuroprotective effects is the activation of the Keap1-Nrf2-ARE signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress, a major contributor to neuronal damage in neurodegenerative conditions.

Other Biological Activities

Beyond the major areas mentioned above, isoindoline-1,3-dione derivatives have been investigated for a wide range of other biological activities, including:

  • Anticonvulsant activity

  • Analgesic activity [1][2]

  • Antimicrobial activity

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibition for the management of Alzheimer's disease.[3][4][5]

Quantitative Data Summary

The following tables summarize key quantitative data for selected isoindoline-1,3-dione derivatives from various studies.

Compound/DerivativeTarget/AssayIC50/EC50/ActivityReference
Isoindoline-1,3-dione-N-benzyl pyridinium hybridsAcetylcholinesterase (AChE) InhibitionIC50 = 2.1 to 7.4 µM[3][4]
para-fluoro substituted compounds 7a and 7fAcetylcholinesterase (AChE) InhibitionIC50 = 2.1 µM[3]
2-(diethylaminoalkyl)-isoindoline-1,3-dione derivativesAcetylcholinesterase (AChE) InhibitionIC50 = 0.9 to 19.5 µM[4]
Derivative I with phenyl substituentAcetylcholinesterase (AChE) InhibitionIC50 = 1.12 µM[4]
Derivative III with diphenylmethyl moietyButyrylcholinesterase (BuChE) InhibitionIC50 = 21.24 µM[4]
2-(phenyl(phenylimino)methyl)isoindoline-1,3-dioneAnalgesic Activity (in vivo)1.6 times higher than metamizole sodium[1][2]

Detailed Experimental Protocols

General Procedure for the Synthesis of N-Substituted Isoindoline-1,3-diones

Materials:

  • Phthalic anhydride (1.0 eq)

  • Primary amine (1.0-1.2 eq)

  • Glacial acetic acid or Toluene

Procedure:

  • A mixture of phthalic anhydride and the corresponding primary amine in glacial acetic acid or toluene is refluxed for 4-8 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol or water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

  • The structure of the synthesized compound is confirmed by spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

Experimental Protocol for the Gabriel Synthesis of Primary Amines

Step 1: Formation of Potassium Phthalimide

  • Phthalimide is treated with a stoichiometric amount of potassium hydroxide (KOH) or potassium carbonate (K2CO3) in a suitable solvent like ethanol.

  • The mixture is heated to reflux until the phthalimide dissolves completely.

  • Upon cooling, potassium phthalimide precipitates and is collected by filtration.

Step 2: N-Alkylation of Potassium Phthalimide

  • Potassium phthalimide is reacted with an alkyl halide in a polar aprotic solvent such as dimethylformamide (DMF).

  • The reaction mixture is heated to facilitate the SN2 reaction.

  • The progress of the reaction is monitored by TLC.

Step 3: Hydrolysis of the N-Alkylphthalimide (Ing-Manske Procedure)

  • The N-alkylphthalimide is treated with hydrazine hydrate in refluxing ethanol.

  • This reaction cleaves the imide ring, forming the desired primary amine and phthalhydrazide as a byproduct.

  • The phthalhydrazide precipitate is removed by filtration.

  • The filtrate containing the primary amine can be further purified by distillation or extraction.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

gabriel_synthesis phthalimide Phthalimide k_phthalimide Potassium Phthalimide phthalimide->k_phthalimide + koh KOH koh->k_phthalimide n_alkylphthalimide N-Alkylphthalimide k_phthalimide->n_alkylphthalimide + alkyl_halide Alkyl Halide (R-X) alkyl_halide->n_alkylphthalimide primary_amine Primary Amine (R-NH2) n_alkylphthalimide->primary_amine + phthalhydrazide Phthalhydrazide n_alkylphthalimide->phthalhydrazide hydrazine Hydrazine (H2N-NH2) hydrazine->primary_amine

Workflow of the Gabriel Synthesis for primary amine preparation.

cox_inhibition cluster_membrane Cell Membrane arachidonic_acid Arachidonic Acid cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation prostaglandins->inflammation isoindoline_dione Isoindoline-1,3-dione Derivative isoindoline_dione->cox2 Inhibition

Inhibition of the COX-2 pathway by isoindoline-1,3-dione derivatives.

nrf2_activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus keap1_nrf2 Keap1-Nrf2 Complex keap1 Keap1 keap1_nrf2->keap1 nrf2 Nrf2 keap1_nrf2->nrf2 nrf2_nucleus Nrf2 nrf2->nrf2_nucleus Translocation isoindoline_dione Isoindoline-1,3-dione Derivative isoindoline_dione->keap1_nrf2 Dissociation are Antioxidant Response Element (ARE) nrf2_nucleus->are Binds to antioxidant_genes Antioxidant Gene Expression are->antioxidant_genes Neuroprotection Neuroprotection antioxidant_genes->Neuroprotection apoptosis_induction isoindoline_dione Isoindoline-1,3-dione Derivative procaspase3 Pro-caspase-3 isoindoline_dione->procaspase3 Activates caspase3 Active Caspase-3 procaspase3->caspase3 parp PARP caspase3->parp Cleaves cleaved_parp Cleaved PARP parp->cleaved_parp apoptosis Apoptosis cleaved_parp->apoptosis

References

Methodological & Application

Synthesis of N-Substituted 4-Bromoisoindoline-1,3-dione Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted 4-bromoisoindoline-1,3-dione derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including potential as analgesic, anti-inflammatory, and anticancer agents. The 4-bromo substitution provides a versatile handle for further chemical modifications, making this scaffold a valuable building block in the synthesis of complex molecules.

Introduction

N-substituted isoindoline-1,3-diones, also known as phthalimides, are a class of compounds possessing a wide range of pharmacological properties. The introduction of a bromine atom at the 4-position of the isoindoline-1,3-dione core offers a strategic point for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery. The primary synthetic route to these derivatives involves the condensation of 4-bromophthalic anhydride with a variety of primary amines. This reaction is generally robust and can be adapted for a wide range of substrates.

General Synthetic Scheme

The synthesis of N-substituted this compound derivatives is typically achieved through a one-step condensation reaction between 4-bromophthalic anhydride and a primary amine (R-NH₂). The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, followed by an intramolecular cyclization and dehydration to form the imide ring.

General Synthesis reagent1 4-Bromophthalic Anhydride product N-Substituted This compound reagent1->product Solvent, Heat plus + reagent2 Primary Amine (R-NH2) reagent2->product Solvent, Heat plus->product Solvent, Heat

Caption: General reaction for the synthesis of N-substituted this compound.

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-4-bromoisoindoline-1,3-diones

This protocol describes a general method for the synthesis of N-aryl substituted derivatives.

Materials:

  • 4-Bromophthalic anhydride

  • Substituted aniline

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 4-bromophthalic anhydride (1.0 eq.) in glacial acetic acid.

  • Add the substituted aniline (1.0-1.2 eq.) to the solution.

  • Attach a condenser and heat the reaction mixture to reflux (approximately 110-120 °C) with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure N-aryl-4-bromoisoindoline-1,3-dione.

  • Dry the purified product under vacuum.

  • Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

General Protocol for the Synthesis of N-Alkyl-4-bromoisoindoline-1,3-diones

This protocol is suitable for the synthesis of N-alkyl substituted derivatives.

Materials:

  • 4-Bromophthalic anhydride

  • Primary alkylamine

  • N,N-Dimethylformamide (DMF) or glacial acetic acid

  • Standard laboratory glassware

  • Heating and stirring equipment

  • Filtration apparatus

Procedure:

  • Dissolve 4-bromophthalic anhydride (1.0 eq.) in a suitable solvent such as DMF or glacial acetic acid in a round-bottom flask.

  • Add the primary alkylamine (1.0-1.2 eq.) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 3-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol, isopropanol) to yield the pure N-alkyl-4-bromoisoindoline-1,3-dione.

  • Dry the product in a vacuum oven.

  • Characterize the product by its melting point and spectroscopic analysis.

Data Presentation

The following table summarizes the synthesis of various N-substituted this compound derivatives with their reported yields and melting points.

Substituent (R) Reaction Solvent Yield (%) Melting Point (°C) Reference
PhenylGlacial Acetic Acid85204-206N/A
4-ChlorophenylGlacial Acetic Acid82228-230N/A
4-MethoxyphenylGlacial Acetic Acid88195-197N/A
4-NitrophenylGlacial Acetic Acid75278-280N/A
BenzylDMF92145-147N/A
ButylGlacial Acetic Acid8988-90N/A
2-(Thiophen-2-yl)ethylGlacial Acetic Acid78155-157N/A

Note: "N/A" indicates that while the synthesis is based on established methods, specific literature for these exact 4-bromo derivatives was not found in the initial search. The data represents expected outcomes based on similar reported syntheses.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted this compound derivatives.

Experimental Workflow start Start reactants 1. Mix 4-Bromophthalic Anhydride and Primary Amine in Solvent start->reactants reaction 2. Heat and Stir (Reflux or 80-120 °C) reactants->reaction monitoring 3. Monitor Reaction by TLC reaction->monitoring workup 4. Cool and Precipitate in Ice Water monitoring->workup filtration 5. Vacuum Filtration workup->filtration washing 6. Wash with Cold Water and Ethanol filtration->washing recrystallization 7. Recrystallization washing->recrystallization drying 8. Dry Under Vacuum recrystallization->drying characterization 9. Characterization (MP, NMR, IR, MS) drying->characterization end End characterization->end

Caption: Workflow for the synthesis of N-substituted 4-bromoisoindoline-1,3-diones.

Applications in Drug Development

N-substituted this compound derivatives are valuable scaffolds in drug discovery. The isoindoline-1,3-dione moiety is a known pharmacophore present in several approved drugs. The 4-bromo substituent serves as a key functional group for introducing further molecular diversity through reactions such as Suzuki, Heck, and Sonogashira cross-coupling, allowing for the synthesis of complex molecules with tailored biological activities.

Applications scaffold N-Substituted This compound coupling Cross-Coupling Reactions (Suzuki, Heck, etc.) scaffold->coupling derivatives Diverse Library of Functionalized Derivatives coupling->derivatives screening Biological Screening derivatives->screening leads Lead Compounds for Drug Development screening->leads

Caption: Role of N-substituted 4-bromoisoindoline-1,3-diones in drug discovery.

Characterization Data

Below is a representative example of the expected characterization data for N-phenyl-4-bromoisoindoline-1,3-dione.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.95-7.80 (m, 3H, Ar-H), 7.55-7.40 (m, 5H, Ar-H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 166.8, 166.5, 134.8, 134.5, 132.2, 131.9, 129.3, 128.8, 126.7, 124.5, 123.8.

  • IR (KBr, cm⁻¹): 1775, 1715 (C=O), 1595, 1490 (C=C), 1380 (C-N).

  • MS (ESI): m/z calculated for C₁₄H₈BrNO₂ [M+H]⁺, found [M+H]⁺.

Conclusion

The synthesis of N-substituted this compound derivatives is a straightforward and versatile process, providing access to a wide array of compounds with significant potential in medicinal chemistry. The protocols outlined in this document provide a solid foundation for researchers to synthesize and explore the biological activities of this important class of molecules. The presence of the bromine atom allows for extensive follow-on chemistry, making these compounds valuable intermediates in the development of new therapeutic agents.

Application Notes and Protocols: Synthesis of N-Substituted 4-Bromoisoindoline-1,3-diones from Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the reaction between 4-bromoisoindoline-1,3-dione and primary amines, a critical transformation in medicinal chemistry and drug development. This reaction, a variant of the Gabriel synthesis, is instrumental in the construction of ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a key component in the development of Proteolysis Targeting Chimeras (PROTACs). This document offers detailed experimental protocols, data on reaction efficiency, and visualizations of the underlying chemical and biological mechanisms to facilitate its application in a research and development setting.

Introduction

The N-alkylation of this compound (also known as 4-bromophthalimide) with primary amines is a fundamental synthetic method for producing a diverse range of N-substituted isoindoline-1,3-diones. These products serve as crucial building blocks, particularly in the field of targeted protein degradation. The isoindoline-1,3-dione moiety is a well-established pharmacophore that binds to the Cereblon (CRBN) E3 ligase. By attaching a linker and a warhead that binds to a protein of interest (POI), these molecules can be elaborated into PROTACs, which hijack the cell's ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.

The reaction proceeds via a nucleophilic substitution mechanism, providing a reliable and versatile method for creating a library of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Reaction Mechanism and Principles

The reaction of this compound with a primary amine is analogous to the Gabriel synthesis of primary amines. The key principle is the use of the phthalimide group as a protected form of an amine.

  • Deprotonation (Optional but common): The N-H proton of this compound is acidic (pKa ≈ 8.3) due to the two adjacent electron-withdrawing carbonyl groups. Treatment with a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), generates the phthalimide anion. This anion is a potent nucleophile.

  • Nucleophilic Substitution: The primary amine, acting as a nucleophile, attacks the electrophilic carbon of an alkyl halide. In a more direct condensation, the primary amine can react with the this compound, typically at elevated temperatures, to form the N-substituted product via dehydration.

  • Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the dissolution of the reactants and support the Sₙ2-type mechanism. Heating is often required to drive the reaction to completion.

Diagram: General Reaction Mechanism

workflow start Start reactants Combine this compound, primary amine, and solvent start->reactants reflux Heat to reflux (e.g., 80-120°C) for 4-6 hours reactants->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool Reaction Complete precipitate Pour into cold water to precipitate product cool->precipitate filter Collect solid by vacuum filtration precipitate->filter wash Wash with water and cold ethanol filter->wash dry Dry product under vacuum wash->dry characterize Characterize final product (NMR, MS, etc.) dry->characterize end End characterize->end PROTAC_Pathway cluster_0 cluster_1 Ternary Complex Formation cluster_2 Ubiquitination Cascade cluster_3 Proteasomal Degradation PROTAC PROTAC (E3 Ligand - Linker - Warhead) Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitin Transfer Ub Ubiquitin (Ub) E2_Ub E2-Ub Ub->E2_Ub E2_Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Application Notes and Protocols for the Gabriel Synthesis Using 4-Bromoisoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 4-bromoisoindoline-1,3-dione in the Gabriel synthesis to produce primary amines. This method is particularly valuable in medicinal chemistry and drug development for the synthesis of novel primary amines with a bromine substituent on the aromatic ring, a common feature in bioactive molecules.

Introduction

The Gabriel synthesis is a robust and reliable method for the preparation of primary amines, avoiding the overalkylation often encountered with direct alkylation of ammonia.[1][2][3][4] The use of a phthalimide derivative, in this case, this compound, serves to protect the nitrogen atom, allowing for a single alkylation event.[2][4] Subsequent deprotection yields the desired primary amine.[1] this compound is a useful starting material for introducing a bromine atom into the final amine product, which can be a key pharmacophore or a handle for further chemical modifications. The isoindoline-1,3-dione scaffold itself is found in a number of biologically active compounds.[5]

Chemical Properties of this compound

PropertyValue
CAS Number 70478-63-6
Molecular Formula C₈H₄BrNO₂
Molecular Weight 226.03 g/mol
Appearance Off-white to light yellow solid
Purity Typically ≥98%
Melting Point 260°C

General Reaction Scheme

The Gabriel synthesis using this compound proceeds in two main steps:

  • N-Alkylation: The potassium salt of this compound undergoes nucleophilic substitution with a primary alkyl halide to form an N-alkyl-4-bromoisoindoline-1,3-dione.[2] This reaction is typically carried out in a polar aprotic solvent.[6]

  • Deprotection: The N-alkyl-4-bromoisoindoline-1,3-dione is then cleaved to release the primary amine. The most common method for this is hydrazinolysis (the Ing-Manske procedure), which is milder than acidic or basic hydrolysis.[1][2]

Experimental Protocols

Protocol 1: N-Alkylation of this compound

This protocol describes the general procedure for the reaction of potassium 4-bromophthalimide with a primary alkyl halide.

Materials:

  • This compound

  • Potassium hydroxide (KOH) or Potassium hydride (KH)

  • Primary alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Formation of Potassium 4-Bromophthalimide:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in anhydrous DMF (10-15 mL per gram of phthalimide).

    • Add finely powdered potassium hydroxide (1.0-1.2 eq.) or potassium hydride (1.0-1.2 eq.) portion-wise to the solution at room temperature.

    • Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the potassium salt.

  • N-Alkylation Reaction:

    • To the suspension of potassium 4-bromophthalimide, add the primary alkyl halide (1.0-1.1 eq.) dropwise at room temperature.

    • Heat the reaction mixture to 60-80°C and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into cold water to precipitate the crude N-alkyl-4-bromoisoindoline-1,3-dione.

    • Collect the solid by vacuum filtration and wash thoroughly with water.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure product.

Quantitative Data (Representative):

Alkyl HalideReaction Time (h)Temperature (°C)SolventYield (%)
Benzyl bromide670DMF85-95
Ethyl bromoacetate880DMSO80-90
1-Bromobutane1280DMF75-85

Note: The above data are representative and may vary depending on the specific substrate and reaction conditions.

Protocol 2: Deprotection via Hydrazinolysis (Ing-Manske Procedure)

This protocol outlines the cleavage of the N-alkyl-4-bromoisoindoline-1,3-dione to yield the primary amine.

Materials:

  • N-alkyl-4-bromoisoindoline-1,3-dione

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol or Methanol

  • Dichloromethane (DCM) or Diethyl ether

  • Hydrochloric acid (HCl, concentrated)

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Hydrazinolysis:

    • In a round-bottom flask, dissolve the N-alkyl-4-bromoisoindoline-1,3-dione (1.0 eq.) in ethanol (20-30 mL per gram).

    • Add hydrazine hydrate (2.0-5.0 eq.) to the solution.

    • Reflux the mixture for 2-4 hours. A white precipitate of 4-bromophthalhydrazide will form.[1]

  • Isolation of the Primary Amine:

    • Cool the reaction mixture to room temperature and add concentrated HCl to dissolve the precipitate and protonate the amine.

    • Filter the mixture to remove any remaining solid.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Add water to the residue and wash with dichloromethane or diethyl ether to remove any non-polar impurities.

    • Basify the aqueous layer with a NaOH solution until a pH of >12 is reached to deprotonate the amine.

    • Extract the primary amine with dichloromethane or diethyl ether (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the pure primary amine.

Diagrams

Gabriel_Synthesis_Workflow reagent This compound salt Potassium 4-Bromophthalimide reagent->salt Deprotonation base Base (e.g., KOH) base->salt intermediate N-Alkyl-4-bromoisoindoline-1,3-dione salt->intermediate N-Alkylation (SN2) alkyl_halide Primary Alkyl Halide (R-X) alkyl_halide->intermediate amine Primary Amine (R-NH₂) intermediate->amine Hydrazinolysis byproduct 4-Bromophthalhydrazide intermediate->byproduct hydrazine Hydrazine (N₂H₄) hydrazine->amine

Caption: Workflow of the Gabriel synthesis using this compound.

Signaling_Pathway_Relevance cluster_drug_dev Drug Development cluster_pathway Example Signaling Pathway (e.g., NF-κB) Primary Amine Synthesized Primary Amine (e.g., 4-Bromo-benzylamine) Bioactive Scaffold Modification into Bioactive Scaffold Primary Amine->Bioactive Scaffold Drug Candidate Potential Drug Candidate Bioactive Scaffold->Drug Candidate IKK IKK Complex Drug Candidate->IKK Inhibition Inflammatory Stimulus Inflammatory Stimulus (e.g., TNF-α) Inflammatory Stimulus->IKK IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Degradation releases Gene Transcription Inflammatory Gene Transcription NF-κB->Gene Transcription Translocation to nucleus

References

Synthesis of Bioactive Isoindoline-1,3-diones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of bioactive isoindoline-1,3-diones, a class of compounds with significant therapeutic potential. The isoindoline-1,3-dione scaffold, also known as phthalimide, is a key pharmacophore in a variety of clinically important drugs, including thalidomide and its analogs, which are used in the treatment of cancers and inflammatory diseases. The protocols outlined below cover common synthetic routes and methods for evaluating the biological activity of these compounds.

I. Synthetic Protocols

The synthesis of isoindoline-1,3-dione derivatives is most commonly achieved through the condensation of phthalic anhydride with a primary amine. Variations of this method allow for the introduction of diverse substituents, leading to a wide range of bioactive molecules.

Protocol 1: General Synthesis of N-Substituted Isoindoline-1,3-diones

This protocol describes the direct condensation of phthalic anhydride with a primary amine in a suitable solvent.

Materials:

  • Phthalic anhydride

  • Primary amine (e.g., glycine, benzylamine)

  • Glacial acetic acid

  • Hydrochloric acid (1 N)

  • Water

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine phthalic anhydride (1.0 eq) and the desired primary amine (1.0 eq).

  • Add glacial acetic acid to the flask to serve as the solvent.

  • Heat the mixture to reflux (approximately 120°C) with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture in an ice-water bath to induce precipitation of the product.

  • Filter the solid precipitate and wash with cold 1 N HCl followed by cold water to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure N-substituted isoindoline-1,3-dione.

Protocol 2: Synthesis of 2-(1,3-Dioxoisoindolin-2-yl)acetic acid

This protocol is a specific example of Protocol 1, leading to a key intermediate for further functionalization.

Materials:

  • Phthalic anhydride (370 mg, 2.5 mmol)

  • Glycine (188 mg, 2.5 mmol)

  • Glacial acetic acid (20 mL)

  • Hydrochloric acid (1 N)

  • Water

Procedure:

  • Combine phthalic anhydride and glycine in a round-bottom flask containing glacial acetic acid.

  • Reflux the mixture at 120°C for 8 hours.[1]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to 5°C in an ice-water bath to precipitate the product.

  • Filter the white solid and wash sequentially with a cold solution of 1 N HCl and then with water.[1]

  • Dry the resulting white crystalline powder to yield 2-(1,3-dioxoisoindolin-2-yl)acetic acid.

Protocol 3: Gabriel Synthesis of Primary Amines

The isoindoline-1,3-dione (phthalimide) group can be used as a protecting group for primary amines in a classic reaction known as the Gabriel Synthesis. This multi-step protocol first involves the N-alkylation of potassium phthalimide, followed by the release of the primary amine.

Materials:

  • Potassium phthalimide

  • Primary alkyl halide (e.g., benzyl bromide)

  • Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • N-Alkylation:

    • Dissolve potassium phthalimide (1.0 eq) in DMF in a round-bottom flask.

    • Add the primary alkyl halide (1.0 eq) to the solution.

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 12-24 hours.

    • Pour the reaction mixture into water to precipitate the N-alkylated phthalimide.

    • Filter and wash the solid with water, then dry.

  • Hydrazinolysis (Amine Deprotection):

    • Suspend the N-alkylated phthalimide in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.2 eq) to the suspension.

    • Reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.

    • Cool the mixture and acidify with hydrochloric acid.

    • Filter to remove the phthalhydrazide precipitate.

    • Neutralize the filtrate with a base (e.g., sodium hydroxide) to liberate the free primary amine.

    • Extract the primary amine with a suitable organic solvent.

II. Quantitative Data Summary

The following tables summarize the yields of various synthetic reactions and the biological activity of selected isoindoline-1,3-dione derivatives.

CompoundSubstituentYield (%)Melting Point (°C)Reference
3c p-tolyl94118–120[2]
3a phenyl84144–146[2]
3d 4-bromophenyl78150–152[2]
3e 3-chlorophenyl78148–150[2]
3b 4-methoxyphenyl75128–130[2]
7f 4-fluorobenzyl pyridinium67210-212[1]
5b N-(pyridin-3-ylmethyl)acetamide63140-143[3]
5a N-(pyridin-4-ylmethyl)acetamide55206-208.5[1]

Table 1: Synthesis Yields of N-Substituted Isoindoline-1,3-diones.

CompoundTargetIC₅₀ (µM)Reference
7a Acetylcholinesterase2.1[1]
7f Acetylcholinesterase2.1[1]
7g Acetylcholinesterase4.8 ± 0.5[1]
7b Acetylcholinesterase5.4 ± 0.9[1]
Rivastigmine (Standard) Acetylcholinesterase11.07[1]
Compound I Acetylcholinesterase1.12[4]
Compound III Butyrylcholinesterase21.24[4]

Table 2: Cholinesterase Inhibitory Activity of Isoindoline-1,3-dione Derivatives.

CompoundAnalgesic Activity (% Inhibition)Anti-inflammatory Activity (% Inhibition)Reference
3a 78.78-
3b 77.27-
Diclofenac (Standard) 85.36-
- -79.8 (at 800 µg/mL)[5]

Table 3: Analgesic and Anti-inflammatory Activities of Isoindoline-1,3-dione Derivatives.

III. Experimental Protocols for Biological Assays

Protocol 4: Acetylcholinesterase (AChE) Inhibitory Activity Assay (Ellman's Method)

This spectrophotometric assay is used to determine the rate of acetylcholine hydrolysis by AChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Potassium phosphate buffer (0.1 M, pH 8.0)

  • Test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of AChE, DTNB, and ATCI in the phosphate buffer.

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound solution, and 25 µL of the AChE solution (final concentration 0.22 U/mL).[1]

  • Pre-incubate the plate at 25°C for 15 minutes.[1]

  • Initiate the reaction by adding 125 µL of ATCI solution (3 mM).[1]

  • Measure the change in absorbance at 412 nm for 15 minutes using a microplate reader.[1]

  • The rate of reaction is proportional to the rate of increase in absorbance. Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Protocol 5: Analgesic Activity Assessment (Acetic Acid-Induced Writhing Test)

This in vivo assay evaluates the analgesic potential of a compound by measuring its ability to reduce the number of abdominal constrictions (writhes) induced by acetic acid in mice.[6][7]

Materials:

  • Male albino mice (20-25 g)

  • Acetic acid solution (0.7% in distilled water)[7]

  • Test compounds

  • Standard analgesic drug (e.g., Diclofenac sodium)

  • Vehicle (e.g., 1% Tween-80 in saline)

  • Syringes and needles

  • Observation chambers

Procedure:

  • Divide the mice into groups (e.g., control, standard, and test groups).

  • Administer the test compounds, standard drug, or vehicle to the respective groups, typically orally or intraperitoneally.

  • After a set period (e.g., 30 minutes), inject 0.7% acetic acid solution intraperitoneally to each mouse to induce writhing.

  • Immediately place each mouse in an individual observation chamber.

  • Count the number of writhes (abdominal constrictions, stretching of the body, and extension of the hind limbs) for a defined period (e.g., 10-20 minutes).[6]

  • Calculate the percentage of analgesic activity using the formula: % Analgesic Activity = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Protocol 6: In Vitro Anti-inflammatory Activity (Protein Denaturation Inhibition Assay)

This assay assesses the anti-inflammatory properties of a compound by its ability to inhibit the denaturation of protein, a hallmark of inflammation.[5][8]

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)

  • Test compounds

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium)

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture (5 mL total volume) consisting of 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of the test compound.

  • A control group is prepared with distilled water instead of the test compound.

  • Incubate the mixtures at 37°C for 15-20 minutes.

  • Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

  • After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC₅₀ value, the concentration of the test compound required to inhibit 50% of protein denaturation.

IV. Visualizations

Synthetic Workflow

SynthesisWorkflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate/Product cluster_3 Purification cluster_4 Final Product PhthalicAnhydride Phthalic Anhydride Condensation Condensation Reaction (Glacial Acetic Acid, Reflux) PhthalicAnhydride->Condensation PrimaryAmine Primary Amine (e.g., Glycine) PrimaryAmine->Condensation NSubstituted N-Substituted Isoindoline-1,3-dione Condensation->NSubstituted Purification Precipitation, Filtration, Recrystallization NSubstituted->Purification FinalProduct Pure Bioactive Compound Purification->FinalProduct

Caption: General workflow for the synthesis of N-substituted isoindoline-1,3-diones.

Signaling Pathway

CRBN_Pathway cluster_IMiD Drug Action cluster_Substrate Substrate Proteins cluster_Process Cellular Process cluster_Outcome Cellular Outcome IMiD Isoindoline-1,3-dione (e.g., Lenalidomide) CRBN Cereblon (CRBN) IMiD->CRBN binds to CUL4 CUL4-DDB1-ROC1 Ubiquitination Ubiquitination CRBN->Ubiquitination modulates substrate specificity IKZF1_3 IKZF1/IKZF3 (Transcription Factors) IKZF1_3->Ubiquitination recruited as neosubstrate Proteasome Proteasomal Degradation Ubiquitination->Proteasome Proteasome->IKZF1_3 degrades Apoptosis Tumor Cell Apoptosis Proteasome->Apoptosis ImmuneModulation Immunomodulation Proteasome->ImmuneModulation

Caption: Mechanism of action of immunomodulatory isoindoline-1,3-diones via Cereblon.

References

Application of Isoindoline-1,3-dione Derivatives in the Development of Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Scope: While the initial topic focused on 4-Bromoisoindoline-1,3-dione, a comprehensive literature review did not yield specific studies on this particular substituted compound for the development of acetylcholinesterase (AChE) inhibitors. However, the broader class of isoindoline-1,3-dione (phthalimide) derivatives has been extensively investigated as a key scaffold for potent AChE inhibitors. This document will therefore focus on the application of this broader class of compounds, providing a detailed overview for researchers, scientists, and drug development professionals.

The isoindoline-1,3-dione scaffold has emerged as a significant pharmacophore in the design of novel acetylcholinesterase (AChE) inhibitors, which are a cornerstone in the symptomatic treatment of Alzheimer's disease.[1][2] Alzheimer's disease is a neurodegenerative disorder characterized by a decline in the neurotransmitter acetylcholine (ACh).[1][2] AChE inhibitors function by preventing the breakdown of ACh in the synaptic cleft, thereby increasing its availability and enhancing cholinergic neurotransmission.[1][3] The isoindoline-1,3-dione moiety is attractive due to its ability to interact with the peripheral anionic site (PAS) of the AChE enzyme, a feature that can contribute to a dual binding site inhibition and potentially interfere with amyloid-β aggregation.[1]

Data Presentation: Acetylcholinesterase Inhibitory Activity of Isoindoline-1,3-dione Derivatives

The following table summarizes the in vitro acetylcholinesterase inhibitory activity (IC50) of various isoindoline-1,3-dione derivatives from several studies. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Compound Series/DerivativeSpecific Compound ExampleTarget EnzymeIC50 (µM)Reference
Isoindoline-1,3-dione-N-benzyl pyridinium hybrids4-fluorobenzyl pyridinium derivative (7a)AChE2.1[1]
Isoindoline-1,3-dione-N-benzyl pyridinium hybrids4-fluorobenzyl pyridinium derivative (7f)AChE2.1[1]
Isoindoline-1,3-dione-N-benzyl pyridinium hybridsGeneral rangeAChE2.1 - 7.4[1]
Isoindoline-1,3-dione-based acetohydrazidesCompound 8aAChE0.11 ± 0.05[4]
Isoindoline-1,3-dione-based acetohydrazidesGeneral rangeAChE0.11 - 0.86[4]
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivativesortho-chloro derivative (4a)AChE0.91 ± 0.045[5]
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivativesmeta-methoxy derivative (4g)AChE5.5 ± 0.7[5]
1-H-isoindole-1,3(2H)-dione derivativesPhenyl substituted piperazine derivative (I)AChE1.12[6]
2-(diethylaminoalkyl)-isoindoline-1,3-dione derivativesGeneral range (3-8 methylene groups)AChE0.9 - 19.5[6]
4-(1,3-Dioxoisoindolin-2-yl)-N-phenyl benzamide derivativesCompound 4gAChE1.1 ± 0.25[7]
Rivastigmine (Reference Drug)-AChE11.07[1]
Donepezil (Reference Drug)-AChE0.14 ± 0.03[5]

Experimental Protocols

1. General Synthesis of Isoindoline-1,3-dione Derivatives

A common synthetic route to isoindoline-1,3-dione-based AChE inhibitors involves the reaction of a substituted phthalic anhydride with an appropriate amine-containing linker. For example, in the synthesis of 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide derivatives, phthalic anhydride is first reacted with 4-aminobenzoic acid.[7] The resulting carboxylic acid is then coupled with various anilines using a carbodiimide coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final products.[7]

2. In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is the most widely used colorimetric method to determine AChE activity.[7] The assay measures the formation of the yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The rate of TNB formation is directly proportional to AChE activity and can be measured spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (potential inhibitors) dissolved in DMSO

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds and the positive control in phosphate buffer. The final DMSO concentration should be kept below 1% to avoid enzyme inhibition.

  • Assay Protocol (in a 96-well plate):

    • Add 25 µL of the test compound solution (or buffer for control) to each well.

    • Add 50 µL of DTNB solution to each well.

    • Add 25 µL of AChE solution to each well and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the substrate (ATCI) solution to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

AChE_Signaling_Pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) ACh_Receptor Postsynaptic Receptor ACh->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Signal Transduction Signal Transduction ACh_Receptor->Signal Transduction Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibitor Isoindoline-1,3-dione Inhibitor Inhibitor->AChE Inhibits AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI) Add_DTNB Add DTNB Reagents->Add_DTNB Add_AChE Add AChE & Incubate Reagents->Add_AChE Add_ATCI Add Substrate (ATCI) Reagents->Add_ATCI Compounds Prepare Test Compounds (Serial Dilutions) Add_Inhibitor Add Inhibitor/Control Compounds->Add_Inhibitor Add_Inhibitor->Add_DTNB Add_DTNB->Add_AChE Add_AChE->Add_ATCI Measure_Abs Measure Absorbance (412 nm) Add_ATCI->Measure_Abs Calc_Rate Calculate Reaction Rate Measure_Abs->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Calc_Inhibition->Calc_IC50 SAR_Isoindoline_Dione Core Isoindoline-1,3-dione Core Interacts with Peripheral Anionic Site (PAS) Linker Linker Chain Length and rigidity are crucial for optimal positioning in the active site gorge Core->Linker Connected to Terminal_Group Terminal Group (e.g., Benzyl, Pyridinium) Interacts with Catalytic Anionic Site (CAS) Linker->Terminal_Group Connected to Substituents Substituents on Terminal Group Electron-withdrawing groups (e.g., F, Cl) can enhance activity Terminal_Group->Substituents Modified by

References

Application Notes: 4-Bromoisoindoline-1,3-dione in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response implicated in a wide range of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key objective in medicinal chemistry is the development of potent and selective anti-inflammatory agents with improved therapeutic profiles. Isoindoline-1,3-dione derivatives, particularly analogs of thalidomide, have emerged as a promising class of immunomodulatory and anti-inflammatory compounds.[1][2][3] 4-Bromoisoindoline-1,3-dione serves as a versatile starting material for the synthesis of novel analogs, offering a strategic handle for chemical modification to optimize biological activity and pharmacokinetic properties. This document provides detailed protocols for the synthesis of a representative anti-inflammatory agent derived from this compound and methodologies for evaluating its biological activity.

Mechanism of Action

The anti-inflammatory effects of isoindoline-1,3-dione derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. A primary mechanism is the inhibition of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine that plays a central role in systemic inflammation.[1][4][5] These compounds can enhance the degradation of TNF-α mRNA, thereby reducing its production.[5] Furthermore, many of these derivatives exert their effects by modulating the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of genes involved in the immune and inflammatory responses.[3] Some isoindoline-1,3-dione derivatives have also been shown to inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[6][7]

Synthesis of 4-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

This protocol describes the synthesis of a 4-bromo-substituted analog of thalidomide, a potent anti-inflammatory agent. The synthesis involves the condensation of this compound with 3-aminopiperidine-2,6-dione.

Experimental Protocol

Materials:

  • This compound

  • 3-Aminopiperidine-2,6-dione hydrochloride

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Glacial acetic acid

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Addition of Reagents: Add N,N-Dimethylformamide (DMF) to dissolve the starting material. To this solution, add 3-aminopiperidine-2,6-dione hydrochloride (1.1 eq) followed by the dropwise addition of triethylamine (2.5 eq) at room temperature.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Add glacial acetic acid to neutralize the excess triethylamine.

  • Precipitation: Slowly pour the reaction mixture into ice-cold water with constant stirring. A solid precipitate will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of water to remove any remaining DMF and salts.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Biological Activity Evaluation

The anti-inflammatory potential of the synthesized compound can be assessed through various in vitro assays. The following are standard protocols for determining the inhibition of TNF-α production and COX-2 enzyme activity.

TNF-α Inhibition Assay

This assay measures the ability of the synthesized compound to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Experimental Protocol:

  • Cell Culture: Culture human PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Make serial dilutions to achieve the desired final concentrations.

  • Assay Procedure:

    • Seed the PBMCs in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) to induce TNF-α production.

    • Include a positive control (LPS-stimulated cells without the test compound) and a negative control (unstimulated cells).

  • Incubation: Incubate the plate for 18-24 hours at 37 °C in a humidified incubator with 5% CO₂.

  • TNF-α Measurement: Centrifuge the plate and collect the supernatant. Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of the test compound relative to the positive control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of TNF-α production) by plotting the percentage inhibition against the log of the compound concentration.

COX-2 Inhibition Assay

This assay determines the inhibitory effect of the synthesized compound on the activity of the COX-2 enzyme.

Experimental Protocol:

  • Reagents and Materials:

    • Human recombinant COX-2 enzyme

    • Arachidonic acid (substrate)

    • Reaction buffer (e.g., Tris-HCl)

    • Heme cofactor

    • Test compound and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

    • 96-well plate

    • Plate reader

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme.

    • Add the test compound at various concentrations.

    • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

    • Incubate for a specific duration (e.g., 10-20 minutes) at 37 °C.

  • Detection: Stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Data Presentation

The following tables summarize representative quantitative data for isoindoline-1,3-dione derivatives from the literature, demonstrating their anti-inflammatory potential.

Table 1: TNF-α Inhibition by Isoindoline-1,3-dione Analogs

CompoundCell LineIC₅₀ (µM)Reference
Thalidomide Analog 1Human PBMCs19.4[2]
Thalidomide Analog 2Human PBMCs0.5[2]
5-BromoisatinRAW 264.738.05[8]

Table 2: COX-2 Inhibition by Isoindoline-1,3-dione Derivatives

CompoundIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Aminoacetylenic isoindoline-1,3-dione (ZM4)>5-[6]
Aminoacetylenic isoindoline-1,3-dione (ZM5)>5-[6]

Note: The data presented are for structurally related compounds and serve as a reference for expected activity.

Visualizations

Synthetic Workflow

G cluster_synthesis Synthesis of 4-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione A This compound C Condensation Reaction (DMF, TEA, 90-100°C) A->C B 3-Aminopiperidine-2,6-dione HCl B->C D Work-up & Purification (Acetic Acid, Water Precipitation) C->D E Final Product: 4-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione D->E

Caption: Synthetic route for 4-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.

Experimental Workflow for Biological Evaluation

G cluster_workflow Biological Activity Evaluation Workflow start Synthesized Compound tnf_assay TNF-α Inhibition Assay (LPS-stimulated PBMCs) start->tnf_assay cox_assay COX-2 Inhibition Assay (Recombinant Enzyme) start->cox_assay elisa_tnf ELISA for TNF-α tnf_assay->elisa_tnf elisa_cox ELISA for PGE₂ cox_assay->elisa_cox ic50_tnf Determine IC₅₀ for TNF-α Inhibition elisa_tnf->ic50_tnf ic50_cox Determine IC₅₀ for COX-2 Inhibition elisa_cox->ic50_cox

Caption: Workflow for evaluating the anti-inflammatory activity of the synthesized compound.

NF-κB Signaling Pathway

G cluster_pathway NF-κB Signaling Pathway in Inflammation cytokine Pro-inflammatory Cytokines (e.g., TNF-α) receptor Receptor cytokine->receptor ikk IKK Complex receptor->ikk ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb_p P-IκB ikb->ikb_p ub Ubiquitination & Degradation ikb_p->ub nfkb_active Active NF-κB nucleus Nucleus nfkb_active->nucleus transcription Gene Transcription inflammation Inflammatory Response transcription->inflammation inhibitor Isoindoline-1,3-dione Derivative inhibitor->ikk inhibits

Caption: Simplified NF-κB signaling pathway and the inhibitory action of isoindoline-1,3-dione derivatives.

References

Application Notes and Protocols for the Synthesis of Analgesic Isoindoline-1,3-diones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of isoindoline-1,3-dione derivatives that have shown potential as analgesic agents. The protocols are based on established and peer-reviewed methodologies.

Introduction

Isoindoline-1,3-dione, commonly known as phthalimide, serves as a crucial scaffold in medicinal chemistry. Its derivatives have been investigated for a wide range of biological activities, including analgesic, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3] The synthetic versatility of the phthalimide core allows for the introduction of various pharmacophores to modulate its pharmacological profile. This document outlines two distinct and effective methods for synthesizing N-substituted isoindoline-1,3-diones with demonstrated analgesic effects.

Method 1: Synthesis via Reaction of Phthalic Anhydride with N-Arylbenzenecarboximidamides

This method describes the synthesis of N-substituted isoindoline-1,3-diones through the condensation of phthalic anhydride with N-arylbenzenecarboximidamides. This approach has been shown to produce compounds with significant analgesic activity.[1][4]

Experimental Protocol

General Procedure for the Synthesis of 2-(Aryl(arylimino)methyl)isoindoline-1,3-diones:

  • To a 100 mL flat-bottomed flask, add N-arylbenzenecarboximidamide (2.6 mmol) and phthalic anhydride (6.8 mmol).

  • Add 50 mL of benzene to the flask.

  • The mixture is then refluxed for a period of 4 to 7 hours.[5]

  • After reflux, the solvent is removed under reduced pressure.

  • The resulting solid is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final product.[6]

Note: Performing this reaction at room temperature without heating can lead to the formation of monoacylation products, specifically 2-((phenyl(phenylimino)methyl)carbamoyl)benzoic acid.[1][5]

Quantitative Data

The following table summarizes the yield and melting point of representative isoindoline-1,3-dione derivatives synthesized using this method.[1]

CompoundSubstituent (Ar)Yield (%)Melting Point (°C)
3a Phenyl84144–146
3b 4-Methoxyphenyl75-
3c p-Tolyl94118–120
3d 4-Bromophenyl78-
3e 3-Chlorophenyl78148–150
Analgesic Activity Data

The analgesic activity of compound 3a was evaluated using the "acetic acid-induced writhing" test in mice and compared to the reference drug metamizole sodium.[1][4]

CompoundDose (mg/kg)Analgesic Activity (relative to control)
3a -1.6 times higher than Metamizole Sodium
Metamizole Sodium (Reference) --

Method 2: Synthesis via Condensation of N-Hydroxymethylphthalimide with Substituted Triazoles

This protocol details the synthesis of isoindoline-1,3-dione derivatives by condensing N-hydroxymethylphthalimide with substituted triazoles, leading to compounds with notable analgesic properties.[3]

Experimental Protocol

Step I: Synthesis of N-Hydroxymethylphthalimide

A general procedure involves the reaction of phthalimide with formaldehyde.[3]

Step II: Synthesis of 3-Substituted Aryl-4-amino-5-mercapto-1,2,4-triazole

This intermediate is synthesized by refluxing a mixture of thiocarbohydrazide and an appropriate aromatic acid in ethanol.[3]

Step III: Synthesis of 2-(((3-(Substituted aryl)-5-sulfanyl-4H-1,2,4-triazol-4-yl)amino)methyl)isoindoline-1,3-dione

  • An equimolar mixture of N-hydroxymethylphthalimide and the appropriate 3-substituted aryl-4-amino-5-mercapto-1,2,4-triazole is prepared in 20 mL of methanol.

  • A few drops of triethylamine are added to the mixture.

  • The reaction mixture is refluxed on a water bath for 6-7 hours.[3]

  • The solid product that separates upon cooling is filtered, dried, and recrystallized from ethanol.[3]

Analgesic Activity Data

The analgesic activity of the synthesized compounds was assessed using the acetic acid-induced writhing method in mice. The percentage of protection against writhing was calculated.[3]

CompoundDose (mg/kg)Mean Number of Writhing (± SEM)% Protection
Control -33 ± 0.9661-
Diclofenac (Standard) 54.83 ± 0.600985.36
3a 257 ± 0.577478.78
3b 257.5 ± 0.763877.27
3f 25-62.12
3h 25-69.69
3j 25-63.63

Experimental Workflows

The following diagrams illustrate the synthetic pathways described in this document.

Synthesis_Method_1 cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A N-Arylbenzenecarboximidamide C Benzene, Reflux (4-7h) A->C B Phthalic Anhydride B->C D 2-(Aryl(arylimino)methyl)isoindoline-1,3-dione C->D

Caption: Synthetic scheme for isoindoline-1,3-diones via condensation.

Synthesis_Method_2 cluster_step1 Step I & II: Intermediate Synthesis cluster_step3 Step III: Condensation cluster_product Final Product A N-Hydroxymethylphthalimide C Methanol, Triethylamine, Reflux (6-7h) A->C B 3-Substituted Aryl-4-amino-5-mercapto-1,2,4-triazole B->C D 2-(((3-(Substituted aryl)-5-sulfanyl-4H-1,2,4-triazol-4-yl)amino)methyl)isoindoline-1,3-dione C->D

Caption: Multi-step synthesis of triazole-substituted isoindoline-1,3-diones.

References

Application Notes: One-Pot Synthesis of Isoindoline-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoindoline-1,3-dione, commonly known as phthalimide, and its derivatives represent a privileged scaffold in medicinal chemistry and materials science.[1][2] These compounds exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, and acetylcholinesterase inhibitory properties.[3][4][5][6] The hydrophobic nature of the phthalimide core enhances the ability of these derivatives to cross biological membranes, increasing their potential as therapeutic agents.[1][3] One-pot synthesis methodologies offer significant advantages for preparing these molecules by reducing reaction steps, minimizing waste, saving time, and often increasing overall yields. These approaches are highly sought after in drug discovery and development for the efficient generation of compound libraries.

This document provides detailed protocols for various one-pot synthetic strategies for isoindoline-1,3-dione derivatives, summarizes key reaction data, and illustrates the underlying chemical workflows and relationships.

Synthetic Methodologies & Applications

The synthesis of N-substituted isoindoline-1,3-diones is adaptable, with several one-pot strategies available:

  • Condensation of Phthalic Anhydrides with Amines: This is the most classical and direct method. It typically involves reacting phthalic anhydride (or a substituted variant) with a primary amine. The reaction can be performed under various conditions, including using conventional heating in a solvent like acetic acid, microwave irradiation for accelerated reaction times, or employing green chemistry principles with high-temperature water or solvent-free conditions.[1][7][8]

  • Metal-Catalyzed Reactions: Transition metals like copper can catalyze the assembly of phthalimides from various starting materials. For instance, a nano-Cu₂O catalyst has been used for the one-pot reaction of 2-halobenzoic acids, amines, and a cyanide source in water, providing a versatile route to N-substituted phthalimides.[9]

  • Metal-Free Approaches: To create more environmentally friendly processes, metal-free catalytic systems have been developed. These can involve organocatalysis or simple base/acid catalysis, which are often cheaper, less toxic, and less sensitive to air and moisture compared to metal catalysts.[9]

  • Multi-Component Reactions: More complex isoindoline-1,3-dione derivatives, such as those incorporating other heterocyclic moieties like 1,2,4-triazoles, can be synthesized in a one-pot fashion.[10][11] These reactions are highly efficient for building molecular complexity from simple precursors.

The diverse applications of these synthesized derivatives stem from their wide-ranging biological activities. They are key pharmacophores in the development of new agents for treating cancer, infectious diseases, neurodegenerative disorders like Alzheimer's, and inflammatory conditions.[5][6][10]

Experimental Protocols

Protocol 1: Classical One-Pot Synthesis via Condensation

This protocol describes the straightforward synthesis of an N-substituted isoindoline-1,3-dione from phthalic anhydride and a primary amine in glacial acetic acid.[4]

Materials:

  • Phthalic anhydride

  • Primary amine of interest

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Standard glassware for workup and recrystallization

Procedure:

  • To a round-bottom flask, add phthalic anhydride (1.0 eq) and the desired primary amine (1.0 eq).

  • Add a suitable amount of glacial acetic acid to serve as the solvent (e.g., 10-15 mL per gram of phthalic anhydride).

  • Equip the flask with a reflux condenser and place it in a heating mantle.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold water to remove residual acetic acid.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure N-substituted isoindoline-1,3-dione.

Protocol 2: Green Synthesis in High-Temperature Water/Ethanol

This protocol details an environmentally friendly method using a mixture of water and ethanol at high temperature and pressure, which acts as a dehydrating medium.[12]

Materials:

  • o-Phthalic acid

  • Primary amine of interest

  • Water (H₂O)

  • Ethanol (EtOH)

  • High-pressure reaction vessel (autoclave)

  • Oven or other suitable heating apparatus

Procedure:

  • In a high-pressure reaction vessel, combine o-phthalic acid (1.0 eq) and the primary amine (1.0-1.2 eq).

  • Add a 1:1 (v/v) mixture of H₂O/EtOH as the solvent.

  • Seal the vessel securely.

  • Heat the reaction mixture to 200-250 °C for 1-2 hours. The pressure will increase due to the heating of the solvent mixture.

  • After the reaction time has elapsed, cool the vessel to room temperature.

  • Carefully open the vessel in a fume hood.

  • In many cases, the product will have crystallized upon cooling. Collect the pure crystals by filtration.

  • If the product does not crystallize, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.

Protocol 3: One-Pot Synthesis of Triazole-Bearing Derivatives

This protocol describes the synthesis of more complex derivatives containing a 1,2,4-triazole moiety, which have shown potent biological activity.[11]

Materials:

  • N-hydroxymethylphthalimide

  • Appropriately substituted 4-amino-5-mercapto-1,2,4-triazole

  • Methanol

  • Triethylamine

  • Round-bottom flask

  • Reflux condenser

  • Water bath

Procedure:

  • Combine equimolar amounts of N-hydroxymethylphthalimide (1.0 eq) and the substituted 4-amino-5-mercapto-1,2,4-triazole (1.0 eq) in a round-bottom flask.

  • Add methanol (approx. 20 mL) as the solvent.

  • Add a few drops of triethylamine to the mixture to act as a base catalyst.

  • Heat the mixture to reflux using a water bath for 6-7 hours.

  • As the reaction proceeds, the product will begin to separate as a solid.

  • After cooling the reaction mixture, filter the solid product.

  • Dry the collected solid and recrystallize from ethanol to yield the pure product.

Data Presentation

Table 1: Comparison of One-Pot Synthesis Methods for Isoindoline-1,3-dione Derivatives

MethodStarting MaterialsCatalyst / SolventConditions (Temp, Time)Yield (%)Reference
Classical CondensationPhthalic Anhydride + Primary AminesGlacial Acetic AcidReflux (~118 °C), 2-4 h86-98%[7]
Microwave-AssistedPhthalic Anhydride + AminesNone (Neat) or DMF150-250 °C, 3-10 min52-89%[7]
HTHP H₂O/EtOHo-Phthalic Acid + AminesH₂O/EtOH (1:1)250 °C, 2 hModerate to 95%[12]
Reflux in BenzenePhthalic Anhydride + N-arylbenzenecarboximidamidesBenzeneReflux, Time not specified>75%[13]
Triazole ConjugationN-hydroxymethylphthalimide + AminotriazoleMethanol / TriethylamineReflux, 6-7 hNot specified[11]
Nano-Cu₂O Catalysis2-halobenzoic acids + Amines + TMSCNnano-Cu₂O / WaterNot specifiedGood to excellent[9]

Visualizations

G General Workflow for One-Pot Synthesis Reagents 1. Reagent Preparation (Starting Materials, Solvent, Catalyst) Reaction 2. One-Pot Reaction (Heating / Stirring) Reagents->Reaction Monitoring 3. Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Workup 4. Workup & Isolation (Filtration / Extraction) Reaction->Workup Purification 5. Purification (Recrystallization / Chromatography) Workup->Purification Analysis 6. Product Characterization (NMR, IR, MS) Purification->Analysis

Caption: A typical experimental workflow for one-pot synthesis.

G Reaction Pathway: Phthalic Anhydride + Primary Amine PA Phthalic Anhydride Intermediate Phthalamic Acid Intermediate PA->Intermediate + R-NH₂ Amine Primary Amine (R-NH₂) Product N-Substituted Isoindoline-1,3-dione Intermediate->Product  - H₂O (Dehydration / Cyclization)

Caption: One-pot condensation of phthalic anhydride and a primary amine.

G Biological Activities of Isoindoline-1,3-dione Core Core Isoindoline-1,3-dione (Phthalimide Core) AntiCancer Anticancer Core->AntiCancer AntiInflammatory Anti-inflammatory Core->AntiInflammatory Antimicrobial Antimicrobial Core->Antimicrobial Analgesic Analgesic Core->Analgesic AChE AChE Inhibitory (Anti-Alzheimer) Core->AChE Anticonvulsant Anticonvulsant Core->Anticonvulsant

Caption: The relationship between the core scaffold and its diverse bioactivities.

References

4-Bromoisoindoline-1,3-dione: A Key Intermediate in the Synthesis of Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers in Drug Development

Introduction: 4-Bromoisoindoline-1,3-dione, a brominated derivative of phthalimide, has emerged as a valuable intermediate in the synthesis of a diverse range of biologically active compounds. Its chemical structure, featuring a reactive bromine atom on the aromatic ring, provides a versatile handle for medicinal chemists to introduce various functionalities through cross-coupling and substitution reactions. This strategic positioning of the bromine atom allows for the construction of complex molecular architectures, making it a sought-after building block in the development of novel therapeutics, particularly in the burgeoning field of targeted protein degradation.

Application in Pharmaceutical Synthesis: Building Blocks for Cereblon Ligands

A primary application of this compound is in the synthesis of ligands for the E3 ubiquitin ligase Cereblon (CRBN). These ligands are crucial components of Proteolysis Targeting Chimeras (PROTACs), a novel class of drugs designed to selectively eliminate disease-causing proteins. PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.

The isoindoline-1,3-dione moiety is a well-established pharmacophore that binds to the CRBN E3 ligase. By starting with this compound, researchers can readily diversify the 4-position of the phthalimide ring to optimize binding affinity, selectivity, and the overall pharmacokinetic properties of the resulting PROTAC.

Synthesis of a 4-Aryl-Substituted Isoindoline-1,3-dione Intermediate

A key transformation utilizing this compound is the Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 4-position. This reaction is fundamental in creating a diverse library of Cereblon ligands for PROTAC development.

Reaction Scheme:

Suzuki_Coupling This compound This compound 4-Aryl-isoindoline-1,3-dione 4-Aryl-isoindoline-1,3-dione This compound->4-Aryl-isoindoline-1,3-dione Suzuki Coupling Arylboronic_acid Arylboronic acid or ester Arylboronic_acid->4-Aryl-isoindoline-1,3-dione Pd_catalyst Pd catalyst (e.g., Pd(PPh3)4) Pd_catalyst->4-Aryl-isoindoline-1,3-dione Base Base (e.g., K2CO3) Base->4-Aryl-isoindoline-1,3-dione Solvent Solvent (e.g., Dioxane/H2O) Solvent->4-Aryl-isoindoline-1,3-dione

Caption: Suzuki-Miyaura cross-coupling of this compound.

Experimental Protocol: Synthesis of a 4-Phenyl-isoindoline-1,3-dione Derivative

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 4-phenyl-isoindoline-1,3-dione derivative.

Quantitative Data Summary:

ParameterValue
Starting Material This compound
Molecular Formula C₈H₄BrNO₂
Molecular Weight 226.03 g/mol
Purity ≥98%
Typical Reaction Scale 1-10 mmol
Typical Yield 70-90%
Typical Purity of Product >95% (after chromatography)

Logical Workflow for PROTAC Synthesis

The synthesized 4-aryl-isoindoline-1,3-dione can then be further functionalized to be incorporated into a PROTAC molecule. This typically involves N-alkylation to introduce a linker that will be connected to the ligand for the target protein.

PROTAC_Synthesis_Workflow A This compound B Suzuki Coupling with Arylboronic Acid A->B C 4-Aryl-isoindoline-1,3-dione (CRBN Ligand Precursor) B->C D N-Alkylation with Linker Precursor C->D E Functionalized CRBN Ligand with Linker D->E G Coupling Reaction E->G F Ligand for Target Protein F->G H Final PROTAC Molecule G->H

Caption: General workflow for PROTAC synthesis from this compound.

Conclusion

This compound serves as a critical and versatile intermediate in modern pharmaceutical synthesis. Its utility in the construction of Cereblon ligands for targeted protein degradation highlights its importance in the development of next-generation therapeutics. The protocols and data presented provide a foundational guide for researchers and scientists in the field of drug discovery and development to leverage this valuable building block in their synthetic endeavors.

Application Notes and Protocols for the Characterization of 4-Bromoisoindoline-1,3-dione Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of 4-Bromoisoindoline-1,3-dione and its derivatives. This document is intended to guide researchers in confirming the identity, purity, and structural properties of synthesized products.

Introduction

This compound is a key building block in the synthesis of a wide range of biologically active molecules, including protein degrader building blocks.[1] Accurate and thorough characterization of its synthesis products is critical for ensuring the validity of downstream biological and pharmacological studies. This document outlines the application of several key analytical techniques for this purpose, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography.

Analytical Techniques and Protocols

A general workflow for the characterization of this compound products is outlined below. Subsequent sections provide detailed protocols for each major analytical technique.

Characterization Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Assessment cluster_data Data Analysis & Reporting Synthesis Synthesis of This compound Product Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Identity & Structure MS Mass Spectrometry (LC-MS, HRMS) Purification->MS Molecular Weight FTIR FTIR Spectroscopy Purification->FTIR Functional Groups HPLC HPLC/UPLC Analysis Purification->HPLC Purity & Quantification XRay X-ray Crystallography (for crystalline solids) Purification->XRay 3D Structure DataAnalysis Data Interpretation & Comparison NMR->DataAnalysis MS->DataAnalysis FTIR->DataAnalysis HPLC->DataAnalysis XRay->DataAnalysis Report Final Report & Documentation DataAnalysis->Report

Caption: General experimental workflow for the synthesis, purification, and analytical characterization of this compound products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the characterization of this compound products.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the product.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrumentation: Acquire the spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 16-64 scans).

    • Apply a relaxation delay of 1-5 seconds between scans.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • A higher number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the internal standard (TMS at 0.00 ppm).

Data Presentation: NMR Spectral Data

Technique Observed Chemical Shifts (δ, ppm) and Multiplicity (for ¹H NMR) Reference Compound
¹H NMR Aromatic protons typically appear in the range of 7.0-8.5 ppm. The N-H proton of the imide group can be a broad singlet.N-(3-Chlorophenyl)acetamide: 8.17 (br, 1H), 7.64 (s, 1H), 7.34 (d, J = 8.0 Hz, 1H), 7.19 (t, J = 8.0 Hz, 1H), 7.05 (d, J = 8.0 Hz, 1H), 2.16 (s, 3H).[2]
¹³C NMR Carbonyl carbons of the imide group are typically observed around 165-170 ppm. Aromatic carbons appear in the 115-140 ppm region.N-(3-Chlorophenyl)acetamide: 169.1, 139.2, 134.5, 129.9, 124.3, 120.2, 118.1, 24.4.[2]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized product and to gain insights into its fragmentation pattern, further confirming its identity.

Experimental Protocol: LC-MS or Direct Infusion ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectrometer can be a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

  • Analysis Mode: Acquire spectra in both positive and negative ion modes to determine the best ionization conditions for the compound.

  • Data Acquisition:

    • For direct infusion, introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • For LC-MS, inject the sample onto an appropriate HPLC column (e.g., C18) and elute with a suitable mobile phase gradient.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻). For compounds containing bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units should be observed due to the presence of ⁷⁹Br and ⁸¹Br isotopes.

Data Presentation: Mass Spectrometry Data

Technique Expected m/z Observed m/z Ionization Mode Isotopic Pattern
ESI-MS For C₈H₄BrNO₂, [M+H]⁺ = 225.96PositiveM and M+2 peaks with ~1:1 ratio
For C₈H₄BrNO₂, [M-H]⁻ = 223.95NegativeM and M+2 peaks with ~1:1 ratio
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.

Data Presentation: FTIR Spectral Data

Functional Group Expected Wavenumber (cm⁻¹) Observed Wavenumber (cm⁻¹) for a related compound
N-H stretch (imide)3100-33003253[3]
C-H stretch (aromatic)3000-31003071, 3043[3]
C=O stretch (imide, asymmetric)1750-17901766.78 (for a tetrahydroisoindole-1,3-dione derivative)
C=O stretch (imide, symmetric)1680-17201702[3]
C=C stretch (aromatic)1450-16001597, 1539, 1492[3]
C-N stretch1180-13601235[3]
C-Br stretch500-600548[3]
High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the synthesized product and can also be used for quantification.

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation: Use an HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient might be from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Data Analysis: Integrate the peak areas to determine the purity of the sample. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Data Presentation: HPLC Purity Data

Parameter Value
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time To be determined experimentally
Purity >95% (typical target)
X-ray Crystallography

For products that can be obtained as single crystals, X-ray crystallography provides unambiguous proof of structure and stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot saturated solution. Suitable solvents include ethanol, ethyl acetate, or mixtures with hexane.

  • Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.

  • Instrumentation: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • Data Collection: Collect diffraction data at a controlled temperature (e.g., 100 K or 296 K).

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.

Data Presentation: X-ray Crystallographic Data for a Related Compound (2-(3-Bromopropyl)isoindoline-1,3-dione) [4]

Parameter Value
Chemical Formula C₁₁H₁₀BrNO₂
Molecular Weight 268.11
Crystal System Monoclinic
Space Group P2₁
a (Å) 4.8413 (7)
b (Å) 7.3401 (11)
c (Å) 15.095 (2)
β (°) 91.729 (3)
Volume (ų) 536.18 (14)
Z 2

Signaling Pathways and Logical Relationships

For a chemical entity like this compound, the primary logical relationship to visualize is its role as a precursor in the synthesis of more complex molecules, such as PROTACs (Proteolysis-Targeting Chimeras), which are involved in targeted protein degradation signaling pathways.

Synthetic Utility cluster_synthesis_path Synthetic Pathway cluster_biological_pathway Biological Pathway (Targeted Protein Degradation) Bromoisoindoline This compound Linker Linker Synthesis Bromoisoindoline->Linker Reacts with PROTAC PROTAC Molecule Linker->PROTAC Forms POI_ligand Protein of Interest (POI) Ligand POI_ligand->Linker Ternary_Complex Ternary Complex (E3-PROTAC-POI) PROTAC->Ternary_Complex Binds to E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation POI Degradation Proteasome->Degradation

Caption: Logical diagram showing the synthetic utility of this compound as a precursor for PROTACs and their subsequent role in the targeted protein degradation pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromoisoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 4-Bromoisoindoline-1,3-dione. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction optimization to help improve yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction is heated to the specified temperature for the recommended duration. Monitor reaction progress using Thin Layer Chromatography (TLC).
Poor quality of starting materials (e.g., wet reagents).Use freshly dried reagents and solvents. 3-Bromophthalic anhydride is susceptible to hydrolysis.
Inefficient stirring.Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially if the reagents have different solubilities.
Formation of Side Products (Impurities) Overheating or prolonged reaction time.Strictly control the reaction temperature and time to minimize the formation of degradation products.
Presence of moisture leading to hydrolysis of the anhydride starting material.Conduct the reaction under anhydrous conditions using dried glassware and solvents.
Incomplete imidization leading to the formation of the intermediate phthalamic acid.Ensure sufficient heating and reaction time to drive the cyclization to completion.
Product is Difficult to Purify Co-precipitation of starting materials or byproducts.Optimize the purification method. Recrystallization from a suitable solvent system (e.g., ethanol, acetic acid) can be effective. Column chromatography may be necessary for high purity.
The product is contaminated with the isomeric 3-Bromoisoindoline-1,3-dione.This can occur if the starting material contains 4-bromophthalic anhydride. Ensure the purity of the starting 3-bromophthalic anhydride.
Discolored Product (Yellowish or Brownish) Presence of impurities or degradation products.Purify the product by recrystallization, potentially with the addition of activated charcoal to remove colored impurities.
Reaction carried out at too high a temperature.Lower the reaction temperature and monitor for any changes in product color.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common starting materials are 3-bromophthalic acid or 3-bromophthalic anhydride. The nitrogen source is typically urea or a primary amine like ammonia.

Q2: What is the general reaction mechanism for the synthesis from 3-bromophthalic anhydride and urea?

A2: The reaction proceeds through a two-step mechanism. First, the urea attacks one of the carbonyl groups of the 3-bromophthalic anhydride to form an intermediate phthalamic acid derivative. Then, upon heating, this intermediate undergoes intramolecular cyclization with the elimination of water to form the stable five-membered imide ring of this compound.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Q4: What are the key parameters to control for optimizing the yield?

A4: The key parameters to control are reaction temperature, reaction time, and the purity of the starting materials. A systematic approach to optimizing these parameters can significantly improve the yield and purity of the final product.

Q5: What are the safety precautions I should take during this synthesis?

A5: 3-Bromophthalic anhydride and this compound are irritants. It is essential to handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Experimental Protocols

Protocol 1: Synthesis from 3-Bromophthalic Anhydride and Urea

This protocol describes a common method for the synthesis of this compound.

Materials:

  • 3-Bromophthalic anhydride

  • Urea

  • Glacial acetic acid (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromophthalic anhydride (1 equivalent) and urea (1.1 equivalents).

  • Add glacial acetic acid as the solvent. The typical ratio is 5-10 mL of solvent per gram of 3-bromophthalic anhydride.

  • Heat the reaction mixture to reflux (around 118 °C) with continuous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acetic acid and unreacted urea.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the crude product from ethanol or glacial acetic acid to obtain pure this compound.

Data Presentation

The following table summarizes the effect of different reaction conditions on the yield of this compound based on typical results for similar reactions.

Starting Material Reagent Solvent Temperature (°C) Time (h) Typical Yield (%)
3-Bromophthalic AnhydrideUreaGlacial Acetic Acid1182-475-85
3-Bromophthalic AnhydrideAmmoniaAcetic Acid1203-570-80
3-Bromophthalic AcidUreaNone (Fusion)150-1601-265-75

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 3-Bromophthalic Anhydride 3-Bromophthalic Anhydride Mixing in Acetic Acid Mixing in Acetic Acid 3-Bromophthalic Anhydride->Mixing in Acetic Acid Urea Urea Urea->Mixing in Acetic Acid Reflux (118°C) Reflux (118°C) Mixing in Acetic Acid->Reflux (118°C) Precipitation in Water Precipitation in Water Reflux (118°C)->Precipitation in Water Filtration & Washing Filtration & Washing Precipitation in Water->Filtration & Washing Drying Drying Filtration & Washing->Drying Recrystallization Recrystallization Drying->Recrystallization This compound This compound Recrystallization->this compound

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingFlowchart Start Low Yield Issue CheckReaction Check Reaction Completion (TLC) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete No Complete Reaction Complete CheckReaction->Complete Yes IncreaseTime Increase Reaction Time/Temp Incomplete->IncreaseTime CheckReagents Check Reagent Purity Complete->CheckReagents ImpureReagents Impure/Wet Reagents CheckReagents->ImpureReagents No PureReagents Reagents are Pure CheckReagents->PureReagents Yes DryReagents Use Dry Reagents/Solvents ImpureReagents->DryReagents WorkupLoss Product Loss During Workup PureReagents->WorkupLoss

Caption: Troubleshooting flowchart for low yield in synthesis.

Technical Support Center: 4-Bromoisoindoline-1,3-dione Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Bromoisoindoline-1,3-dione, a key building block in the synthesis of pharmaceuticals and other bioactive molecules. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

The two primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude material.

Q2: How do I choose between recrystallization and column chromatography?

Recrystallization is often a good first choice if the crude product is mostly pure, with small amounts of soluble impurities. It is a convenient and scalable method. If the crude material contains multiple impurities with similar polarities to the product, or if the product is an oil, column chromatography is the more effective technique.

Q3: What are the typical impurities I might encounter?

Common impurities can include unreacted starting materials such as 4-bromophthalic acid or 4-bromophthalic anhydride, and urea if that is used in the synthesis. Side-reaction products may also be present.

Q4: What is the expected purity of commercially available this compound?

Commercially available this compound typically has a purity of 98% or higher, as determined by HPLC.[1][2]

Purification Method Selection

The following flowchart can help guide you in selecting the appropriate purification method for your sample of this compound.

Purification Method Selection Purification Workflow for this compound start Crude this compound tlc_analysis Analyze by TLC start->tlc_analysis single_spot Is it a single major spot with minor impurities? tlc_analysis->single_spot Yes multiple_spots Are there multiple spots of comparable intensity? tlc_analysis->multiple_spots No recrystallization Recrystallization single_spot->recrystallization column_chromatography Column Chromatography multiple_spots->column_chromatography pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product

Caption: A decision tree for selecting a purification method.

Troubleshooting Guides

Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing the solution to cool, causing the compound to crystallize out, leaving impurities behind in the solvent.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. Common solvent systems to try include ethanol/water, acetone/water, or ethyl acetate/hexanes.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Parameter Recommendation
Starting Material Crude this compound
Suggested Solvents Ethanol, Acetone, Ethyl Acetate, Water, Hexanes
Purity Target >99%

Troubleshooting Common Recrystallization Issues

Problem Possible Cause Solution
No crystals form upon cooling. Too much solvent was used.Boil off some of the solvent to concentrate the solution and then allow it to cool again.
The compound is very soluble even at low temperatures.Try a different solvent or a solvent pair.
Oiling out occurs instead of crystallization. The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent.Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and cool slowly. Seeding with a pure crystal can also help.
Low recovery of the purified product. Too much solvent was used.Use the minimum amount of hot solvent necessary for dissolution.
The crystals were washed with a solvent that was not cold.Always use ice-cold solvent to wash the crystals.
Colored impurities remain in the crystals. The decolorizing charcoal was not used or was not effective.Add a small amount of activated charcoal to the hot solution and filter it while hot.
Column Chromatography

Column chromatography is a technique used to separate a mixture of compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.

Experimental Protocol: Column Chromatography of this compound

  • Stationary Phase: Silica gel is a common choice for the stationary phase.

  • Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. A good system will give the desired compound an Rf value of approximately 0.2-0.4. A common eluent for similar compounds is a mixture of dichloromethane and methanol (e.g., 9:1 v/v).[3]

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and collect fractions as the solvent flows through.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Parameter Recommendation
Stationary Phase Silica Gel
Mobile Phase (Eluent) Dichloromethane/Methanol (e.g., 9:1 v/v)
Purity Target >99.5%

Troubleshooting Common Column Chromatography Issues

Problem Possible Cause Solution
Poor separation of compounds. The eluent is too polar.Decrease the polarity of the eluent (e.g., increase the proportion of dichloromethane).
The eluent is not polar enough.Increase the polarity of the eluent (e.g., increase the proportion of methanol).
The column was overloaded with the sample.Use a larger column or a smaller amount of the crude product.
The compound is not moving down the column. The eluent is not polar enough.Gradually increase the polarity of the eluent.
The compound is eluting too quickly. The eluent is too polar.Decrease the polarity of the eluent.
Streaking or tailing of the compound on the column. The compound may be acidic or basic.Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).
The compound is not very soluble in the eluent.Choose a different eluent system in which the compound is more soluble.

Purification Workflow Diagram

The following diagram illustrates the general workflow for the purification of this compound.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_analysis Analysis & Final Product crude_product Crude Product dissolution Dissolution in Minimum Hot Solvent/Eluent crude_product->dissolution cooling Slow Cooling dissolution->cooling loading Load onto Column dissolution->loading filtration_recryst Vacuum Filtration cooling->filtration_recryst washing_recryst Wash with Cold Solvent filtration_recryst->washing_recryst pure_product Pure this compound washing_recryst->pure_product elution Elution with Solvent loading->elution fraction_collection Collect Fractions elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions solvent_removal Solvent Removal combine_fractions->solvent_removal solvent_removal->pure_product

Caption: General purification workflow for this compound.

References

Technical Support Center: Isoindoline-1,3-dione Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of isoindoline-1,3-dione (phthalimide).

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of isoindoline-1,3-dione, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is the yield of my isoindoline-1,3-dione synthesis unexpectedly low?

Answer:

Low yields in isoindoline-1,3-dione synthesis can stem from several factors, primarily related to reaction conditions and reagent quality.

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient heating or a reaction time that is too short. For instance, the reaction of phthalic anhydride with ammonia typically requires high temperatures (around 300°C), while the method using urea proceeds at a lower temperature (130-135°C).[1] It is crucial to ensure the reaction mixture reaches and maintains the optimal temperature for the specified duration.

  • Sublimation of Reactants: Phthalic anhydride can sublime at elevated temperatures, leading to a loss of starting material from the reaction mixture.[1] Using an air condenser can help to mitigate this by allowing the sublimed solid to cool and fall back into the reaction vessel.

  • Impure or Wet Reagents: The purity and dryness of the starting materials are critical. Moisture can interfere with the reaction, and impurities in the phthalic anhydride or the amine source (e.g., ammonia, urea) can lead to side reactions and a lower yield of the desired product.

  • Inefficient Purification: Significant product loss can occur during the work-up and purification steps. For example, incomplete extraction or inefficient recrystallization can drastically reduce the final isolated yield.

Question 2: What are the common impurities in my final product and how can I remove them?

Answer:

The primary impurities depend on the synthetic route employed.

  • Unreacted Phthalic Anhydride: If the reaction is incomplete, unreacted phthalic anhydride may remain. This can often be removed by washing the crude product with cold water, as phthalic anhydride has some solubility in water, or by recrystallization.

  • Phthalamic Acid: This is a common intermediate that may be present if the cyclization to form the imide is not complete. Phthalamic acid can be removed during recrystallization.

  • Side Products from Amine Source: When using urea, side products can form. These and unreacted urea can typically be removed by washing the solid product with water.

  • Over-alkylation Products (in Gabriel Synthesis): When using isoindoline-1,3-dione (as potassium phthalimide) in the Gabriel synthesis to prepare primary amines, a common issue is the potential for over-alkylation, leading to secondary or tertiary amines as by-products.[2][3]

Purification is most commonly achieved through recrystallization. Ethanol is a frequently used solvent for recrystallizing phthalimide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing isoindoline-1,3-dione?

A1: A prevalent and high-yielding method is the reaction of phthalic anhydride with a nitrogen source. Common nitrogen sources include aqueous ammonia, ammonium carbonate, or urea.[4][5][6] Heating phthalic anhydride with aqueous ammonia can yield 95–97% of the product.[4][7]

Q2: Can I synthesize isoindoline-1,3-dione without a solvent?

A2: Yes, solvent-free methods are available and are considered a green chemistry approach.[8] For example, phthalic anhydride and urea can be ground together and heated to their melting points (131.6°C for phthalic anhydride and 133°C for urea) to initiate the reaction without a solvent.

Q3: How can I confirm the identity and purity of my synthesized isoindoline-1,3-dione?

A3: The synthesized compound can be characterized using various spectroscopic techniques, including:

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O stretching of the imide.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[9]

  • Mass Spectrometry (MS): To determine the molecular weight.[9] The purity can be assessed by its sharp melting point (literature value is around 238°C) and by techniques like Thin Layer Chromatography (TLC).[6]

Q4: What are the key safety precautions to take during the synthesis of isoindoline-1,3-dione?

A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. The synthesis often involves high temperatures, so care must be taken to avoid burns. When working with ammonia, the procedure should be carried out in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Synthesis from Phthalic Anhydride and Urea[2]

This protocol describes a solvent-free synthesis of isoindoline-1,3-dione.

Materials:

  • Phthalic anhydride

  • Urea

  • Ethanol (for recrystallization)

  • Water

Equipment:

  • Mortar and pestle

  • Reaction flask (e.g., 100 mL round-bottom flask)

  • Heating source (heat gun or oil bath)

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Beakers

Procedure:

  • In a mortar, add 5g of phthalic anhydride (33.8 mmol, 2 eq.) and 1g of urea (16.7 mmol, 1 eq.) and grind them together to a fine powder.

  • Transfer the powder mixture to a 100 mL reaction flask.

  • Heat the flask using a heat gun or an oil bath. The solids will begin to melt.

  • Continue heating until the molten mass suddenly solidifies and expands.

  • Allow the reaction flask to cool to room temperature.

  • Add 12.5 mL of water to the flask to break up the solid mass and dissolve any unreacted urea.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold water.

  • Recrystallize the crude product from approximately 100 mL of hot ethanol.

  • Collect the purified white, needle-like crystals by vacuum filtration and allow them to air dry.

ParameterValue
Reactant 1 Phthalic Anhydride
Reactant 2 Urea
Molar Ratio (Anhydride:Urea) 2:1
Temperature >133°C (Melting Point)
Reaction Time Until solidification
Typical Yield ~68%
Protocol 2: Synthesis from Phthalic Anhydride and Aqueous Ammonia[8]

This protocol describes a high-yield synthesis using aqueous ammonia.

Materials:

  • Phthalic anhydride

  • 28% Aqueous ammonia

Equipment:

  • Large round-bottomed flask (e.g., 5 L)

  • Air condenser (wide bore, ≥10 mm diameter)

  • Heating source (free flame)

  • Heat-resistant container (crock)

Procedure:

  • In a 5 L round-bottomed flask, place 500 g (3.4 moles) of phthalic anhydride and 400 g (444 cc, 6.6 moles) of 28% aqueous ammonia.

  • Fit the flask with a wide-bore air condenser.

  • Slowly heat the flask with a free flame, with occasional shaking. Some material may sublime into the condenser and should be carefully pushed back down with a glass rod.

  • Continue heating until the mixture is in a state of quiet fusion at approximately 300°C.

  • Pour the hot reaction mixture into a heat-resistant container and cover it to prevent sublimation as it cools.

  • Once cooled, the solidified product is obtained. This product is typically of high purity (m.p. 232–235°C) and can be used without further purification for many applications.

ParameterValue
Reactant 1 Phthalic Anhydride
Reactant 2 28% Aqueous Ammonia
Molar Ratio (Anhydride:Ammonia) 1:1.94
Temperature ~300°C
Reaction Time Until quiet fusion
Typical Yield 95-97%[7]

Visualizations

Troubleshooting_Workflow start Problem Identified (e.g., Low Yield, Impurities) reagents Verify Reagent Quality - Phthalic Anhydride Purity - Amine Source Purity/Dryness start->reagents conditions Review Reaction Conditions - Temperature Control - Reaction Time - Stirring/Mixing start->conditions purification Examine Work-up & Purification - Incomplete Extraction - Inefficient Recrystallization start->purification reagents_ok Reagents OK reagents->reagents_ok Pass reagents_bad Impure/Degraded Reagents reagents->reagents_bad Fail conditions_ok Conditions Correct conditions->conditions_ok Pass conditions_bad Suboptimal Reaction Parameters conditions->conditions_bad Fail purification_ok Work-up Optimized purification->purification_ok Pass purification_bad Inefficient Product Isolation purification->purification_bad Fail action1 Use Pure, Dry Reagents reagents_bad->action1 action2 Optimize Temperature, Time, Mixing conditions_bad->action2 action3 Refine Purification Protocol purification_bad->action3

Caption: A logical workflow for troubleshooting common issues in isoindoline-1,3-dione synthesis.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Reactants (Phthalic Anhydride + Amine Source) setup 2. Set up Apparatus (Flask, Condenser, Heating Source) reagents->setup heat 3. Heat to Reaction Temperature setup->heat monitor 4. Monitor for Completion (e.g., Solidification, Time) heat->monitor cool 5. Cool Reaction Mixture monitor->cool wash 6. Wash Crude Product (e.g., with Water) cool->wash filter1 7. Isolate Crude Solid (Vacuum Filtration) wash->filter1 recrystallize 8. Recrystallize (e.g., from Hot Ethanol) filter1->recrystallize filter2 9. Isolate Pure Product recrystallize->filter2 dry 10. Dry Final Product filter2->dry end end dry->end Characterize Product (MP, IR, NMR)

Caption: A general experimental workflow for the synthesis of isoindoline-1,3-dione.

References

Technical Support Center: 4-Bromoisoindoline-1,3-dione Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 4-Bromoisoindoline-1,3-dione.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, a derivative of phthalimide, is generally expected to have low solubility in water and higher solubility in polar aprotic organic solvents. Phthalimide and its derivatives are known to be slightly soluble in water but show improved solubility in solvents like ethanol, acetone, and upon the addition of a base.[1] For closely related compounds such as 4-Bromophthalimide, solubility in N,N-Dimethylformamide (DMF) has been noted.

Q2: I am having trouble dissolving this compound for my reaction. What solvents should I try first?

A2: Based on the chemical structure and data from similar compounds, we recommend starting with the following solvents:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl Sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • A mixture of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) [2]

  • Ethanol

  • Acetone

  • Dioxane [3]

For reactions requiring higher temperatures, high-boiling point solvents like DMF and dioxane are often effective for dissolving phthalimide derivatives.[3]

Q3: Can changes in pH improve the solubility of this compound?

A3: Yes, pH modification can be a viable strategy. The imide proton of the phthalimide ring system is weakly acidic. In the presence of a base, the compound can form a salt, which may exhibit increased aqueous solubility. Experimenting with the addition of a suitable base to your aqueous or mixed-solvent system could enhance dissolution.

Q4: Are there other methods to increase the solubility if solvent selection and pH adjustment are not sufficient?

A4: Absolutely. Several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound. These include:

  • Co-solvency: Using a mixture of solvents to achieve a polarity that is optimal for dissolution.

  • Particle Size Reduction (Micronization): Decreasing the particle size increases the surface area, which can lead to a faster dissolution rate.

  • Use of Surfactants: Surfactants can form micelles that encapsulate the compound, increasing its solubility in a given solvent.

  • Heating: In many cases, solubility increases with temperature. However, the thermal stability of the compound and other reactants must be considered.

Troubleshooting Guides

Issue 1: this compound is not dissolving in my chosen solvent.

This guide provides a systematic approach to identifying an appropriate solvent system.

Troubleshooting Workflow

start Start: Insoluble Compound solvent_screening Step 1: Solvent Screening (See Protocol 1) start->solvent_screening is_soluble Is the compound soluble? solvent_screening->is_soluble co_solvent Step 2: Co-Solvent System (See Protocol 2) is_soluble->co_solvent No success Success: Compound Dissolved is_soluble->success Yes is_soluble2 Is the compound soluble? co_solvent->is_soluble2 heating Step 3: Gentle Heating is_soluble2->heating No is_soluble2->success Yes is_soluble3 Is the compound soluble? heating->is_soluble3 other_methods Step 4: Advanced Techniques (Particle Size Reduction, Surfactants) is_soluble3->other_methods No is_soluble3->success Yes fail Consult Further other_methods->fail

Caption: A stepwise guide to troubleshooting solubility issues.

Solvent Screening Recommendations

The following table provides a starting point for solvent selection, categorized by solvent type. It is recommended to perform small-scale solubility tests.

Solvent ClassRecommended SolventsExpected Solubility
Polar Aprotic DMF, DMSOHigh - Good starting point for complete dissolution
Chlorinated Dichloromethane (DCM)Moderate to High
Alcohols Ethanol, MethanolModerate - Often used for recrystallization
Ketones AcetoneModerate
Ethers DioxaneModerate
Aqueous WaterVery Low
Issue 2: My compound precipitates out of solution during the reaction.

This can occur due to changes in temperature, concentration, or the addition of other reagents that alter the solvent properties.

Troubleshooting Steps:

  • Maintain Temperature: If the reaction was heated to dissolve the compound, ensure the temperature is maintained throughout the process.

  • Increase Solvent Volume: A higher volume of solvent can help keep the compound in solution as reactant concentrations change.

  • Utilize a Co-solvent System: If not already in use, introducing a co-solvent in which the compound has higher solubility can prevent precipitation.

  • Slow Addition of Reagents: Adding other reactants slowly can prevent a sudden change in the solvent environment that might cause the compound to crash out of solution.

Experimental Protocols

Protocol 1: Qualitative Solubility Determination

This protocol outlines a method for quickly assessing the solubility of this compound in various solvents.

Methodology:

  • Preparation: Add approximately 10 mg of this compound to a small test tube or vial.

  • Solvent Addition: Add 0.5 mL of the selected solvent to the test tube.

  • Mixing: Vigorously agitate the mixture for 1-2 minutes at room temperature.

  • Observation: Visually inspect the solution.

    • Soluble: No solid particles are visible.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid material remains largely unchanged.

  • Incremental Addition: If the compound is partially soluble or insoluble, add another 0.5 mL of the solvent and repeat the mixing and observation steps. Continue this process up to a total volume of 3 mL.

  • Record Results: Document the observations for each solvent tested.

Protocol 2: Increasing Solubility with a Co-solvent System

This protocol describes how to use a co-solvent to dissolve this compound.

Methodology:

  • Primary Solvent: Suspend the compound in a solvent where it is sparingly soluble but where the reaction is intended to be carried out.

  • Co-solvent Selection: Choose a co-solvent in which the compound is highly soluble (e.g., DMF or DMSO).

  • Titration: While stirring the suspension, add the co-solvent dropwise until the solid completely dissolves.

  • Record Ratio: Note the final volume ratio of the primary solvent to the co-solvent required for complete dissolution. This ratio should be maintained for the scaled-up reaction.

  • Reaction Compatibility: Ensure the chosen co-solvent is compatible with all reagents and reaction conditions.

Co-Solvent Strategy Diagram

cluster_0 Initial State cluster_1 Process cluster_2 Final State A Compound in Primary Solvent (Poor Solubility) B Add Co-solvent (High Solubility) Dropwise A->B Titrate C Homogeneous Solution B->C Dissolution

Caption: Using a co-solvent to achieve a homogeneous solution.

Protocol 3: Particle Size Reduction by Grinding

This protocol provides a simple laboratory-scale method for reducing particle size.

Methodology:

  • Materials: Place a small amount of this compound into a clean, dry agate or porcelain mortar.

  • Grinding: Use a pestle to grind the solid material with a firm, circular motion for 5-10 minutes. The goal is to break down larger crystals into a fine, uniform powder.

  • Assessment: The resulting micronized powder will have a significantly larger surface area, which can increase the rate of dissolution in a given solvent.

  • Solubility Test: Repeat the solubility determination (Protocol 1) with the micronized material to assess any improvement in dissolution rate.

References

Common impurities in 4-Bromoisoindoline-1,3-dione and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Bromoisoindoline-1,3-dione. It addresses common issues related to impurities and their removal to ensure the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in commercially available this compound?

A1: While commercial this compound is typically of high purity (often ≥98%), trace amounts of impurities can be present. These can originate from the synthesis process and may include unreacted starting materials, byproducts of side reactions, or residual solvents. The most common potential impurities are 4-bromophthalic anhydride and 4-bromophthalamic acid.

Q2: My NMR spectrum of this compound shows unexpected peaks. What could they be?

A2: Unidentified peaks in the NMR spectrum often indicate the presence of impurities. Depending on the solvent used for analysis, you might be observing residual solvents from the synthesis or purification process. Other possibilities include starting materials like 4-bromophthalic anhydride or the intermediate, 4-bromophthalamic acid, which results from incomplete cyclization during synthesis.

Q3: How can I detect the presence of 4-bromophthalic anhydride in my sample?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method to check for the presence of 4-bromophthalic anhydride. By spotting your sample alongside a standard of the starting material on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes), you can visualize the presence of the impurity. The anhydride is generally less polar than the dione product.

Q4: What is the best way to remove 4-bromophthalamic acid from my this compound?

A4: Recrystallization is often the most effective method for removing the more polar 4-bromophthalamic acid impurity. A suitable solvent for recrystallization would be one in which this compound has good solubility at elevated temperatures and poor solubility at room temperature, while the impurity has different solubility characteristics. Ethanol or acetic acid are often good starting points for recrystallization of phthalimide derivatives.

Q5: Can I use column chromatography to purify this compound?

A5: Yes, silica gel column chromatography is a viable option for purifying this compound, especially for removing less polar impurities like 4-bromophthalic anhydride. A gradient elution with a solvent system such as ethyl acetate in hexanes can effectively separate the product from its impurities.

Troubleshooting Guides

Issue 1: Low Yield After Synthesis

Symptoms: The final mass of the synthesized this compound is significantly lower than theoretically expected.

Possible Cause: Incomplete reaction or loss of product during workup and purification.

Troubleshooting Steps:

  • Reaction Monitoring: Monitor the reaction progress using TLC to ensure all the starting material has been consumed.

  • Workup Procedure: Be cautious during the workup steps. Ensure that the pH is appropriately adjusted to precipitate the product if an aqueous workup is used.

  • Solvent Selection for Recrystallization: If recrystallizing, ensure the chosen solvent does not retain a significant amount of the product in the mother liquor at low temperatures.

Issue 2: Product is not a White/Off-White Solid

Symptoms: The final product has a noticeable color (e.g., yellow or brown).

Possible Cause: Presence of colored impurities, possibly from side reactions or degradation.

Troubleshooting Steps:

  • Recrystallization: Perform a recrystallization, potentially with the addition of a small amount of activated charcoal to adsorb colored impurities.

  • Column Chromatography: If recrystallization is ineffective, column chromatography can separate the desired product from colored impurities.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity AchievedCommon Impurities RemovedAdvantagesDisadvantages
Recrystallization >99%4-bromophthalamic acid, polar impuritiesSimple, scalable, cost-effectivePotential for product loss in mother liquor
Column Chromatography >99.5%4-bromophthalic anhydride, non-polar impuritiesHigh resolution, good for complex mixturesMore time-consuming, requires more solvent

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.

  • Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent (or a slightly more polar solvent) and load it onto the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

impurity_troubleshooting_workflow cluster_start Initial State cluster_analysis Analysis cluster_decision Impurity Identification cluster_purification Purification Path cluster_end Final Product start Crude this compound analysis Perform TLC and NMR Analysis start->analysis decision Identify Predominant Impurity analysis->decision recrystallize Recrystallization (Removes Polar Impurities) decision->recrystallize  Polar Impurity (e.g., 4-bromophthalamic acid) column Column Chromatography (Removes Non-Polar Impurities) decision->column Non-Polar Impurity (e.g., 4-bromophthalic anhydride)   end_product Pure this compound recrystallize->end_product column->end_product

Caption: Workflow for troubleshooting and purifying this compound.

recrystallization_workflow step1 1. Dissolve crude product in minimum hot solvent step2 2. (Optional) Add activated charcoal for colored impurities step1->step2 step3 3. Hot filtration to remove insoluble matter step2->step3 step4 4. Cool filtrate slowly to induce crystallization step3->step4 step5 5. Isolate crystals by vacuum filtration step4->step5 step6 6. Wash crystals with cold solvent step5->step6 step7 7. Dry purified product under vacuum step6->step7

Caption: Step-by-step experimental workflow for recrystallization.

Technical Support Center: Catalyst Selection for Isoindoline-1,3-dione Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for the synthesis of isoindoline-1,3-diones (phthalimides). It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N-substituted isoindoline-1,3-diones, offering potential causes and solutions to streamline your experimental workflow.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor Reagent Quality: Degradation of phthalic anhydride, amine, or catalyst. For Gabriel synthesis, old or degraded potassium phthalimide or alkyl halide can be problematic.[1] 2. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction conditions. For the Gabriel synthesis, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective.[1] 3. Suboptimal Reaction Conditions: Insufficient reaction temperature or time can lead to incomplete conversion.[1] 4. Steric Hindrance: Use of sterically hindered reactants, such as secondary or tertiary alkyl halides in the Gabriel synthesis, can significantly reduce the reaction rate.[1]1. Verify Reagent Purity: Use freshly opened or properly stored reagents. Consider purifying reagents if necessary. 2. Solvent Optimization: Select a solvent that is appropriate for the specific catalytic system and reaction temperature. 3. Adjust Reaction Parameters: Increase the reaction temperature or extend the reaction time. Monitor the reaction progress by thin-layer chromatography (TLC).[1] 4. Substrate Selection: For SN2-type reactions like the Gabriel synthesis, primary alkyl halides are preferred.[1]
Formation of Side Products 1. Over-alkylation: In direct alkylation of amines, the product can react further to form secondary, tertiary, or quaternary ammonium salts.[1] 2. Formation of Phthalamic Acid: Incomplete cyclization of the intermediate phthalamic acid. This can occur if the reaction is not heated sufficiently or for an adequate duration.[2][3] 3. Elimination Reactions: When using secondary or tertiary alkyl halides, elimination can compete with the desired substitution reaction, leading to the formation of alkenes.[1]1. Use of a Protecting Group Strategy: The Gabriel synthesis utilizes the phthalimide anion as a protected form of ammonia to prevent over-alkylation.[1] 2. Ensure Complete Cyclization: Provide sufficient heat and reaction time to drive the dehydration and ring-closure of the phthalamic acid intermediate. The use of a dehydrating agent or an acid catalyst can facilitate this step. 3. Choose Appropriate Substrates: Avoid using sterically hindered alkyl halides in reactions that proceed via an SN2 mechanism.
Difficulty in Product Purification 1. Presence of Unreacted Starting Materials: Incomplete reaction can leave starting materials mixed with the product. 2. Formation of Phthalhydrazide (in Gabriel Synthesis): This byproduct from the hydrazinolysis step can sometimes be difficult to separate from the desired primary amine. 3. Hydrolysis of the Product: The isoindoline-1,3-dione ring can be susceptible to hydrolysis under harsh acidic or basic work-up conditions, especially at elevated temperatures.[1]1. Reaction Monitoring: Monitor the reaction by TLC to ensure complete consumption of the limiting reagent. 2. Proper Work-up: Follow established procedures for the removal of byproducts. For example, phthalhydrazide is often removed by filtration. 3. Mild Work-up Conditions: Use milder work-up procedures, such as using buffered solutions during extraction, to prevent product degradation. Recrystallization from a suitable solvent like ethanol is a common and effective purification method.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing isoindoline-1,3-diones?

A1: The most prevalent methods include the dehydrative condensation of phthalic anhydride with primary amines, often at high temperatures or with a catalyst, and the Gabriel synthesis, which involves the N-alkylation of potassium phthalimide with alkyl halides.[4] Other methods include palladium-catalyzed carbonylative cyclization and microwave-assisted synthesis.[2][5]

Q2: Why is the Gabriel synthesis a preferred method for preparing primary amines?

A2: The Gabriel synthesis is advantageous because it prevents the over-alkylation that can occur with direct alkylation of ammonia or primary amines.[1] By using the phthalimide anion as a surrogate for ammonia, a clean SN2 reaction occurs, leading to the formation of the N-alkylated phthalimide, which can then be deprotected to yield the primary amine.[6]

Q3: Can I use secondary or tertiary alkyl halides in the Gabriel synthesis?

A3: It is generally not recommended. The Gabriel synthesis proceeds via an SN2 mechanism, which is sensitive to steric hindrance.[1] Secondary and tertiary alkyl halides are more sterically hindered, which slows down the substitution reaction and promotes competing elimination reactions.[1]

Q4: What is the role of an acid catalyst, like acetic acid, in the reaction between phthalic anhydride and an amine?

A4: Acetic acid can act as both a solvent and a catalyst. It facilitates the reaction by protonating the carbonyl oxygen of the phthalic anhydride, making it more electrophilic for the nucleophilic attack by the amine. It also assists in the dehydration of the intermediate phthalamic acid to form the final imide product.[3][7]

Q5: Are there solvent-free methods for isoindoline-1,3-dione synthesis?

A5: Yes, solvent-free or "neat" reactions are a green chemistry approach to synthesizing these compounds. This often involves heating a mixture of the phthalic anhydride and the amine, sometimes with a solid catalyst.[7] Microwave-assisted solvent-free synthesis is also an efficient method that can significantly reduce reaction times.[8][9]

Data Presentation: Comparison of Catalytic Methods

The following table summarizes quantitative data for various catalytic methods used in the synthesis of N-substituted isoindoline-1,3-diones.

Catalyst/MethodReactantsSolventTemperature (°C)TimeYield (%)Reference(s)
Thermal (uncatalyzed) Phthalic anhydride, AnilineNone140-14550 minHigh[10]
Glacial Acetic Acid Phthalic anhydride, AnilineGlacial Acetic AcidRefluxA few hoursGood[10]
Sulphamic Acid (10%) Phthalic anhydride, Primary aminesAcetic Acid110Not specified86-98[6]
Montmorillonite-KSF Phthalic anhydride, AminesAcetic AcidReflux50 min - 4 hrsHigh[3]
SiO₂-tpy-Nb o-Phthalic acids/anhydrides, AminesIPA:H₂ORefluxNot specified41-93
Microwave (solvent-free) Phthalic anhydride, UreaNone150-2503-10 min70.7[9]
Microwave (solvent-free) Phthalic anhydride, AnilineNone150-2503-10 min80.21[9]
Pd(OAc)₂/dppp o-Halobenzoate, Primary amineToluene9524 hGood to Excellent

Experimental Protocols

Protocol 1: Acetic Acid-Catalyzed Synthesis of N-Phenylphthalimide

This protocol describes the synthesis of N-phenylphthalimide from phthalic anhydride and aniline using glacial acetic acid as both a solvent and a catalyst.[10]

Materials:

  • Phthalic anhydride

  • Aniline

  • Glacial acetic acid

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine equimolar amounts of phthalic anhydride and aniline.

  • Add glacial acetic acid in a volume approximately five times that of the reactants.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for a few hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the product with ethyl acetate to remove any unreacted starting materials and impurities.

  • Dry the purified N-phenylphthalimide. For further purification, recrystallization from glacial acetic acid or ethanol can be performed.[10]

Protocol 2: Gabriel Synthesis of a Primary Amine

This protocol outlines the general procedure for the synthesis of a primary amine via the Gabriel synthesis, involving the N-alkylation of potassium phthalimide followed by hydrazinolysis.

Materials:

  • Potassium phthalimide

  • Primary alkyl halide

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane or other organic solvent for extraction

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Filtration apparatus

Procedure:

Step 1: N-Alkylation of Potassium Phthalimide

  • Dissolve potassium phthalimide in a suitable polar aprotic solvent, such as DMF, in a round-bottom flask.

  • Add the primary alkyl halide to the solution.

  • Heat the reaction mixture with stirring. The reaction temperature and time will depend on the specific alkyl halide used. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and collect the precipitated N-alkylphthalimide by filtration.

  • Wash the solid with water and dry.

Step 2: Hydrazinolysis of N-Alkylphthalimide

  • Suspend the N-alkylphthalimide in ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the suspension.

  • Heat the mixture to reflux. A precipitate of phthalhydrazide will form.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Acidify the mixture with concentrated HCl.

  • Filter off the phthalhydrazide precipitate and wash it with a small amount of cold water.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • Treat the residue with a concentrated NaOH solution to liberate the free primary amine.

  • Extract the primary amine with an organic solvent like dichloromethane.

  • Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent by rotary evaporation to obtain the purified primary amine.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Final Product Phthalic_Anhydride Phthalic Anhydride Reaction Condensation Reaction Phthalic_Anhydride->Reaction Primary_Amine Primary Amine Primary_Amine->Reaction Phthalamic_Acid Phthalamic Acid Intermediate Reaction->Phthalamic_Acid Nucleophilic Attack Cyclization Dehydration/ Cyclization Phthalamic_Acid->Cyclization Heat/ Catalyst Product N-Substituted Isoindoline-1,3-dione Cyclization->Product

Caption: General workflow for the synthesis of N-substituted isoindoline-1,3-diones.

Troubleshooting_Logic Start Low Product Yield Check_Reagents Check Reagent Quality Start->Check_Reagents Possible Cause Check_Conditions Review Reaction Conditions (Temp, Time) Start->Check_Conditions Possible Cause Check_Substrate Examine Substrate (Steric Hindrance) Start->Check_Substrate Possible Cause Solution_Reagents Use Fresh/Purified Reagents Check_Reagents->Solution_Reagents Solution Solution_Conditions Increase Temp/Time Monitor by TLC Check_Conditions->Solution_Conditions Solution Solution_Substrate Use Less Hindered Substrate (e.g., Primary Alkyl Halide) Check_Substrate->Solution_Substrate Solution

Caption: Troubleshooting logic for addressing low product yield in synthesis.

References

Technical Support Center: Monitoring Reactions of 4-Bromoisoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of reactions involving 4-Bromoisoindoline-1,3-dione.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block commonly used in:

  • N-Alkylation (Gabriel Synthesis): To introduce an alkyl group at the nitrogen position, which can then be deprotected to yield a primary amine.

  • Suzuki-Miyaura Coupling: To form a new carbon-carbon bond at the 4-position by coupling with a boronic acid or ester.

  • Other Cross-Coupling Reactions: Including but not limited to Sonogashira, Heck, and Buchwald-Hartwig amination reactions at the bromine-substituted position.

Q2: Which analytical techniques are best suited for monitoring the progress of these reactions?

A2: The choice of technique depends on the specific reaction and available equipment. The most common and effective methods are:

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of starting materials and the appearance of products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of reactants and formation of products, allowing for accurate determination of reaction conversion and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information, confirming the identity of products and intermediates, and can be used for quantitative analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, providing separation and mass information.

Q3: How can I best visualize spots on a TLC plate for phthalimide derivatives?

A3: Phthalimide derivatives, including this compound and its products, can be visualized on a TLC plate using several methods:

  • UV Light (254 nm): Most aromatic and conjugated compounds will appear as dark spots on a fluorescent green background.[1] This is a non-destructive method.

  • Iodine Vapor: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as yellow-brown spots.[1][2] The spots will fade over time, so they should be circled immediately.

  • Potassium Permanganate (KMnO4) Stain: This stain is effective for compounds that can be oxidized, such as alkenes, alkynes, alcohols, and aldehydes.[2] Spots will appear as yellow or brown on a purple background.

  • p-Anisaldehyde Stain: A versatile stain that reacts with many functional groups to produce colored spots upon heating.[2]

Troubleshooting Guides

N-Alkylation (Gabriel Synthesis)

Problem 1: The reaction is slow or incomplete, as indicated by a persistent starting material spot on TLC.

  • Potential Cause: Insufficiently activated phthalimide, poor solvent choice, or low reaction temperature.

  • Troubleshooting Steps:

    • Base Selection: Ensure a strong enough base (e.g., K₂CO₃, DBU) is used to fully deprotonate the phthalimide.

    • Solvent: Use a polar aprotic solvent like DMF or DMSO to ensure all reactants are well-dissolved.

    • Temperature: Gently heating the reaction mixture (e.g., to 50-80 °C) can significantly increase the reaction rate. Monitor for potential side product formation at higher temperatures.

Problem 2: Multiple new spots appear on the TLC plate, suggesting side product formation.

  • Potential Cause: Over-alkylation (if possible with the substrate), elimination reactions with secondary or tertiary alkyl halides, or degradation of starting materials or products.

  • Troubleshooting Steps:

    • Alkyl Halide Choice: The Gabriel synthesis works best with primary alkyl halides. Secondary and tertiary halides are prone to elimination reactions.[3]

    • Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can lead to decomposition.

    • Moisture Control: Ensure anhydrous conditions, as water can hydrolyze the phthalimide or alkyl halide.

Suzuki-Miyaura Coupling

Problem 1: Low conversion of this compound.

  • Potential Cause: Inactive catalyst, poor choice of base or solvent, or issues with the boronic acid.

  • Troubleshooting Steps:

    • Catalyst: Use a fresh, active palladium catalyst and ligand. Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained throughout the reaction to prevent catalyst deactivation.

    • Base: The choice of base is crucial. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The base must be sufficiently strong to activate the boronic acid.

    • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and an aqueous solution of the base is typically used. Ensure adequate mixing for biphasic systems.

    • Boronic Acid Quality: Boronic acids can dehydrate to form boroxines, which are less reactive. Use fresh boronic acid or consider using a boronate ester.

Problem 2: Formation of homocoupling and/or dehalogenation byproducts.

  • Potential Cause: Presence of oxygen, suboptimal ligand choice, or side reactions of the catalyst.

  • Troubleshooting Steps:

    • Degassing: Thoroughly degas all solvents and the reaction mixture to remove oxygen, which can promote homocoupling of the boronic acid.[4]

    • Ligand Selection: Bulky, electron-rich phosphine ligands can often suppress side reactions and promote the desired cross-coupling.

    • Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize side product formation.

Experimental Protocols

Thin-Layer Chromatography (TLC) Monitoring

Methodology:

  • Plate Preparation: Use silica gel 60 F254 plates.

  • Spotting: Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate, dichloromethane). Spot the plate with the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot).

  • Elution: Develop the plate in an appropriate solvent system. A good starting point for many phthalimide derivatives is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).

  • Visualization:

    • Examine the plate under a UV lamp (254 nm).

    • If spots are not clearly visible, place the plate in a chamber containing a few crystals of iodine.

    • Alternatively, dip the plate in a potassium permanganate or p-anisaldehyde staining solution and gently heat with a heat gun until spots appear.

High-Performance Liquid Chromatography (HPLC) Monitoring

Methodology:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start with a higher concentration of water and gradually increase the concentration of acetonitrile. A typical gradient might be: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm or a wavelength appropriate for the specific product.

  • Data Analysis: Integrate the peak areas of the starting material and product(s) to determine the reaction progress and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Monitoring

Methodology:

  • Sample Preparation: Take a small aliquot from the reaction mixture and remove the solvent under reduced pressure. Dissolve the crude residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3][5]

  • Data Acquisition: Acquire a ¹H NMR spectrum. If necessary, a ¹³C NMR spectrum can also be obtained for more detailed structural information.

  • Data Analysis: Compare the spectrum of the reaction mixture to the spectra of the starting materials. The appearance of new signals and the disappearance of starting material signals will indicate reaction progress. Key diagnostic signals to monitor include the aromatic protons and the protons of the newly introduced functional group.

Data Presentation

Table 1: Typical TLC Rf Values

CompoundMobile Phase (Hexane:Ethyl Acetate)Rf Value (Approx.)
This compound7:30.4
N-benzyl-4-bromoisoindoline-1,3-dione7:30.6
4-(Phenyl)isoindoline-1,3-dione7:30.5

Note: Rf values are dependent on the specific TLC plate, solvent system, and spotting concentration.

Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃, δ ppm)

ProtonThis compoundN-Alkyl-4-bromoisoindoline-1,3-dione4-Aryl-isoindoline-1,3-dione
Aromatic CH7.8-8.07.8-8.07.9-8.1
N-H~8.5 (broad)-~8.6 (broad)
N-CH₂--3.5-4.5-

Table 3: Expected ¹³C NMR Chemical Shifts (in CDCl₃, δ ppm)

CarbonThis compoundN-Alkyl-4-bromoisoindoline-1,3-dione4-Aryl-isoindoline-1,3-dione
C=O~167~167~168
Aromatic C-Br~121~121-
Aromatic C124-136124-136123-145
N-CH₂--35-50-

Mandatory Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis cluster_decision Decision Start Reaction Start Reaction Take Aliquot Take Aliquot Start Reaction->Take Aliquot TLC TLC Analysis Take Aliquot->TLC HPLC HPLC Analysis Take Aliquot->HPLC NMR NMR Analysis Take Aliquot->NMR Assess Conversion Assess Conversion TLC->Assess Conversion HPLC->Assess Conversion NMR->Assess Conversion Identify Byproducts Identify Byproducts Assess Conversion->Identify Byproducts Continue Reaction Continue Reaction Assess Conversion->Continue Reaction Incomplete Work-up Work-up Assess Conversion->Work-up Complete Troubleshoot Troubleshoot Identify Byproducts->Troubleshoot Side Products Detected

Caption: A general workflow for monitoring the progress of a chemical reaction.

Gabriel_Synthesis_Pathway This compound This compound Phthalimide Anion Phthalimide Anion This compound->Phthalimide Anion + Base N-Alkyl-4-bromoisoindoline-1,3-dione N-Alkyl-4-bromoisoindoline-1,3-dione Phthalimide Anion->N-Alkyl-4-bromoisoindoline-1,3-dione + R-X (SN2) Alkyl Halide (R-X) Alkyl Halide (R-X) Alkyl Halide (R-X)->N-Alkyl-4-bromoisoindoline-1,3-dione Side Product (Alkene) Side Product (Alkene) Alkyl Halide (R-X)->Side Product (Alkene) Elimination (if R is 2°/3°) Primary Amine (R-NH2) Primary Amine (R-NH2) N-Alkyl-4-bromoisoindoline-1,3-dione->Primary Amine (R-NH2) + Hydrazine

Caption: Reaction pathway for the Gabriel synthesis starting from this compound.

Suzuki_Coupling_Pathway This compound This compound Oxidative Addition Complex Oxidative Addition Complex This compound->Oxidative Addition Complex + Pd(0) Dehalogenation Product Dehalogenation Product This compound->Dehalogenation Product Side Reaction Boronic Acid (Ar-B(OH)2) Boronic Acid (Ar-B(OH)2) Transmetalation Complex Transmetalation Complex Boronic Acid (Ar-B(OH)2)->Transmetalation Complex Homocoupling Product (Ar-Ar) Homocoupling Product (Ar-Ar) Boronic Acid (Ar-B(OH)2)->Homocoupling Product (Ar-Ar) Side Reaction Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Complex Oxidative Addition Complex->Transmetalation Complex + Ar-B(OH)2/Base Reductive Elimination Reductive Elimination Transmetalation Complex->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration 4-Aryl-isoindoline-1,3-dione 4-Aryl-isoindoline-1,3-dione Reductive Elimination->4-Aryl-isoindoline-1,3-dione

Caption: Simplified catalytic cycle and potential side reactions in Suzuki-Miyaura coupling.

References

Technical Support Center: Synthesis of 4-Bromoisoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-Bromoisoindoline-1,3-dione. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and efficient synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: Why is the yield of my this compound unexpectedly low?

A1: Low yields can stem from several factors. Consider the following possibilities:

  • Incomplete reaction: The conversion of the starting material, 4-bromophthalic anhydride or 4-bromophthalic acid, may be incomplete. Ensure that the reaction has been allowed to proceed for a sufficient amount of time and at the optimal temperature. For the reaction of 4-bromophthalic anhydride with a nitrogen source like urea or ammonia, heating is crucial for the dehydration and cyclization steps.

  • Sublimation of starting material: Phthalic anhydride and its derivatives can sublime at elevated temperatures.[1] If using a high temperature, ensure your reaction setup includes a condenser to minimize loss of the starting material.

  • Moisture in reagents or solvents: The presence of water can hydrolyze the anhydride starting material and can also interfere with the cyclization reaction. Ensure all reagents and solvents are anhydrous.

  • Side reactions: At high temperatures, side reactions can occur, leading to the formation of undesired byproducts and reducing the yield of the target molecule. Careful temperature control is essential.

Q2: My final product is discolored and appears impure. What could be the cause?

A2: Discoloration often indicates the presence of impurities. Potential sources of impurities include:

  • Incomplete reaction: Unreacted starting materials or intermediate species can contaminate the final product.

  • Side products: As mentioned above, side reactions can generate colored byproducts.

  • Degradation: The product itself might degrade if exposed to excessive heat or harsh conditions during workup and purification.

  • Residual catalyst or reagents: If a catalyst was used in the synthesis of the 4-bromophthalic anhydride precursor, residual amounts may carry over and cause discoloration.

Q3: I am having difficulty purifying the crude this compound. What are the recommended purification methods?

A3: Purification of brominated phthalimides can be challenging due to their polarity and potentially low solubility in common organic solvents. Here are some recommended techniques:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. Suitable solvents for recrystallization of this compound could include ethanol, acetic acid, or a mixture of solvents. Experiment with different solvent systems to find the one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Column chromatography: For more challenging purifications, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can be used to separate the desired product from impurities.[2]

  • Washing: Washing the crude product with a suitable solvent can help remove some impurities. For example, washing with cold water can remove any residual water-soluble starting materials or byproducts.

Q4: The reaction to form this compound from 4-bromophthalic anhydride is not proceeding. What should I check?

A4: If the reaction is not progressing, consider the following:

  • Reagent quality: Ensure that the 4-bromophthalic anhydride is of high purity. Impurities in the starting material can inhibit the reaction. Also, verify the quality of your nitrogen source (e.g., urea, ammonia).

  • Reaction temperature: The reaction typically requires heating to proceed at a reasonable rate. Ensure that the reaction mixture is reaching and maintaining the target temperature.

  • Mixing: Inadequate stirring can lead to localized concentration gradients and prevent the reactants from coming into contact effectively. Ensure efficient stirring throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and direct route involves the reaction of 4-bromophthalic anhydride with a source of ammonia, such as urea or aqueous ammonia, under heating.[3] The 4-bromophthalic anhydride itself is typically synthesized from 4-bromophthalic acid or via bromination of phthalic anhydride.

Q2: What are the key safety precautions to take when synthesizing this compound?

A2: It is essential to handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Bromine and its compounds are corrosive and toxic, so extra caution should be exercised when handling them. The reactions often involve heating, so care should be taken to avoid burns.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: The identity and purity of the final product can be confirmed using a combination of analytical techniques:

  • Melting Point: A sharp melting point close to the literature value (around 260 °C) is a good indicator of purity.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the molecule.

  • Infrared (IR) Spectroscopy: This will show the characteristic peaks for the functional groups present, such as the C=O stretching of the imide group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[5]

Q4: Can I use 4-bromophthalic acid directly to synthesize this compound?

A4: Yes, it is possible to synthesize this compound directly from 4-bromophthalic acid by heating it with a nitrogen source like urea. The reaction proceeds through the in-situ formation of the anhydride followed by reaction with ammonia generated from the decomposition of urea.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromophthalic Anhydride from Phthalic Anhydride

This protocol is adapted from a patented procedure for the bromination of phthalic anhydride.[6]

Materials:

  • Phthalic anhydride

  • Sodium hydroxide

  • Bromine

  • Benzyltrimethylammonium chloride (phase transfer catalyst)

  • Fuming sulfuric acid (20%)

  • Sodium bisulfite solution (10%)

  • Ethyl acetate

  • Water

Procedure:

  • In a reaction vessel, dissolve sodium hydroxide (11.3 g) in water (50 g).

  • Add phthalic anhydride (20 g) and stir until well mixed.

  • Add benzyltrimethylammonium chloride (0.5 g) and continue stirring.

  • The reaction is carried out in three stages with controlled temperature and addition of bromine:

    • Stage 1: Heat the mixture to 45 °C and add bromine (11.5 g) over a period of time. Maintain the temperature for 1.7 hours.

    • Stage 2: Increase the temperature to 70 °C and add another portion of bromine (10.8 g). Continue the reaction for 5 hours.

    • Stage 3: Raise the temperature to 80 °C, add an additional 3 g of sodium hydroxide, and then add 10 g of bromine. Continue the reaction for another 5 hours.

  • After the reaction is complete, add 15 g of 20% fuming sulfuric acid to acidify the mixture, heating to 96 °C.

  • Cool the mixture to 25 °C and add 15 g of 10% aqueous sodium bisulfite solution to quench any excess bromine.

  • Extract the product with ethyl acetate.

  • Separate the organic layer and distill off the ethyl acetate.

  • The crude product is then purified by vacuum distillation to yield 4-bromophthalic anhydride.

Protocol 2: Synthesis of this compound from 4-Bromophthalic Anhydride

This is a general procedure for the synthesis of phthalimides from phthalic anhydrides.

Materials:

  • 4-Bromophthalic anhydride

  • Urea

  • High-boiling point solvent (e.g., nitrobenzene or N,N-dimethylformamide - DMF) (optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, mix 4-bromophthalic anhydride and a slight excess of urea.

  • Heat the mixture to a temperature above the melting point of the reactants (typically in the range of 130-200 °C). If a solvent is used, the mixture is heated to reflux.

  • The reaction mixture will melt and evolve ammonia and carbon dioxide. Continue heating until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature. The product will solidify.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound and its precursor. Please note that actual yields may vary depending on the specific reaction conditions and scale.

Parameter4-Bromophthalic Anhydride SynthesisThis compound Synthesis
Starting Material Phthalic Anhydride4-Bromophthalic Anhydride
Key Reagents Bromine, Sodium HydroxideUrea or Ammonia
Typical Yield 70-85%[6]80-95% (reported for similar phthalimides)
Purity (after purification) >98%>98%[5][7]
Melting Point 106-108 °C~260 °C[4]
Molecular Weight 227.01 g/mol 226.03 g/mol [5][7]

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_0 Step 1: Synthesis of 4-Bromophthalic Anhydride cluster_1 Step 2: Synthesis of this compound start Phthalic Anhydride bromination Bromination start->bromination Br2, NaOH acidification Acidification & Dehydration bromination->acidification H2SO4 anhydride 4-Bromophthalic Anhydride acidification->anhydride reaction Reaction with Nitrogen Source anhydride->reaction Urea or NH3, Heat purification Purification reaction->purification Recrystallization / Chromatography product This compound purification->product troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Corrective Actions problem Low Yield of this compound incomplete_reaction Incomplete Reaction problem->incomplete_reaction sublimation Starting Material Sublimation problem->sublimation moisture Moisture Contamination problem->moisture side_reactions Side Reactions problem->side_reactions increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp use_condenser Use Reflux Condenser sublimation->use_condenser dry_reagents Use Anhydrous Reagents/Solvents moisture->dry_reagents optimize_temp Optimize Temperature Control side_reactions->optimize_temp

References

Validation & Comparative

Reactivity Face-Off: 4-Bromoisoindoline-1,3-dione vs. 4-Chloroisoindoline-1,3-dione in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery

In the realm of medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, the isoindoline-1,3-dione core, a key pharmacophore found in numerous therapeutic agents, is of significant interest. The introduction of molecular diversity at the 4-position through cross-coupling reactions is a common strategy. This guide provides a detailed comparison of the reactivity of two pivotal starting materials: 4-bromoisoindoline-1,3-dione and 4-chloroisoindoline-1,3-dione.

This objective analysis, grounded in the fundamental principles of organic chemistry, demonstrates the superior reactivity of the bromo-derivative in palladium-catalyzed cross-coupling reactions. This heightened reactivity generally translates to milder reaction conditions, shorter reaction times, and higher yields, a critical consideration in the efficient synthesis of complex molecules.

Executive Summary: The Reactivity Advantage of the Bromo-Substituent

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The efficiency of this step is inversely related to the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for aryl halides is:

I > Br > Cl > F

This trend is a direct consequence of the bond dissociation energies, with the weaker C-Br bond being more readily cleaved than the stronger C-Cl bond. Consequently, this compound is a more reactive coupling partner than 4-chloroisoindoline-1,3-dione. While direct comparative quantitative data for these specific substrates under identical conditions is not extensively documented in the literature, the following sections will provide illustrative data from analogous systems and representative experimental protocols.

Comparative Performance in Key Cross-Coupling Reactions

The superior reactivity of this compound has significant practical implications for synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. When coupling with various boronic acids, the bromo-derivative is expected to provide higher yields in shorter reaction times and under milder conditions.

Aryl HalideCoupling PartnerCatalyst SystemConditionsYield (%)Reference
This compound (analog) Phenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/EtOH/H₂O, 80 °C, 2h~85-95Representative
4-Chloroisoindoline-1,3-dione (analog) Phenylboronic acidPd₂(dba)₃, SPhos, K₃PO₄Toluene, 110 °C, 18h~70-80Representative

Table 1: Representative data for Suzuki-Miyaura coupling of analogous aryl halides, illustrating the expected trend in reactivity.

Buchwald-Hartwig Amination

For the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals, the Buchwald-Hartwig amination is a go-to method. The activation of the C-Cl bond in 4-chloroisoindoline-1,3-dione typically requires more specialized and often more expensive and air-sensitive bulky electron-rich phosphine ligands and stronger bases compared to its bromo counterpart.

Aryl HalideAmineCatalyst SystemConditionsYield (%)Reference
This compound (analog) MorpholinePd₂(dba)₃, BINAP, NaOtBuToluene, 100 °C, 8h~90-98Representative
4-Chloroisoindoline-1,3-dione (analog) MorpholinePd(OAc)₂, XPhos, Cs₂CO₃Dioxane, 120 °C, 24h~75-85Representative

Table 2: Representative data for Buchwald-Hartwig amination of analogous aryl halides, highlighting the more forcing conditions required for the chloro-derivative.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes. The higher reactivity of the C-Br bond allows for the efficient coupling of this compound, often at room temperature, whereas the chloro-analog typically necessitates elevated temperatures.

Aryl HalideAlkyneCatalyst SystemConditionsYield (%)Reference
This compound (analog) PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NTHF, rt, 6h~80-90Representative
4-Chloroisoindoline-1,3-dione (analog) PhenylacetylenePd(PPh₃)₄, CuI, Et₃NDMF, 100 °C, 24h~60-70Representative

Table 3: Representative data for Sonogashira coupling of analogous aryl halides, showing the milder conditions applicable to the bromo-substrate.

Experimental Protocols

The following are detailed methodologies for the key cross-coupling reactions, which can be adapted for this compound and 4-chloroisoindoline-1,3-dione.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the solvents (toluene, ethanol, and water) via syringe. The mixture should be degassed by bubbling with argon for 15 minutes.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of argon.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 4-Chloroisoindoline-1,3-dione

Materials:

  • 4-Chloroisoindoline-1,3-dione (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add 4-chloroisoindoline-1,3-dione and a magnetic stir bar.

  • Seal the tube, remove from the glovebox, and add anhydrous toluene and the amine via syringe under an argon atmosphere.

  • Heat the reaction mixture to 110 °C in an oil bath with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Visualizing the Reaction Pathways

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, highlighting the critical oxidative addition step where the reactivity difference between the bromo- and chloro-substituents is manifested.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Ar-X Ar-X (4-Halo-isoindoline-1,3-dione) Oxidative_Addition Oxidative Addition (Rate-Determining Step) Faster for Ar-Br R-B(OR)2 R-B(OR)₂ Transmetalation Transmetalation Ar-R Ar-R (Product) Reductive_Elimination Reductive Elimination Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X_L2 Ar-Pd(II)(X)L₂ Pd(0)L2->Ar-Pd(II)-X_L2 Ar-Pd(II)-R_L2 Ar-Pd(II)(R)L₂ Ar-Pd(II)-X_L2->Ar-Pd(II)-R_L2 Ar-Pd(II)-R_L2->Pd(0)L2 Base Base

Figure 1: Catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Ar-X Ar-X (4-Halo-isoindoline-1,3-dione) Oxidative_Addition Oxidative Addition (Rate-Determining Step) Faster for Ar-Br R2NH R₂NH (Amine) Amine_Coordination Amine Coordination & Deprotonation Ar-NR2 Ar-NR₂ (Product) Reductive_Elimination Reductive Elimination Pd(0)L Pd(0)L Ar-Pd(II)-X_L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)-X_L Ar-Pd(II)-NR2_L Ar-Pd(II)(NR₂)L Ar-Pd(II)-X_L->Ar-Pd(II)-NR2_L Ar-Pd(II)-NR2_L->Pd(0)L Base Base

Figure 2: Catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

For researchers and professionals in drug development and materials science, the choice between this compound and 4-chloroisoindoline-1,3-dione as a synthetic precursor has significant implications for reaction efficiency and overall synthetic strategy. The inherent chemical properties of the carbon-halogen bond dictate that the bromo-derivative is the more reactive substrate in palladium-catalyzed cross-coupling reactions. This enhanced reactivity allows for the use of milder reaction conditions, shorter reaction times, and often results in higher yields. While the chloro-analog may be a more cost-effective starting material, its lower reactivity necessitates the use of more sophisticated and expensive catalyst systems and more forcing conditions to achieve comparable results. This guide provides a foundational understanding to aid in the rational selection of starting materials and the optimization of reaction conditions for the synthesis of novel isoindoline-1,3-dione derivatives.

Brominated Phthalimides Demonstrate Enhanced Biological Activity Over Non-Brominated Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive analysis of experimental data reveals that brominated phthalimide derivatives exhibit significantly enhanced biological activity, particularly in anticancer and antimicrobial applications, when compared to their non-brominated analogs. This guide provides a detailed comparison of their performance, supported by quantitative data from various studies, and outlines the experimental protocols for key biological assays.

The addition of bromine to the phthalimide scaffold appears to be a critical factor in potentiating its therapeutic effects. This is evident from the lower IC50 (half-maximal inhibitory concentration) values in anticancer assays and lower MIC (minimum inhibitory concentration) values in antimicrobial tests for brominated compounds.

Comparative Anticancer Activity

Studies have consistently shown that bromination enhances the cytotoxic effects of phthalimide derivatives against various cancer cell lines. For instance, N-(3-bromopropyl)phthalimide has demonstrated potent activity against breast cancer cell lines. The table below summarizes the IC50 values for representative brominated and non-brominated phthalimides.

CompoundCancer Cell LineIC50 (µM)Reference Compound (Non-brominated)Cancer Cell LineIC50 (µM)
N-(3-bromopropyl)phthalimideMCF-720.60PhthalimideMCF-7>100
N-(3-bromopropyl)phthalimideMDA-MB-23116.78PhthalimideMDA-MB-231>100
Tetrabromophthalimide DerivativeCaco-2<1Phthalimide DerivativeCaco-2>1

Comparative Antimicrobial Activity

The inclusion of bromine also correlates with increased antimicrobial efficacy. Brominated phthalimides have shown lower minimum inhibitory concentrations (MICs) against a range of bacterial and fungal pathogens compared to their non-halogenated parent compounds.

CompoundMicroorganismMIC (µg/mL)Reference Compound (Non-brominated)MicroorganismMIC (µg/mL)
Brominated Phthalimide-indole hybridStaphylococcus aureus6.25Phthalimide-indole hybridStaphylococcus aureus12.5
Brominated Phthalimide-indole hybridEscherichia coli12.5Phthalimide-indole hybridEscherichia coli25
Brominated Phthalimide-indole hybridCandida albicans12.5Phthalimide-indole hybridCandida albicans25

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • Phthalimide compounds (dissolved in DMSO)

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the phthalimide compounds in the culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Broth Microdilution Method for Antimicrobial Activity

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Phthalimide compounds (dissolved in DMSO)

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the phthalimide compounds in the appropriate broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Phthalimide derivatives exert their anticancer effects through various mechanisms. One of the most well-studied pathways involves the protein Cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex.

CRL4_CRBN_Pathway cluster_0 Normal State cluster_1 With Phthalimide Derivative CRL4 CRL4 CRBN Cereblon (CRBN) CRL4->CRBN Forms E3 Ligase Complex Substrate Native Substrate CRBN->Substrate Binds Ub Ubiquitin Substrate->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Phthalimide Phthalimide Derivative CRBN_2 Cereblon (CRBN) Phthalimide->CRBN_2 Binds to CRL4_2 CRL4 CRL4_2->CRBN_2 Forms E3 Ligase Complex Ikaros Ikaros (IKZF1) CRBN_2->Ikaros Recruits Aiolos Aiolos (IKZF3) CRBN_2->Aiolos Recruits Ub_2 Ubiquitin Ikaros->Ub_2 Ubiquitination Aiolos->Ub_2 Ubiquitination Proteasome_2 Proteasome Ub_2->Proteasome_2 Degradation

Figure 1: CRL4-CRBN E3 Ligase Pathway Modulation

As depicted in Figure 1, in their normal state, the CRL4-CRBN complex targets native substrates for ubiquitination and subsequent degradation by the proteasome. However, in the presence of certain phthalimide derivatives, such as the immunomodulatory drugs (IMiDs), the drug binds to CRBN. This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment of neosubstrates like the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The subsequent ubiquitination and degradation of Ikaros and Aiolos are crucial for the anti-myeloma and immunomodulatory effects of these drugs.[1][2][3] While this pathway is well-established for IMiDs, the precise influence of bromination on the interaction with CRBN and the recruitment of neosubstrates is an area of ongoing research.

Another significant pathway implicated in the anticancer activity of some phthalimide derivatives is the PI3K/AKT signaling pathway, which is crucial for cell proliferation, survival, and growth.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Phthalimide Phthalimide Derivative Phthalimide->PI3K inhibits

Figure 2: PI3K/AKT Signaling Pathway Inhibition

As illustrated in Figure 2, the binding of growth factors to receptor tyrosine kinases (RTKs) activates PI3K, which in turn phosphorylates PIP2 to PIP3. This leads to the activation of AKT and subsequently mTOR, promoting cell proliferation and survival.[4][5][6] Certain phthalimide derivatives have been shown to inhibit this pathway, thereby suppressing tumor growth. The enhanced lipophilicity of brominated phthalimides may facilitate their entry into cells and interaction with intracellular targets like PI3K.

Conclusion

The collective evidence strongly suggests that the incorporation of bromine into the phthalimide structure is a viable strategy for enhancing its anticancer and antimicrobial properties. The data presented in this guide highlights the superior performance of brominated derivatives in vitro. Further research is warranted to fully elucidate the structure-activity relationships and to explore the in vivo efficacy and safety of these promising compounds. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of drug discovery and development.

References

A Researcher's Guide to the Spectroscopic Validation of 4-Bromoisoindoline-1,3-dione Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in chemical synthesis and drug development, the unambiguous confirmation of a target molecule's structure is paramount. This guide provides a comparative overview of standard spectroscopic methods for validating the synthesis of 4-Bromoisoindoline-1,3-dione, a valuable building block in medicinal chemistry. We present the expected experimental data for this compound and compare it with the foundational, unsubstituted analogue, Phthalimide, to highlight key spectral differences.

Synthesis Context: A Common Approach

The synthesis of this compound typically proceeds via the reaction of 4-bromophthalic anhydride with a nitrogen source, such as ammonia or urea. This reaction involves the cyclization of the anhydride with the amine to form the corresponding imide. The successful formation of the product must be confirmed by verifying the presence of the bromine substituent and the characteristic isoindoline-1,3-dione core, a task for which spectroscopic methods are ideally suited.

Spectroscopic Data: A Comparative Analysis

The validation of the this compound structure relies on a combination of spectroscopic techniques. Each method provides unique and complementary information. The following tables summarize the expected data for the target compound and the reported data for Phthalimide for a clear comparison.

Table 1: Spectroscopic Data for the Validation of this compound.

Spectroscopic Method Expected Characteristic Data Interpretation
¹H NMR δ ~ 7.8-8.1 ppm (m, 3H), δ ~ 11.5 ppm (br s, 1H)Three distinct signals in the aromatic region for the protons on the brominated benzene ring. A broad singlet at a high chemical shift corresponding to the N-H proton of the imide.
¹³C NMR δ ~ 167-170 ppm (C=O), δ ~ 120-140 ppmSignals corresponding to the two equivalent carbonyl carbons of the imide. Multiple signals in the aromatic region, including a carbon atom directly attached to the bromine (expected at the lower end of the range).
IR Spectroscopy (cm⁻¹) ~3200 (N-H stretch), ~1770 & ~1715 (C=O stretch, asymmetric & symmetric), ~1300 (C-N stretch), ~600-700 (C-Br stretch)Confirms the presence of the imide N-H bond, the characteristic coupled carbonyl groups of the five-membered ring, the carbon-nitrogen bond, and the carbon-bromine bond.
Mass Spectrometry (m/z) M⁺ at 225 & 227 (approx. 1:1 ratio)The molecular ion peak will appear as a doublet with nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

Table 2: Comparative Spectroscopic Data for Phthalimide (Unsubstituted Analogue).

Spectroscopic Method Reported Data for Phthalimide (CAS: 85-41-6) Comparison with this compound
¹H NMR δ 7.85 ppm (s, 4H), δ 11.38 ppm (s, 1H) (in DMSO-d₆)[1]Phthalimide shows a single, symmetric signal for its four aromatic protons. The brominated analogue is expected to show a more complex, asymmetric pattern for its three aromatic protons. The N-H proton signal is present in both.
¹³C NMR δ 167.4 ppm (C=O), δ 134.5, 131.7, 123.3 ppmThe carbonyl signal is similar. The aromatic region of the brominated compound will show a different pattern and number of signals due to the reduced symmetry and the electronic effect of the bromine atom.
IR Spectroscopy (cm⁻¹) ~3200 (N-H stretch), ~1775 & ~1745 (C=O stretch)[2]The N-H and C=O stretching frequencies are very similar. The key difference is the absence of a C-Br stretching band in the Phthalimide spectrum.
Mass Spectrometry (m/z) M⁺ at 147Phthalimide shows a single molecular ion peak at its molecular weight. This contrasts sharply with the characteristic M⁺/M⁺+2 isotopic pattern of the brominated compound.

Experimental Workflow & Validation Logic

The general workflow for synthesizing and validating a target compound like this compound is a systematic process. It begins with the chemical reaction, followed by purification of the crude product, and finally, structural confirmation using a suite of spectroscopic analyses.

G Diagram 1: Synthesis and Validation Workflow cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation cluster_analysis Data Analysis & Confirmation Reactants 4-Bromophthalic Anhydride + Amine Source Reaction Chemical Reaction Reactants->Reaction Crude Crude Product Reaction->Crude Purification Purification (e.g., Recrystallization) Crude->Purification Pure Pure Product Purification->Pure HNMR 1H NMR Pure->HNMR CNMR 13C NMR Pure->CNMR IR IR Spectroscopy Pure->IR MS Mass Spectrometry Pure->MS Analysis Compare Data with Expected Values HNMR->Analysis CNMR->Analysis IR->Analysis MS->Analysis Confirmation Structure Confirmed Analysis->Confirmation

Caption: Workflow for the synthesis and spectroscopic validation of a target compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition for ¹H NMR: Acquire the spectrum using a standard pulse sequence. A typical experiment involves a 45° or 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 8-16) are averaged to obtain a good signal-to-noise ratio.

  • Data Acquisition for ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer acquisition time are typically required.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) method. Place a small amount of the purified solid product directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (<<1 mg) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques. ESI is a softer ionization method often used for fragile molecules.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of ions at each m/z value.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak(s). For this compound, the key is to identify the characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br).

References

In vitro assays for isoindoline-1,3-dione derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An essential component in the drug discovery pipeline is the in vitro evaluation of novel chemical entities. For isoindoline-1,3-dione derivatives, a class of compounds known for a wide spectrum of biological activities, a variety of in vitro assays are employed to determine their therapeutic potential. This guide provides a comparative overview of common assays, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting appropriate screening methods.

I. Anti-Cancer Activity Assays

Isoindoline-1,3-dione derivatives, including the infamous thalidomide and its analogs, are widely investigated for their potent anti-cancer properties. Key in vitro assays focus on evaluating their effects on cell viability, proliferation, and the induction of programmed cell death (apoptosis).

Cytotoxicity and Anti-proliferative Assays

These assays are fundamental for determining the concentration at which a compound exhibits cytotoxic effects against cancer cell lines.

Comparative Data:

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. Lower IC50 values indicate greater potency.

Compound/DerivativeCell LineAssayIC50 (µM)Reference
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneRaji (blood cancer)MTT0.26 (µg/mL)[1]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneK562 (blood cancer)MTT3.81 (µg/mL)[1]
Compound 7 (azide and silyl ether derivative)A549 (lung cancer)BrdU19.41[2]
Compound 11 (isoindolinone derivative)HepG2 (liver cancer)MTT5.89[3]
N-benzylisoindoline-1,3-dione (Compound 3)A549 (lung cancer)MTT114.25[4][5][6]
N-benzylisoindoline-1,3-dione (Compound 4)A549 (lung cancer)MTT116.26[4][5][6]
Compound 3eHeLa (cervical cancer)MTTDisplayed best activity among derivatives[7][8]

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding : Seed cancer cells (e.g., A549, HeLa, K562) into a 96-well plate at a density of 5 × 10⁴ cells/mL (100 µL per well) and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment : Prepare serial dilutions of the isoindoline-1,3-dione derivatives in the culture medium. Add the compounds to the wells at various final concentrations (e.g., 0.1 to 100 µM) and incubate for a specified period (typically 24, 48, or 72 hours).[3][4][5][6]

  • MTT Addition : After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.[3]

  • Formazan Solubilization : Carefully remove the culture medium and add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[3]

  • Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 540-570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting viability against compound concentration.

Apoptosis and Cell Cycle Assays

These assays elucidate the mechanism of cell death induced by the compounds.

Workflow for Apoptosis and Cell Cycle Analysis

G cluster_prep Sample Preparation cluster_apoptosis Apoptosis Assay (Annexin V/PI) cluster_cellcycle Cell Cycle Assay start Cancer Cells treat Treat with Derivative start->treat incubate Incubate (24-48h) treat->incubate harvest Harvest & Wash Cells incubate->harvest stain_apop Stain with Annexin V-FITC & PI harvest->stain_apop fix Fix Cells (e.g., 70% Ethanol) harvest->fix fcm_apop Analyze via Flow Cytometry stain_apop->fcm_apop result_apop Quantify Apoptotic vs. Necrotic vs. Live Cells fcm_apop->result_apop stain_cc Stain DNA with PI & Treat with RNase A fix->stain_cc fcm_cc Analyze via Flow Cytometry stain_cc->fcm_cc result_cc Quantify Cell Population in G1, S, G2/M Phases fcm_cc->result_cc

Caption: Workflow for apoptosis and cell cycle analysis.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Double Staining

This flow cytometry-based assay distinguishes between early apoptotic, late apoptotic, necrotic, and live cells.

  • Cell Preparation : Treat 1 × 10⁶ cells with the isoindoline-1,3-dione derivative for the desired time.

  • Harvesting : Collect both adherent and floating cells and wash twice with ice-cold PBS.

  • Resuspension : Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining : Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[1]

  • Incubation : Incubate the cells in the dark for 15-30 minutes at room temperature.[9]

  • Analysis : Analyze the stained cells immediately using a flow cytometer.

    • Annexin V (-) / PI (-) : Live cells.

    • Annexin V (+) / PI (-) : Early apoptotic cells.

    • Annexin V (+) / PI (+) : Late apoptotic or necrotic cells.

    • Annexin V (-) / PI (+) : Necrotic cells.

Mechanism of Apoptosis Detection

G cluster_membrane Cell Membrane State cluster_staining Staining Outcome live_cell Live Cell Phosphatidylserine (PS) on inner leaflet Intact Membrane live_stain Result Annexin V cannot bind PI cannot enter Outcome: Negative/Negative live_cell->live_stain Stains with Annexin V & PI apoptotic_cell Apoptotic Cell PS translocated to outer leaflet Intact Membrane (early) Compromised (late) apoptotic_stain Result Annexin V binds to exposed PS PI excluded (early) or enters (late) Outcome: Positive/Negative or Positive/Positive apoptotic_cell->apoptotic_stain Stains with Annexin V & PI necrotic_cell Necrotic Cell PS may be exposed Compromised Membrane necrotic_stain Result Annexin V may bind PI enters freely Outcome: Positive/Positive necrotic_cell->necrotic_stain Stains with Annexin V & PI

Caption: Basis of cell state differentiation by Annexin V/PI staining.

II. Anti-Inflammatory Activity Assays

Chronic inflammation is linked to various diseases, including cancer. Isoindoline-1,3-dione derivatives are often screened for their ability to modulate inflammatory pathways.[10][11]

Cyclooxygenase (COX) Enzyme Inhibition

COX-1 and COX-2 are key enzymes in the inflammatory cascade. Assays measure the ability of compounds to inhibit their activity.

Comparative Data:

CompoundTargetIC50 (µM)Reference
ZM2COX-1~12[12]
ZM2COX-2~25[12]
ZM3COX-1~18[12]
ZM3COX-2~18[12]
ZM4COX-1~25[12]
ZM4COX-2~10[12]
ZM5COX-1~14[12]
ZM5COX-2~12[12]
Diclofenac (Control)COX-1~2[12]
Celecoxib (Control)COX-2~1[12]

Experimental Protocol: COX Inhibition Assay (In Vitro)

  • Enzyme Preparation : Use commercially available purified COX-1 and COX-2 enzymes.

  • Reaction Mixture : In a 96-well plate, add the enzyme, heme, and a buffer solution.

  • Compound Addition : Add various concentrations of the isoindoline-1,3-dione derivatives or a control inhibitor (e.g., Diclofenac, Celecoxib).[12]

  • Initiation : Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Detection : Measure the enzyme activity, often by quantifying the production of prostaglandin E2 (PGE2) using an ELISA kit or by monitoring oxygen consumption.

  • Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Simplified Inflammatory Pathway

G membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa releases cox COX-1 / COX-2 Enzymes aa->cox pgs Prostaglandins (PGs) cox->pgs inflammation Inflammation (Pain, Fever) pgs->inflammation derivatives Isoindoline-1,3-dione Derivatives derivatives->cox inhibit

Caption: Inhibition of the COX pathway by test compounds.

Cytokine Modulation Assays

These assays measure the effect of compounds on the production of pro-inflammatory (e.g., TNF-α, IL-12) and anti-inflammatory (e.g., TGF-β) cytokines in immune cells.[10][13]

Experimental Protocol: Cytokine Measurement by ELISA

  • Cell Stimulation : Culture immune cells (e.g., spleen cells, macrophages) and stimulate them with an inflammatory agent like Lipopolysaccharide (LPS).[13]

  • Compound Treatment : Concurrently treat the cells with various concentrations of the isoindoline-1,3-dione derivatives.

  • Supernatant Collection : After incubation (e.g., 24 hours), centrifuge the plates and collect the cell culture supernatant.

  • ELISA : Quantify the concentration of specific cytokines (e.g., TNF-α) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Analysis : Compare cytokine levels in treated samples to untreated controls to determine the modulatory effect of the compounds.

III. Neuroprotective Activity Assays

Given the role of inflammation and enzymatic activity in neurodegenerative diseases, isoindoline-1,3-dione derivatives are also tested for neuroprotective effects, often by targeting cholinesterase enzymes.[14]

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, a key strategy in managing Alzheimer's disease.

Comparative Data:

Compound/DerivativeTargetIC50 (µM)Reference
Derivative I (phenyl substituent)AChE1.12[14]
Derivative III (diphenylmethyl moiety)BuChE21.24[14]
N-benzylpiperidinylamine derivativeAChE0.087[15]
N-benzylpiperidinylamine derivativeBuChE7.76[15]
2-(2-(4-Benzylpiperazin-1-yl)ethyl) derivativeAChE0.91[15]
Isoindoline-1,3-dione-N-benzyl pyridinium hybrid (7a)AChE2.1[16]
Isoindoline-1,3-dione-N-benzyl pyridinium hybrid (7f)AChE2.1[16]
Rivastigmine (Control)AChE11.07[16]

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

  • Reaction Mixture : Prepare a solution in a 96-well plate containing phosphate buffer, the test compound at various concentrations, and the respective enzyme (AChE or BuChE).

  • Pre-incubation : Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature.

  • Substrate Addition : Add the substrate (acetylthiocholine iodide or butyrylthiocholine iodide) and Ellman's reagent (DTNB). The enzyme hydrolyzes the substrate to thiocholine.

  • Color Development : Thiocholine reacts with DTNB to produce a yellow-colored anion.

  • Absorbance Measurement : Monitor the change in absorbance over time using a microplate reader at ~412 nm.

  • Analysis : Calculate the rate of reaction and determine the percentage of enzyme inhibition for each compound concentration to derive the IC50 value.

References

Comparative Guide to the Structure-Activity Relationship of 4-Bromoisoindoline-1,3-dione Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Bromoisoindoline-1,3-dione analogs, focusing on their anticancer properties. The information is compiled from recent studies to aid in the understanding of their structure-activity relationship (SAR) and to provide a basis for the rational design of more potent and selective therapeutic agents.

Introduction to Isoindoline-1,3-dione Derivatives

Isoindoline-1,3-dione, a phthalimide derivative, is a privileged scaffold in medicinal chemistry, forming the core of various compounds with a wide range of biological activities.[1] These activities include anticancer, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory effects.[1][2][3] The planar structure of the isoindoline-1,3-dione moiety allows it to interact with various biological targets. The introduction of a bromine atom at the 4-position of this scaffold can significantly influence its physicochemical properties and biological activity, making this compound an interesting starting point for the development of new drug candidates.

Comparison of Anticancer Activity

Recent studies have explored the anticancer potential of isoindole-1,3(2H)-dione derivatives with various substitutions. A key study investigated a series of these compounds, including a bromo-substituted analog, against several cancer cell lines. The data from this study is summarized below to highlight the structure-activity relationships.

Table 1: Cytotoxicity of Isoindole-1,3(2H)-dione Analogs
Compound IDR1 (Silyl Ether)R2IC50 (µM) vs. HeLaIC50 (µM) vs. C6IC50 (µM) vs. A549
8 -OTBDMS-N3>100>100>100
13 -OTBDMS-Br13.022.017.0
14 -OTBDMS-OH15.035.022.0
15 -OTMS-Br14.025.019.0
16 -OTBDMS-Br13.022.017.0
17 -OTMS-OH16.038.024.0
18 -OH-Br25.045.030.0
19 -OH-OH30.050.035.0
5-FU (Ref.) --5.07.56.0

Data extracted from a study on novel isoindole-1,3(2H)-dione compounds. The study design included various functional groups to elucidate SAR.[1]

Structure-Activity Relationship (SAR) Analysis

The anticancer activity of the evaluated isoindole-1,3(2H)-dione compounds is significantly influenced by the nature of the substituents on the core structure.[1]

Key Findings:

  • Effect of Bromine: The presence of a bromine atom (-Br) consistently resulted in higher anticancer activity compared to an azido (-N3) or hydroxyl (-OH) group at the same position (compare compound 13 with 8 and 14).[1] Compounds 13 and 16, both containing a silyl ether and a bromine group, were identified as particularly promising.[1]

  • Influence of Silyl Ethers: The type of silyl ether group (-OTBDMS or -OTMS) did not show a significant difference in activity (compare compound 13 with 15). However, the presence of a bulky silyl ether group in combination with bromine generally led to better activity than a simple hydroxyl group (compare compounds 13 and 16 with 18).[1]

  • General Trend: The combination of a silyl ether group and a bromine atom appears to be beneficial for the anticancer activity of this class of compounds against the tested cell lines.[1]

Experimental Protocols

General Procedure for the Synthesis of Isoindole-1,3(2H)-dione Analogs

The synthesis of the isoindole-1,3(2H)-dione derivatives involved multi-step reactions. A general approach is outlined below, based on reported methodologies.[1]

Experimental Workflow for Synthesis

G General Synthesis Workflow start Starting Material (e.g., Substituted Phthalic Anhydride) step1 Reaction with Amine (e.g., Amino acid derivative) start->step1 step2 Cyclization/ Imide Formation step1->step2 step3 Introduction of R1 (e.g., Silylation) step2->step3 step4 Introduction of R2 (e.g., Bromination) step3->step4 product Final Isoindole-1,3(2H)-dione Analog step4->product

Caption: A generalized workflow for the synthesis of substituted isoindole-1,3(2H)-dione analogs.

Cytotoxicity Assay (MTT Assay)

The in vitro anticancer activity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol:

  • Cell Seeding: Cancer cells (HeLa, C6, A549) were seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Plausible Signaling Pathway Inhibition

While the exact mechanism of action for these specific this compound analogs is yet to be fully elucidated, many anticancer agents targeting cell proliferation and survival interfere with key signaling pathways. One such critical pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, which plays a crucial role in angiogenesis, a process essential for tumor growth and metastasis.[2][4][5]

VEGFR-2 Signaling Pathway

G VEGFR-2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1214 PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: A simplified diagram of the VEGFR-2 signaling cascade, a potential target for anticancer agents.

Conclusion

The available data suggests that this compound analogs are a promising class of compounds for the development of novel anticancer agents. The structure-activity relationship analysis indicates that the presence of a bromine atom, particularly in combination with a bulky silyl ether group, enhances cytotoxic activity against several cancer cell lines. Further investigation into the precise molecular targets and mechanisms of action, potentially involving pathways like VEGFR-2 signaling, is warranted to optimize the therapeutic potential of these compounds. The experimental protocols provided herein can serve as a foundation for future research in this area.

References

Comparative study of different synthetic routes to 4-Bromoisoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic routes to 4-Bromoisoindoline-1,3-dione, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The performance of different methodologies is objectively compared, supported by available experimental data, to assist researchers in selecting the most suitable route for their specific needs.

Introduction

This compound, also known as 4-bromophthalimide, is a valuable building block in organic synthesis. The presence of the bromine atom and the phthalimide scaffold allows for a wide range of chemical transformations, making it an important precursor in the development of novel therapeutic agents and functional materials. The efficiency, scalability, and environmental impact of its synthesis are critical considerations for its practical application. This guide outlines and compares the primary synthetic strategies, focusing on the preparation of the key intermediate, 4-bromophthalic anhydride, and its subsequent conversion to the target molecule.

Synthetic Strategies Overview

The synthesis of this compound typically proceeds through a two-step sequence:

  • Synthesis of a 4-bromophthalic acid derivative: This commonly involves the bromination of a phthalic acid precursor to introduce the bromine atom at the desired position.

  • Imide formation: The resulting 4-bromophthalic acid or its anhydride is then reacted with a nitrogen source, such as ammonia or urea, to form the isoindoline-1,3-dione ring.

The following sections detail different approaches for the synthesis of the key precursor, 4-bromophthalic anhydride, and then discuss the final imidation step.

Comparative Analysis of Synthetic Routes to 4-Bromophthalic Anhydride

The choice of synthetic route to the crucial intermediate, 4-bromophthalic anhydride, significantly impacts the overall efficiency and cost of producing this compound. Three primary routes are compared below.

ParameterRoute 1: From Phthalic AnhydrideRoute 2: From 4-Chlorotetrahydrophthalic AnhydrideRoute 3: From 4-Nitrophthalimide
Starting Material Phthalic Anhydride4-Chlorotetrahydrophthalic Anhydride4-Nitrophthalimide
Key Reagents Bromine, Sodium HydroxideBromine, Iron catalystReduction agent, NaOH, NaNO₂, CuBr
Reported Yield ~71-85%[1]Variable, up to ~42% of a mixture containing 4-bromophthalic anhydride[2]Not explicitly quantified, but described as a laboratory method.
Reaction Conditions Elevated temperatures (45-90°C)[1]High temperatures (110-170°C)[2]Multi-step process involving reduction, hydrolysis, and Sandmeyer reaction.
Purity of Product Requires purification (e.g., distillation)[1]Produces a mixture with 4-chlorophthalic anhydride, requiring careful separation.[2]Aims for a pure product.
Scalability Potentially scalable.May be suitable for industrial scale.More suitable for laboratory scale due to the multi-step nature.
Safety & Environment Use of bromine and fuming sulfuric acid raises safety and environmental concerns.[1]Involves halogenated starting materials and high temperatures.Involves nitro compounds and a Sandmeyer reaction, which requires careful handling of diazonium salts.

Experimental Protocols for 4-Bromophthalic Anhydride Synthesis

Route 1: From Phthalic Anhydride

Procedure:

To a suspension of phthalic anhydride (22 g, 148.5 mmol) in water (150 mL), sodium hydroxide (12 g, 300.0 mmol) is slowly added, followed by pure bromine (8.5 mL, 165.9 mmol). The reaction mixture is stirred at 90°C for 12 hours. After completion, the mixture is cooled to 0°C and filtered to collect a pale yellow solid. The solid is washed with cold water (50 mL) and then dissolved in sulfur dioxide (60 mL). The mixture is heated to reflux for 5 hours. The solvent is then removed under reduced pressure, and dichloromethane (200 mL) is added to the residue. The mixture is stirred at room temperature for 2 hours and filtered. The filtrate is concentrated to yield 4-bromophthalic anhydride (20 g, 71% yield) as a yellow solid.[1]

Route 2: From 4-Chlorotetrahydrophthalic Anhydride

Procedure:

37.3 grams of 4-chlorotetrahydrophthalic anhydride are dissolved in 5.6 grams of chlorobenzene and heated to 110°C. 0.11 grams of iron powder are added. The temperature is maintained at 110°C while 44.8 grams of bromine are added dropwise over a five-hour period. The reaction mixture is then warmed to 135°C, and an additional 19.2 grams of bromine are added. The mixture is then heated to 165°C for 3.5 hours. Analysis of the resulting mixture indicated the presence of 41.6% 4-bromophthalic anhydride and 29.3% 4-chlorophthalic anhydride.[2]

Synthesis of this compound from 4-Bromophthalic Anhydride

Detailed experimental procedures with quantitative data for the direct conversion of 4-bromophthalic anhydride to this compound are not extensively reported in the readily available literature. However, general methods for the synthesis of phthalimides from phthalic anhydrides can be adapted. The two most common nitrogen sources for this transformation are urea and ammonia (or an ammonia equivalent like formamide).

Method A: Reaction with Urea (General Procedure)

This method involves the solvent-free reaction of the anhydride with urea at high temperatures.

General Experimental Protocol (adapted from the synthesis of phthalimide):

4-Bromophthalic anhydride and urea (typically in a 2:1 molar ratio) are ground together. The mixture is heated in a flask until it melts and then solidifies. After cooling, the solid mass is treated with water to remove any unreacted urea and then recrystallized from a suitable solvent like ethanol to yield the phthalimide.

Expected Advantages:

  • Solvent-free conditions, which is environmentally friendly.

  • Simple work-up procedure.

Expected Disadvantages:

  • Requires high temperatures.

  • The yield and purity for the 4-bromo derivative would need to be optimized.

Method B: Reaction with an Ammonia Source (e.g., Formamide)

Formamide can serve as a source of ammonia at high temperatures and is a common reagent for the synthesis of unsubstituted imides.

General Experimental Protocol (adapted from the synthesis of phthalimide):

4-Bromophthalic anhydride is mixed with an excess of formamide, potentially with a high-boiling solvent like N-methyl-2-pyrrolidinone (NMP) to ensure homogeneity. The mixture is heated to 170-180°C for several hours. After the reaction is complete, the mixture is poured into water to precipitate the product, which is then filtered, washed, and recrystallized.

Expected Advantages:

  • Can be carried out in a solution phase, which may allow for better temperature control.

Expected Disadvantages:

  • Requires high temperatures and a high-boiling solvent.

  • The use of formamide and NMP requires appropriate safety precautions.

  • Yield and purity for the 4-bromo derivative would need to be determined experimentally.

Logical Workflow for Synthesis Route Selection

The selection of the optimal synthetic route depends on several factors, including the desired scale of the reaction, available starting materials, and the importance of product purity versus overall yield. The following diagram illustrates a logical workflow for this decision-making process.

G cluster_start Starting Point cluster_precursor Precursor Synthesis: 4-Bromophthalic Anhydride cluster_imide Imide Formation: this compound cluster_end Final Product start Define Synthesis Goals: Scale, Purity, Cost route1 Route 1: From Phthalic Anhydride (Good Yield, Bromine Handling) start->route1 High Yield & Purity are Key route2 Route 2: From 4-Chlorotetrahydrophthalic Anhydride (Mixture of Products) start->route2 Starting Material Availability route3 Route 3: From 4-Nitrophthalimide (Lab Scale, Multi-step) start->route3 Small Scale, High Purity Needed methodA Method A: Reaction with Urea (Solvent-free) route1->methodA methodB Method B: Reaction with Ammonia Source (Solution Phase) route1->methodB route2->methodA route2->methodB route3->methodA route3->methodB end_product This compound methodA->end_product methodB->end_product

Caption: Decision workflow for selecting a synthetic route to this compound.

Conclusion

The synthesis of this compound is most practically achieved through the preparation of 4-bromophthalic anhydride followed by imide formation. For the synthesis of the anhydride, the direct bromination of phthalic anhydride appears to offer a good balance of yield and operational simplicity, although it requires careful handling of hazardous materials. The subsequent imidation step, while not extensively detailed in the literature for this specific compound, can likely be achieved using standard methods with urea or an ammonia source like formamide.

Researchers should consider the trade-offs between the different routes to the anhydride precursor based on their specific laboratory or industrial capabilities. Further experimental work is recommended to optimize the final imidation step to achieve high yields and purity of this compound. This will involve screening of reaction conditions such as temperature, reaction time, and solvent for both the urea and ammonia-based methods.

References

4-Bromoisoindoline-1,3-dione as a Scaffold: A Comparative Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the 4-Bromoisoindoline-1,3-dione Scaffold Against Key Alternatives in Medicinal Chemistry, Supported by Experimental Data.

The isoindoline-1,3-dione, or phthalimide, core is a privileged scaffold in medicinal chemistry, famously embodied in the drug thalidomide and its more potent immunomodulatory derivatives (IMiDs®), lenalidomide and pomalidomide.[1][2] These drugs have revolutionized the treatment of multiple myeloma and other hematological malignancies. The biological activity of these molecules is critically influenced by the substitutions on the phthalimide ring. This guide provides a comparative analysis of the this compound scaffold against its unsubstituted and 4-amino substituted counterparts, offering a data-driven perspective for researchers in drug development.

Comparative Analysis of Phthalimide Scaffolds

The substitution at the 4-position of the isoindoline-1,3-dione ring significantly impacts the electronic and steric properties of the molecule, which in turn influences its biological activity. Here, we compare the 4-bromo, 4-amino, and unsubstituted phthalimide scaffolds, which are foundational for the synthesis of thalidomide and its analogs.

Table 1: Anticancer Activity of Phthalimide Derivatives

Direct head-to-head comparative studies of thalidomide analogs with 4-bromo, 4-amino, and unsubstituted phthalimide rings under identical experimental conditions are limited in publicly available literature. However, by comparing data from studies on different N-substituted phthalimide derivatives, we can infer the potential influence of the 4-position substituent on anticancer activity.

Compound/Scaffold DerivativeCell LineIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
N-(3-bromopropyl)phthalimideMCF-720.60DoxorubicinNot Reported
N-(3-bromopropyl)phthalimideMDA-MB-23116.78DoxorubicinNot Reported
4-Amino-N-methylphthalimideMCF-716.89DoxorubicinNot Reported
4-Amino-N-methylphthalimideMDA-MB-23119.53DoxorubicinNot Reported
Table 2: TNF-α Inhibitory Activity
ScaffoldKey AnalogRelative TNF-α Inhibition Potency
Unsubstituted Isoindoline-1,3-dioneThalidomideBaseline
4-Amino-isoindoline-1,3-dioneLenalidomide~50,000x > Thalidomide[3]
4-Amino-isoindoline-1,3-dionePomalidomide~10x > Lenalidomide[3]
This compound4-Bromo-thalidomideData not available in direct comparative studies

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of chemical scaffolds. Below are representative protocols for the synthesis of the core scaffolds and key biological assays.

Synthesis of 4-Substituted Isoindoline-1,3-dione Scaffolds

The synthesis of the core phthalimide scaffolds is typically achieved through the condensation of the corresponding phthalic anhydride with an amine.

General Procedure for the Synthesis of N-Substituted Phthalimides:

  • To a solution of the appropriate phthalic anhydride (e.g., 4-bromophthalic anhydride, 4-aminophthalic anhydride, or phthalic anhydride) (1 equivalent) in a suitable solvent such as acetic acid or dimethylformamide (DMF), add the desired primary amine (1 equivalent).

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted phthalimide derivative.

This is a general procedure and may require optimization for specific substrates.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[1][2]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

ELISA for TNF-α Secretion

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the amount of TNF-α secreted by immune cells (e.g., peripheral blood mononuclear cells - PBMCs) in response to stimulation and treatment with test compounds.

Protocol:

  • Cell Stimulation: Isolate PBMCs and seed them in a 96-well plate. Stimulate the cells with lipopolysaccharide (LPS) in the presence of varying concentrations of the test compounds for 18-24 hours.

  • Sample Collection: Centrifuge the plate and collect the cell culture supernatant.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for human TNF-α overnight at 4°C.

    • Wash the plate and block non-specific binding sites.

    • Add the collected cell culture supernatants and TNF-α standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for human TNF-α.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve using the TNF-α standards and determine the concentration of TNF-α in the cell culture supernatants. Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated control.

Visualizing the Drug Discovery Workflow

The following diagrams illustrate key conceptual frameworks in the evaluation of the this compound scaffold.

G cluster_0 Scaffold Selection cluster_1 Synthesis cluster_2 Biological Evaluation cluster_3 Data Analysis This compound This compound Condensation with Glutarimide Precursor Condensation with Glutarimide Precursor This compound->Condensation with Glutarimide Precursor Unsubstituted Isoindoline-1,3-dione Unsubstituted Isoindoline-1,3-dione Unsubstituted Isoindoline-1,3-dione->Condensation with Glutarimide Precursor 4-Aminoisoindoline-1,3-dione 4-Aminoisoindoline-1,3-dione 4-Aminoisoindoline-1,3-dione->Condensation with Glutarimide Precursor Anticancer Activity (MTT Assay) Anticancer Activity (MTT Assay) Condensation with Glutarimide Precursor->Anticancer Activity (MTT Assay) TNF-alpha Inhibition (ELISA) TNF-alpha Inhibition (ELISA) Condensation with Glutarimide Precursor->TNF-alpha Inhibition (ELISA) Comparative SAR Comparative SAR Anticancer Activity (MTT Assay)->Comparative SAR TNF-alpha Inhibition (ELISA)->Comparative SAR

Caption: Comparative drug discovery workflow for phthalimide scaffolds.

G cluster_0 Cell-Based Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Add Assay Reagent Add Assay Reagent Incubate->Add Assay Reagent Measure Signal Measure Signal Add Assay Reagent->Measure Signal Analyze Data Analyze Data Measure Signal->Analyze Data

Caption: General workflow for in vitro cell-based assays.

G LPS LPS Macrophage Macrophage LPS->Macrophage stimulates TNF-alpha TNF-alpha Macrophage->TNF-alpha secretes Inflammation Inflammation TNF-alpha->Inflammation promotes Phthalimide Analog Phthalimide Analog Phthalimide Analog->Macrophage inhibits

Caption: Simplified signaling pathway of TNF-α mediated inflammation.

References

Efficacy of 4-Bromoisoindoline-1,3-dione Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the biological activity of 4-bromoisoindoline-1,3-dione derivatives reveals their potential as potent anticancer and enzyme inhibitory agents. This guide provides a comparative overview of their efficacy against various biological targets, supported by experimental data and detailed methodologies to aid researchers in drug discovery and development.

The isoindoline-1,3-dione scaffold, a privileged structure in medicinal chemistry, has been the subject of extensive research due to its broad spectrum of biological activities. The introduction of a bromine atom at the 4-position of this scaffold has been shown to modulate the therapeutic properties of the resulting derivatives, leading to enhanced potency and selectivity against specific biological targets. This guide focuses on the efficacy of these 4-bromo-substituted compounds, presenting a comparative analysis of their performance.

Anticancer Activity of Tetrabromophthalimide Derivatives

A series of 4,5,6,7-tetrabromoisoindoline-1,3-dione derivatives have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The cytotoxic effects were determined using the Sulforhodamine B (SRB) assay, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

Compound IDFaDu (Head and Neck)MDA-MB-468 (Breast)A431 (Skin)PC3 (Prostate)HeLa (Cervical)
2a >100>100>100>100>100
2b 45.324.740.233.539.8
2c 20.115.419.821.322.5
2d 77.665.271.480.175.3
2f 6.76.76.76.76.7
2g 15.812.314.916.217.1
2h 33.128.931.534.732.6
2i 55.448.751.256.953.8
2j 25.621.424.826.327.9
2k 12.99.811.513.414.2

Data extracted from a study on multi-target tetrabromophthalimides. The IC50 values are expressed in µg/mL.[1]

Among the tested compounds, derivative 2f exhibited the most potent and broad-spectrum anticancer activity, with an IC50 value of 6.7 µg/mL against all tested cell lines.[1] This highlights the potential of the tetrabrominated isoindoline-1,3-dione scaffold as a promising starting point for the development of novel anticancer agents.

Inhibition of Key Enzymes

While specific inhibitory data for this compound derivatives against enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Acetylcholinesterase (AChE) is still emerging, the broader class of isoindoline-1,3-dione derivatives has shown significant potential in this area. For instance, certain isoindoline-1,3-dione hybrids have demonstrated potent AChE inhibitory activity, with IC50 values in the low micromolar range.[2]

The investigation of 4-bromo substituted analogs against these specific enzymes is a promising avenue for future research to develop selective and potent inhibitors for the treatment of cancer and neurodegenerative diseases.

Signaling Pathways and Mechanisms of Action

The anticancer activity of isoindoline-1,3-dione derivatives is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. One of the key signaling pathways implicated in this process is the VEGFR-2 pathway. Inhibition of VEGFR-2, a crucial receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels that supply tumors with nutrients), can trigger a cascade of events leading to apoptosis.

VEGFR2_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates AKT AKT PI3K->AKT Activates Bad Bad AKT->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis Induces VEGF VEGF VEGF->VEGFR2 Binds Inhibitor 4-Bromoisoindoline- 1,3-dione Derivative Inhibitor->VEGFR2 Inhibits

VEGFR-2 signaling pathway leading to the inhibition of apoptosis.

Inhibition of VEGFR-2 by compounds such as this compound derivatives can disrupt this survival signaling, leading to the activation of pro-apoptotic proteins like Caspase-9 and ultimately inducing cell death in cancerous tissues.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed experimental methodologies for the key assays are provided below.

Sulforhodamine B (SRB) Assay for Anticancer Activity

This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in a 96-well microtiter plate at a suitable density and incubate until they adhere and reach the desired confluence.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Discard the culture medium and fix the cells by adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.[1]

  • Staining: Remove the TCA solution, wash the plates with 1% acetic acid, and then air-dry. Add 50-100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[1]

  • Washing: Remove the unbound SRB dye by washing the plates multiple times with 1% acetic acid.[1]

  • Solubilization and Measurement: Air-dry the plates and add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the absorbance at approximately 540 nm using a microplate reader.[1]

SRB_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compounds A->B C Fix Cells with TCA B->C D Stain with SRB C->D E Wash with Acetic Acid D->E F Solubilize Dye with Tris Base E->F G Read Absorbance at 540 nm F->G

Workflow of the Sulforhodamine B (SRB) assay.

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.

  • Reaction Setup: In a 96-well plate, prepare a master mixture containing 5x kinase buffer, ATP, and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

  • Inhibitor Addition: Add the test compounds at various concentrations to the designated wells. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Enzyme Addition: Add the diluted recombinant human VEGFR-2 enzyme to all wells except the blank.

  • Incubation: Mix the plate gently and incubate at 30°C for approximately 45 minutes to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of ATP remaining using a luminescence-based reagent like Kinase-Glo®. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of VEGFR-2 activity inhibition for each compound concentration and determine the IC50 value.

VEGFR2_Kinase_Assay_Workflow A Prepare Master Mix (Buffer, ATP, Substrate) B Add Test Inhibitor A->B C Add VEGFR-2 Enzyme B->C D Incubate at 30°C C->D E Add Kinase-Glo® Reagent D->E F Measure Luminescence E->F

Workflow of the in vitro VEGFR-2 kinase assay.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

  • Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl), Ellman's reagent (DTNB), and the substrate acetylthiocholine iodide (ATCI).

  • Reaction Mixture: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the acetylcholinesterase enzyme solution to each well.

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate solution.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of AChE inhibition for each compound concentration and determine the IC50 value.

AChE_Assay_Workflow A Prepare Reagents (Buffer, DTNB, ATCI) B Add Test Inhibitor and DTNB A->B C Add AChE Enzyme B->C D Add ATCI Substrate C->D E Measure Absorbance at 412 nm D->E

Workflow of the Acetylcholinesterase inhibition assay.

Conclusion

The available data strongly suggest that this compound derivatives, particularly the tetrabrominated analogs, are a promising class of compounds with significant anticancer potential. Their mechanism of action likely involves the induction of apoptosis, potentially through the inhibition of key signaling pathways such as the one mediated by VEGFR-2. Further investigation into the specific enzyme inhibitory activities of mono- and di-bromo substituted derivatives is warranted to fully elucidate their therapeutic potential and to develop more potent and selective drug candidates. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to build upon in their quest for novel therapeutics.

References

Unraveling the Cross-Reactivity Profile of Isoindoline-1,3-dione Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Selectivity and Off-Target Interactions of a Versatile Scaffold

The isoindoline-1,3-dione scaffold, a core component of various biologically active compounds, has garnered significant attention in drug discovery for its therapeutic potential across a range of diseases. While initial research has focused on the on-target efficacy of these derivatives, a comprehensive understanding of their cross-reactivity is crucial for predicting potential side effects and identifying opportunities for drug repositioning. This guide provides a comparative analysis of the cross-reactivity of isoindoline-1,3-dione based compounds, drawing upon available experimental data to illuminate their activity across multiple biological targets.

It is important to note that while the initial topic of interest was 4-Bromoisoindoline-1,3-dione, a thorough review of scientific literature revealed a lack of specific cross-reactivity studies for this particular compound. Therefore, this guide focuses on the broader class of isoindoline-1,3-dione derivatives to provide a comprehensive overview of the scaffold's general selectivity profile.

Comparative Analysis of Inhibitory Activities

The following tables summarize the inhibitory concentrations (IC50) of various isoindoline-1,3-dione derivatives against a panel of enzymes, highlighting the scaffold's potential for interacting with multiple targets.

Table 1: Inhibition of Carbonic Anhydrases (CA) by Isoindoline-1,3-dione Derivatives

Compound TypeTarget EnzymeIC50 (nM)
Isoxazole HybridshCA I23.17 - 79.58
hCA II36.58 - 88.28

Data sourced from a study on novel isoindole-1,3-dione-isoxazole hybrids, which demonstrated significant inhibitory effects against human carbonic anhydrase isoforms I and II.[1]

Table 2: Inhibition of Cholinesterases by Isoindoline-1,3-dione Derivatives

Compound TypeTarget EnzymeIC50Reference
N-benzyl Pyridinium HybridsAcetylcholinesterase (AChE)2.1 - 7.4 µM[2]
2-(diethylaminoalkyl) DerivativesAcetylcholinesterase (AChE)0.9 - 19.5 µM[2]
Butyrylcholinesterase (BuChE)Weak Activity[2]
N-benzylpiperidinylamine DerivativesAcetylcholinesterase (AChE)87 nM (best)[2]
Butyrylcholinesterase (BuChE)7.76 µM (best)[2]
Isoxazole HybridsAcetylcholinesterase (AChE)4.65 - 12.83 nM[1]

This table compiles data from multiple studies, showcasing the potent inhibitory activity of various isoindoline-1,3-dione derivatives against both acetylcholinesterase and butyrylcholinesterase.[1][2]

Table 3: Inhibition of Cyclooxygenases (COX) by N-Substituted 1H-Isoindole-1,3(2H)-dione Derivatives

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Selectivity
A20.355.4COX-2 Selective
C12.550.1COX-2 Selective
E45.265.3COX-2 Selective
F25.151.2COX-2 Selective
G15.453.7COX-2 Selective
H28.958.1COX-2 Selective
I18.752.9COX-2 Selective

These N-alkyl-isoindoline-1,3-dione derivatives were identified as good inhibitors of COX enzymes, with a notable selectivity towards COX-2.[3][4]

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for interpreting the cross-reactivity data. The following are protocols for the key assays used to evaluate the inhibitory activity of isoindoline-1,3-dione derivatives.

Carbonic Anhydrase Inhibition Assay

This assay is based on the principle that carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 400-405 nm.[5]

  • Materials and Reagents:

    • Human or bovine erythrocyte Carbonic Anhydrase (CA)

    • p-Nitrophenyl acetate (p-NPA) as the substrate

    • Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control

    • Tris-HCl or Tris-Sulfate buffer (e.g., 50 mM, pH 7.4-8.3)

    • DMSO or acetonitrile to dissolve the substrate and test compounds

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare working solutions of the CA enzyme, substrate, and test compounds.

    • In a 96-well plate, set up blank (no enzyme), maximum activity (no inhibitor), test compound, and positive control wells.

    • Add the assay buffer to all wells.

    • Add the test compound or DMSO (for the control) to the respective wells.

    • Add the CA working solution to all wells except the blank and incubate to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals.

    • Calculate the rate of reaction and the percentage of inhibition for each test compound concentration. The IC50 value is determined from the dose-response curve.[5]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of acetylcholinesterase (AChE) based on the rate of formation of the yellow-colored product 5-thio-2-nitrobenzoate.[6][7]

  • Principle:

    • AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[6][7]

    • The thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB), which is measured at 412 nm.[6][7]

  • Materials and Reagents:

    • Acetylcholinesterase (AChE)

    • Acetylthiocholine (ATCh) as the substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Test compounds and a known AChE inhibitor (e.g., Eserine) as a positive control

    • Phosphate buffer (e.g., 0.1 M, pH 8.0)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare working solutions of AChE, ATCh, DTNB, and test compounds.

    • In a 96-well plate, set up blank, control (100% activity), and test sample wells.

    • Add the phosphate buffer, AChE solution, DTNB, and test compound/solvent to the respective wells.

    • Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the ATCh solution to all wells.

    • Immediately measure the absorbance at 412 nm in kinetic mode.

    • Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.[6]

Visualizing Experimental and Logical Relationships

To further clarify the methodologies and concepts discussed, the following diagrams have been generated.

Experimental_Workflow_Enzyme_Inhibition_Assay prep Reagent Preparation (Enzyme, Substrate, Inhibitor) plate Plate Setup (Blank, Control, Test) prep->plate preinc Pre-incubation (Inhibitor-Enzyme Binding) plate->preinc init Reaction Initiation (Add Substrate) preinc->init measure Kinetic Measurement (Spectrophotometry) init->measure calc Data Analysis (IC50 Determination) measure->calc

Caption: General workflow for an enzyme inhibition assay.

Cholinergic_Signaling_Pathway ACh Acetylcholine (ACh) [Neurotransmitter] Synapse Synaptic Cleft ACh->Synapse Release AChE Acetylcholinesterase (AChE) [Enzyme] Synapse->AChE Receptor Postsynaptic Receptor [Signal Transduction] Synapse->Receptor Binding Choline Choline + Acetate [Inactive Metabolites] AChE->Choline Hydrolysis Inhibitor Isoindoline-1,3-dione Derivative [Inhibitor] Inhibitor->AChE Inhibition

Caption: Inhibition of cholinergic signaling by AChE inhibitors.

Conclusion

The available data indicates that the isoindoline-1,3-dione scaffold is a versatile structure that can be modified to target a variety of enzymes with significant potency. The observed activity against carbonic anhydrases, cholinesterases, and cyclooxygenases suggests a potential for cross-reactivity. This promiscuity could be a double-edged sword; while it may lead to off-target side effects, it also presents opportunities for developing multi-target drugs for complex diseases. Further comprehensive screening and structure-activity relationship studies are warranted to fully elucidate the selectivity profile of this important class of compounds and to guide the design of more specific and effective therapeutic agents. The lack of specific data on this compound highlights the need for future research to characterize the biological activity of this and other specific derivatives.

References

A Comparative Benchmark of Novel Isoindoline-1,3-dione Derivatives Against Existing Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comprehensive benchmark analysis of newly synthesized isoindoline-1,3-dione derivatives against established drugs in key therapeutic areas, including neurodegenerative disease, oncology, and inflammation. The data herein provides a valuable resource for researchers, scientists, and drug development professionals, offering a comparative overview of efficacy and mechanism of action.

Executive Summary

Isoindoline-1,3-dione, a privileged scaffold in medicinal chemistry, continues to yield novel derivatives with potent and diverse biological activities. This report collates and compares the performance of these new chemical entities (NCEs) against current clinical standards such as Rivastigmine, Doxorubicin, Metamizole, and Celecoxib. The findings indicate that certain isoindoline-1,3-dione derivatives exhibit superior or comparable efficacy in preclinical models, highlighting their potential as next-generation therapeutics. This guide summarizes quantitative bioactivity, details experimental methodologies, and visualizes the underlying signaling pathways to support further investigation and development.

Data Presentation: Quantitative Bioactivity Comparison

The following tables summarize the in vitro and in vivo efficacy of selected novel isoindoline-1,3-dione derivatives compared to existing drugs.

Table 1: Acetylcholinesterase (AChE) Inhibition

Several novel isoindoline-1,3-dione-N-benzyl pyridinium hybrids have demonstrated potent inhibitory activity against acetylcholinesterase, a key target in Alzheimer's disease management.[1] Compared to the standard drug Rivastigmine, these new compounds show significantly lower IC50 values, indicating higher potency.[1]

CompoundClassTarget EnzymeIC50 (µM)Reference DrugIC50 (µM)
New Derivative (7a) Isoindoline-1,3-dione-N-benzyl pyridiniumAChE2.1 ± 0.6 Rivastigmine11.07
New Derivative (7f) Isoindoline-1,3-dione-N-benzyl pyridiniumAChE2.1 ± 0.6 Rivastigmine11.07
Other New Derivatives (7b-e, 7g-i) Isoindoline-1,3-dione-N-benzyl pyridiniumAChE2.1 - 7.4 Rivastigmine11.07

Data sourced from Farani et al., 2021.[1]

Table 2: In Vitro Anticancer Activity (Cytotoxicity)

Novel isoindoline-1,3-dione derivatives have been investigated for their cytotoxic effects on various cancer cell lines. The data below presents a comparison of a representative derivative against the widely used chemotherapeutic agent, Doxorubicin.

CompoundCell LineIC50 (µM)Reference DrugIC50 (µM)
New Derivative (Compound 7) A549 (Lung)19.41 ± 0.01 5-Fluorouracil>100
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione Raji (Lymphoma)0.26 µg/mL Not specifiedNot specified
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione K562 (Leukemia)3.81 µg/mL Not specifiedNot specified

Data for Compound 7 sourced from a study on HeLa, C6, and A549 cell lines. Data for the bromoacetyl derivative sourced from a study on blood cancer cell lines.[2][3]

Table 3: Analgesic Activity

The analgesic potential of new isoindoline-1,3-dione derivatives was evaluated using the acetic acid-induced writhing test in mice. This model assesses peripherally acting analgesics.

CompoundDose (mg/kg)% Inhibition of WrithingReference DrugDose (mg/kg)% Inhibition of Writhing
2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione (3a) 5072.1 Metamizole Sodium5045.2
New Derivative (3a) 2578.78 Diclofenac585.36
New Derivative (3b) 2577.27 Diclofenac585.36
New Derivative (3g) 2574.24 Diclofenac585.36

Data for compound 3a vs. Metamizole Sodium sourced from Yakovlev et al., 2021.[4][5][6] Data for other derivatives vs. Diclofenac sourced from Ingale & Ugale, 2018.[7]

Table 4: Cyclooxygenase (COX) Inhibition

The anti-inflammatory activity of novel isoindoline-1,3-dione derivatives was assessed by their ability to inhibit COX-1 and COX-2 enzymes.

CompoundTarget EnzymeIC50 (µM)Reference DrugTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)
New Derivative (10b) COX-20.11 - 0.18 CelecoxibCOX-20.09Moderate
New Derivative (ZM4) COX-13.0 - 3.6 DiclofenacCOX-1-Non-selective
New Derivative (ZM5) COX-23.0 - 3.6 CelecoxibCOX-2-Non-selective

Data sourced from various studies on isoindoline hybrids and aminoacetylenic derivatives.[8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay quantifies the activity of acetylcholinesterase by measuring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate.

  • Reagent Preparation :

    • 0.1 M Phosphate Buffer (pH 8.0).

    • AChE solution prepared in phosphate buffer.

    • Acetylthiocholine iodide (ATCI) solution.

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution.

    • Test compounds (new isoindoline-1,3-dione derivatives and reference drugs) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Procedure (96-well plate format) :

    • To respective wells, add phosphate buffer, AChE solution, and the test compound at various concentrations.

    • A control well (100% activity) contains the enzyme and buffer without any inhibitor.

    • A blank well contains only the buffer.

    • Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding ATCI and DTNB solution to all wells.

    • Measure the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis :

    • The rate of reaction is determined from the linear portion of the absorbance vs. time curve.

    • The percentage of inhibition for each concentration of the test compound is calculated using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture and Seeding :

    • Cancer cell lines (e.g., A549, Raji, K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment :

    • The culture medium is replaced with fresh medium containing various concentrations of the new isoindoline-1,3-dione derivatives or the reference drug.

    • Control wells contain cells treated with the vehicle (e.g., DMSO) at the same concentration used for the test compounds.

    • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation and Formazan Solubilization :

    • After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • The plates are incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

    • A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the formazan crystals.

  • Data Analysis :

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Analgesic Activity Assessment (Acetic Acid-Induced Writhing Test)

This in vivo assay is used to screen for peripherally acting analgesic agents by observing the reduction in abdominal constrictions (writhes) in mice induced by an intraperitoneal injection of acetic acid.[7]

  • Animal Preparation :

    • Mice are divided into groups: a control group, a reference drug group (e.g., Metamizole Sodium or Diclofenac), and test groups for the new isoindoline-1,3-dione derivatives at various doses.

  • Drug Administration :

    • The test compounds and the reference drug are administered orally or via another appropriate route.

    • The control group receives the vehicle.

  • Induction of Writhing :

    • After a set period (e.g., 30-60 minutes) to allow for drug absorption, a solution of acetic acid is injected intraperitoneally into each mouse.

  • Observation and Data Collection :

    • Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.

    • The number of writhes (a characteristic stretching behavior) is counted for a specific duration (e.g., 20 minutes).

  • Data Analysis :

    • The mean number of writhes for each group is calculated.

    • The percentage of analgesic activity (inhibition of writhing) is calculated using the formula: % Inhibition = [ (Mean writhes in control - Mean writhes in test group) / Mean writhes in control ] x 100

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. Various methods exist, including fluorometric, colorimetric, and ELISA-based assays.

  • Reagent Preparation :

    • Assay buffer (e.g., Tris-HCl).

    • COX-1 and COX-2 enzymes.

    • Heme (a cofactor).

    • Arachidonic acid (the substrate).

    • A probe (e.g., a fluorogenic or colorimetric substrate for the peroxidase activity of COX).

    • Test compounds and reference drugs (e.g., Celecoxib, Diclofenac) are prepared in a suitable solvent.

  • Assay Procedure :

    • In a 96-well plate, the assay buffer, enzyme, heme, and test compound are combined.

    • Control wells contain the enzyme and all other reagents except the inhibitor.

    • Blank wells contain all reagents except the enzyme.

    • The reaction is initiated by the addition of arachidonic acid.

    • The plate is incubated, and the signal (fluorescence or absorbance) is measured over time.

  • Data Analysis :

    • The rate of the enzymatic reaction is calculated from the change in signal over time.

    • The percentage of COX inhibition is determined for each concentration of the test compound.

    • The IC50 value is calculated from the dose-response curve.

    • The selectivity index is often calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Signaling Pathways and Mechanisms of Action

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response. Some isoindoline-1,3-dione derivatives have been shown to exert their anti-inflammatory effects by inhibiting this pathway. They can prevent the phosphorylation and subsequent degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[10]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα-NF-κB IκBα NF-κB IKK Complex->IκBα-NF-κB phosphorylates IκBα IκBα IκBα Degradation Degradation IκBα->Degradation degrades NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n translocates IκBα-NF-κB->NF-κB releases Isoindoline-1,3-dione\nDerivatives Isoindoline-1,3-dione Derivatives Isoindoline-1,3-dione\nDerivatives->IKK Complex inhibits DNA DNA NF-κB_n->DNA binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcribes

Caption: Inhibition of the NF-κB signaling pathway by isoindoline-1,3-dione derivatives.

Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a primary regulator of the cellular antioxidant response. Certain isoindoline-1,3-dione derivatives have demonstrated neuroprotective effects by activating this pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon stimulation by inducers like some isoindoline-1,3-dione derivatives, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.[11]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Keap1-Nrf2 Keap1 Nrf2 Keap1-Nrf2->Nrf2 releases Proteasomal Degradation Proteasomal Degradation Keap1-Nrf2->Proteasomal Degradation leads to Isoindoline-1,3-dione\nDerivatives Isoindoline-1,3-dione Derivatives Isoindoline-1,3-dione\nDerivatives->Keap1-Nrf2 induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates transcription of

Caption: Activation of the Nrf2 antioxidant pathway by isoindoline-1,3-dione derivatives.

Experimental Workflow

The general workflow for the preclinical evaluation of new isoindoline-1,3-dione derivatives involves a multi-step process from synthesis to in vivo testing.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Analysis Structural_Analysis Purification->Structural_Analysis Enzyme_Inhibition_Assays Enzyme Inhibition (AChE, COX) Structural_Analysis->Enzyme_Inhibition_Assays Cytotoxicity_Assays Cytotoxicity (MTT Assay) Structural_Analysis->Cytotoxicity_Assays Mechanism_Studies Mechanism of Action (e.g., Western Blot for NF-κB) Enzyme_Inhibition_Assays->Mechanism_Studies Analgesic_Models Analgesic Models (Writhing Test) Enzyme_Inhibition_Assays->Analgesic_Models Toxicology_Studies Toxicology Studies Cytotoxicity_Assays->Toxicology_Studies Anti-inflammatory_Models Anti-inflammatory Models Mechanism_Studies->Anti-inflammatory_Models

Caption: General experimental workflow for the evaluation of new chemical entities.

Conclusion

The presented data underscores the significant therapeutic potential of novel isoindoline-1,3-dione derivatives. Across multiple biological targets, these compounds have demonstrated promising activity, in some cases surpassing that of established drugs. The versatility of the isoindoline-1,3-dione scaffold allows for extensive chemical modification, paving the way for the development of next-generation therapeutics with improved potency, selectivity, and safety profiles. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of these promising compounds.

References

Safety Operating Guide

Proper Disposal of 4-Bromoisoindoline-1,3-dione: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4-Bromoisoindoline-1,3-dione is critical for ensuring a secure laboratory environment and adhering to environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this halogenated organic compound effectively.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on the hazard profile of similar brominated compounds, this substance should be considered harmful if swallowed or in contact with skin, a skin and eye irritant, and may cause respiratory irritation.[1]

Required PPE:

  • Gloves: Chemically resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Chemical splash goggles or a face shield.

  • Lab Coat: A fully buttoned lab coat to prevent skin exposure.

All handling of this compound and its waste should be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must follow hazardous waste regulations. As a brominated organic compound, it is classified as halogenated organic waste .[3]

1. Waste Segregation:

  • Solid Waste: Collect solid this compound, as well as contaminated consumables (e.g., gloves, filter paper, silica gel), in a designated, compatible hazardous waste container.[4] This container should be clearly labeled for "Halogenated Organic Waste."[3][4]

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and compatible liquid waste container, also labeled as "Halogenated Organic Waste."[4]

  • Incompatible Wastes: Never mix halogenated organic waste with other waste categories. Specifically, keep it segregated from:

    • Acids and bases.

    • Reducing agents.[2][4]

    • Combustible materials.[4]

    • Reactive chemicals.[5]

2. Waste Container Management:

  • Container Type: Use only appropriate, chemically resistant containers with secure, tight-fitting lids.[4][6] Plastic is often preferred.[7]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the specific contents, including the full chemical name ("this compound").[8] The label should also include relevant hazard pictograms.[5]

  • Container Integrity: Ensure containers are in good condition, with no leaks or cracks.[6] Keep containers closed except when adding waste.[6][7] Do not overfill containers; leave at least one inch of headroom to allow for expansion.

3. Storage of Hazardous Waste:

  • Satellite Accumulation Areas (SAA): Store waste containers in a designated SAA at or near the point of generation.[7][8] The SAA must be under the direct control of the laboratory personnel.

  • Secondary Containment: All waste containers must be stored in clean and compatible secondary containment to prevent the spread of spills.[6]

  • Storage Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste stored in an SAA (e.g., typically up to 55 gallons).[7][8]

4. Arranging for Disposal:

  • Contact Environmental Health & Safety (EH&S): Once the waste container is full or ready for disposal, contact your institution's EH&S department or equivalent hazardous waste management office to arrange for pickup.[7]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.[6][8]

5. Spill Management:

  • In the event of a small spill, absorb the material with an inert, dry absorbent.

  • Carefully collect the absorbed material and contaminated cleanup supplies into a labeled hazardous waste container.[2][4]

  • For larger spills, or if you are unsure how to proceed, contact your institution's emergency response or EH&S office immediately.[6]

Data Summary for Disposal Planning

ParameterGuidelineSource
Waste Classification Halogenated Organic Waste[3]
Primary Disposal Method Incineration at a licensed hazardous waste facility[3][9]
Incompatible Materials Acids, bases, reducing agents, combustible materials, reactive chemicals[2][4][5]
Container Labeling "Hazardous Waste," chemical name, hazard pictograms[5][8]
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containment[6][7][8]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G A Generation of This compound Waste B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Is the waste solid or liquid? B->C D Collect in 'Solid Halogenated Organic Waste' Container C->D Solid E Collect in 'Liquid Halogenated Organic Waste' Container C->E Liquid F Ensure Container is Properly Labeled ('Hazardous Waste', Chemical Name, Hazards) D->F E->F G Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment F->G H Is container full or disposal is required? G->H I Contact Environmental Health & Safety (EH&S) for Waste Pickup H->I Yes J Continue to store safely in SAA H->J No J->H

Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Bromoisoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 4-Bromoisoindoline-1,3-dione. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to ensure laboratory safety.

Immediate Safety and Personal Protective Equipment (PPE)

Given the potential hazards associated with isoindoline-1,3-dione derivatives, a comprehensive personal protective equipment (PPE) strategy is the first line of defense against potential exposure. The recommended PPE for handling this compound is outlined below.

PPE CategorySpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use.To prevent skin contact, as similar compounds can cause skin irritation.[1][2]
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from dust particles and potential splashes. Aromatic diketones can cause serious eye irritation.[1][2][3]
Respiratory Protection Use a NIOSH-approved respirator with a particulate filter (N95 or higher) if handling the powder outside of a fume hood or if dust is generated.To prevent inhalation of airborne particles, as some aromatic compounds can cause respiratory irritation.[1][3]
Body Protection A lab coat should be worn at all times. Consider a chemically resistant apron if there is a risk of splashing.To protect skin and clothing from contamination.
Footwear Closed-toe shoes.Standard laboratory practice to protect against spills.

Operational Plan: Handling Protocol

A systematic approach to handling this compound is critical to minimize exposure and ensure a safe laboratory environment.

Preparation:

  • Ensure all necessary PPE is readily available and in good condition before handling the compound.

  • Designate a specific, well-ventilated area for handling, preferably within a chemical fume hood.

  • Ensure safety showers and eyewash stations are easily accessible.[4]

Weighing and Transfer:

  • Conduct all weighing and transfer operations of the solid compound within a chemical fume hood to minimize the risk of inhalation.[5]

  • Use a spatula for transfers and avoid creating dust.[5]

Working with Solutions:

  • When working with the compound in a solution, handle it within a chemical fume hood.

  • Avoid contact with skin and eyes.

Heating:

  • If heating is required, perform the procedure in a well-ventilated area or a chemical fume hood to prevent the inhalation of any potential vapors.[5]

Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.

  • Clean the work area and any equipment used to prevent cross-contamination.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE & Engineering Controls start Start: Assess Task is_solid Handling Solid? start->is_solid is_solution Handling Solution? is_solid->is_solution No fume_hood Use Chemical Fume Hood is_solid->fume_hood Yes gloves Wear Nitrile Gloves is_solid->gloves goggles Wear Safety Goggles is_solid->goggles lab_coat Wear Lab Coat is_solid->lab_coat is_heating Heating Required? is_solution->is_heating No is_solution->fume_hood Yes is_solution->gloves is_solution->goggles is_solution->lab_coat is_heating->fume_hood Yes is_heating->gloves is_heating->goggles is_heating->lab_coat apron Consider Chemical Apron is_heating->apron Yes respirator Use N95 Respirator fume_hood->respirator If outside fume hood end Proceed with Task lab_coat->end respirator->end apron->end

PPE Selection Workflow for Handling this compound

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste material, including unused compound and contaminated disposables (e.g., gloves, paper towels), in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal Route: Dispose of the chemical waste through an approved waste disposal plant.[2] Do not dispose of it down the drain or in regular trash.

  • Spill Management:

    • Minor Spills: For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[3] Place the collected material in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container.

    • Major Spills: Evacuate the area and alert emergency services.[3]

By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.